Product packaging for (R)-Q-VD-OPh(Cat. No.:)

(R)-Q-VD-OPh

Cat. No.: B10766037
M. Wt: 513.5 g/mol
InChI Key: OOBJCYKITXPCNS-UHFFFAOYSA-N
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Description

Q-VD-OPh hydrate is a highly potent and cell-permeable pan-caspase inhibitor, renowned for its superior efficacy in preventing apoptotic cell death across a wide range of research models. Unlike other caspase inhibitors, Q-VD-OPh is a broad-spectrum, irreversible inhibitor that effectively targets caspase-1, -3, -8, -9, -10, -11, and -12 with remarkable specificity and minimal off-target effects. Its key advantage lies in its exceptionally low cytotoxicity, allowing researchers to inhibit apoptosis without introducing significant experimental artifacts.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H25F2N3O6 B10766037 (R)-Q-VD-OPh

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2,6-difluorophenoxy)-3-[[3-methyl-2-(quinoline-2-carbonylamino)butanoyl]amino]-4-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25F2N3O6/c1-14(2)23(31-25(35)19-11-10-15-6-3-4-9-18(15)29-19)26(36)30-20(12-22(33)34)21(32)13-37-24-16(27)7-5-8-17(24)28/h3-11,14,20,23H,12-13H2,1-2H3,(H,30,36)(H,31,35)(H,33,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOBJCYKITXPCNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)O)C(=O)COC1=C(C=CC=C1F)F)NC(=O)C2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25F2N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(R)-Q-VD-OPh: A Comprehensive Technical Guide to its Mechanism of Action as a Pan-Caspase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Q-VD-OPh, chemically known as quinolyl-valyl-O-methylaspartyl-[-2,6-difluorophenoxy]-methyl ketone, is a potent, irreversible, and cell-permeable pan-caspase inhibitor.[1][2] It is widely utilized in apoptosis research due to its high efficacy at low concentrations, ability to cross the blood-brain barrier, and non-toxic nature in vivo.[1][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Core Mechanism of Action

This compound functions as a broad-spectrum inhibitor of caspases, a family of cysteine-aspartic proteases that are central to the execution of apoptosis.[1] The inhibitor is designed with a valine-aspartate dipeptide that allows it to bind to the catalytic site of a wide range of caspases.[1] The addition of a quinolyl group and a difluorophenoxy moiety enhances its cell permeability and stability.[1] Upon binding, this compound irreversibly inactivates the caspase, thereby preventing the downstream cleavage of cellular substrates that leads to the morphological and biochemical hallmarks of apoptosis.[4] This inhibitory action is significantly more potent and less toxic than older generations of pan-caspase inhibitors, such as Z-VAD-fmk.[5]

Data Presentation

Inhibitory Potency of this compound

The efficacy of this compound as a pan-caspase inhibitor is demonstrated by its low nanomolar half-maximal inhibitory concentrations (IC50) against a range of caspases.

Caspase TargetIC50 Value (nM)Reference
Caspase-125 - 400[1][6]
Caspase-325[7]
Caspase-748[2]
Caspase-825 - 400[1][6]
Caspase-925 - 430[1][6][7]
Caspase-1025 - 400[2]
Caspase-1225 - 400[2][5]

Signaling Pathways

This compound primarily exerts its anti-apoptotic effects by inhibiting both the intrinsic and extrinsic apoptosis pathways.

Intrinsic (Mitochondrial) Apoptosis Pathway

The intrinsic pathway is initiated by intracellular stress signals such as DNA damage or growth factor withdrawal. This leads to the release of cytochrome c from the mitochondria, which then binds to Apaf-1 to form the apoptosome. The apoptosome recruits and activates the initiator caspase-9, which in turn activates effector caspases like caspase-3. This compound directly inhibits both caspase-9 and caspase-3, thereby halting the apoptotic cascade.

G cluster_stress Intracellular Stress cluster_mito Mitochondrion cluster_cyto Cytosol stress DNA Damage, Growth Factor Withdrawal cyto_c Cytochrome c stress->cyto_c Release apoptosome Apoptosome cyto_c->apoptosome apaf1 Apaf-1 apaf1->apoptosome cas9 Caspase-9 apoptosome->cas9 Activation procas9 Pro-caspase-9 procas9->apoptosome cas3 Caspase-3 cas9->cas3 Activation procas3 Pro-caspase-3 procas3->cas3 substrates Cellular Substrates cas3->substrates Cleavage apoptosis Apoptosis substrates->apoptosis qvd This compound qvd->cas9 qvd->cas3

Figure 1: Inhibition of the Intrinsic Apoptosis Pathway by this compound.
Extrinsic (Death Receptor) Apoptosis Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This leads to the recruitment of adaptor proteins and the activation of the initiator caspase-8. In some cell types, caspase-8 directly activates effector caspases. In others, it cleaves Bid to tBid, which then triggers the intrinsic pathway. This compound inhibits caspase-8, thereby blocking both routes of the extrinsic pathway.

G cluster_extra Extracellular cluster_mem Cell Membrane cluster_cyto Cytosol death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor death_ligand->death_receptor Binding disc DISC Formation death_receptor->disc cas8 Caspase-8 disc->cas8 Activation procas8 Pro-caspase-8 procas8->disc procas3 Pro-caspase-3 cas8->procas3 Direct Activation bid Bid cas8->bid Cleavage cas3 Caspase-3 procas3->cas3 apoptosis Apoptosis cas3->apoptosis tbid tBid bid->tbid tbid->apoptosis -> Intrinsic Pathway qvd This compound qvd->cas8

Figure 2: Inhibition of the Extrinsic Apoptosis Pathway by this compound.
Interplay with Necroptosis

While a potent inhibitor of apoptosis, this compound can, under certain conditions, promote a form of programmed necrosis called necroptosis. This occurs because caspase-8, which is inhibited by this compound, normally cleaves and inactivates key mediators of the necroptotic pathway, RIPK1 and RIPK3. Inhibition of caspase-8 can therefore lead to the activation of the RIPK1-RIPK3-MLKL signaling axis, culminating in necroptotic cell death. This dual role is context and cell-type dependent.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

Caspase Activity Assay (Fluorometric)

This assay quantifies the activity of specific caspases in cell lysates.

Materials:

  • Cells of interest

  • Apoptosis-inducing agent

  • This compound (stock solution in DMSO)

  • Cell lysis buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

  • Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7, Ac-LEHD-AFC for caspase-9)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Seed cells in a 96-well plate and treat with the apoptosis-inducing agent in the presence or absence of various concentrations of this compound (typically 10-100 µM). Include a vehicle control (DMSO).

  • Incubate for the desired time.

  • Lyse the cells by adding cell lysis buffer and incubating on ice for 10-20 minutes.

  • Centrifuge the plate at 1000 x g for 10 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (cell lysate) to a new 96-well black microplate.

  • Add the fluorogenic caspase substrate to each well.

  • Incubate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence using a fluorometer with appropriate excitation and emission wavelengths (e.g., 360 nm excitation/460 nm emission for AMC-based substrates).

  • Calculate caspase activity relative to the control.

Western Blot for Cleaved Caspases

This method detects the activated (cleaved) forms of caspases.

Materials:

  • Treated cell pellets (as in the caspase activity assay)

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved caspase-9)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Lyse cell pellets in RIPA buffer on ice.

  • Determine protein concentration using a BCA assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

DNA Fragmentation (Laddering) Assay

This assay visualizes the characteristic internucleosomal cleavage of DNA that occurs during apoptosis.

Materials:

  • Treated cell pellets

  • DNA extraction kit

  • RNase A

  • Proteinase K

  • Agarose

  • TAE buffer

  • DNA loading dye

  • Ethidium bromide or other DNA stain

  • UV transilluminator

Procedure:

  • Harvest cells and extract genomic DNA using a commercial kit or standard phenol-chloroform extraction.

  • Treat the DNA with RNase A to remove RNA contamination.

  • Treat with Proteinase K to remove proteins.

  • Run the DNA samples on a 1.5-2% agarose gel in TAE buffer.

  • Stain the gel with ethidium bromide.

  • Visualize the DNA under UV light. A characteristic "ladder" of DNA fragments in multiples of ~180-200 bp will be visible in apoptotic samples.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated cells in suspension

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI)

  • Annexin V binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Flow cytometer

Procedure:

  • Harvest cells (including supernatant for suspension cells) and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Experimental Workflow Visualization

The following diagram illustrates a general workflow for assessing the efficacy of this compound.

G cluster_setup Experimental Setup cluster_analysis Apoptosis Analysis cluster_results Data Interpretation cell_culture Cell Culture treatment Induce Apoptosis +/- this compound cell_culture->treatment caspase_assay Caspase Activity Assay treatment->caspase_assay western_blot Western Blot (Cleaved Caspases) treatment->western_blot dna_ladder DNA Laddering Assay treatment->dna_ladder flow_cytometry Flow Cytometry (Annexin V/PI) treatment->flow_cytometry inhibition Inhibition of Apoptosis caspase_assay->inhibition western_blot->inhibition dna_ladder->inhibition flow_cytometry->inhibition

Figure 3: General experimental workflow for evaluating this compound efficacy.

Conclusion

This compound is a powerful and versatile tool for the study of apoptosis.[5] Its potent and broad-spectrum inhibitory activity against caspases allows for the effective blockade of both the intrinsic and extrinsic apoptotic pathways.[5] Researchers and drug development professionals can utilize the information and protocols provided in this guide to effectively employ this compound in their investigations into the mechanisms of cell death and the development of novel therapeutics. Careful consideration of its potential to induce necroptosis in certain contexts is crucial for accurate data interpretation.

References

(R)-Q-VD-OPh Pan-Caspase Inhibitor: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the (R)-Q-VD-OPh pan-caspase inhibitor, a critical tool in the study of apoptosis and its related cellular processes. While the commercially available Q-VD-OPh is a potent, irreversible, and broad-spectrum inhibitor of caspases, it is important for researchers to understand that it is often supplied as a racemic mixture. This guide will specifically address the (R)-enantiomer, which has been identified as the less active form. This document will detail the mechanism of action, provide key quantitative data, and present detailed experimental protocols for the use of Q-VD-OPh in both in vitro and in vivo research models. Furthermore, this guide includes custom-generated diagrams of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its application in apoptosis research.

Introduction to Q-VD-OPh

Quinolyl-valyl-aspartyl-(2,6-difluorophenoxy)methyl ketone, commonly known as Q-VD-OPh, is a third-generation pan-caspase inhibitor. It is characterized by its high cell permeability, broad-spectrum caspase inhibition, and low cellular toxicity compared to earlier generations of caspase inhibitors like Z-VAD-FMK.[1][2] Q-VD-OPh irreversibly binds to the catalytic site of caspases, thereby blocking the apoptotic cascade.[1][2]

Note on Chirality: It is crucial to recognize that Q-VD-OPh possesses a chiral center. Commercially available Q-VD-OPh is often a racemic mixture of (R)- and (S)-enantiomers. Research has indicated that the (S)-enantiomer is the biologically active form, while the This compound enantiomer is considered to be the less active or inactive form. Therefore, this compound can serve as a valuable negative control in experiments to distinguish specific caspase inhibition from off-target effects of the chemical scaffold.

Mechanism of Action

Q-VD-OPh functions as an irreversible inhibitor of a wide range of caspases, the key proteases that execute the apoptotic program. The inhibitor is designed to mimic the caspase substrate recognition sequence, allowing it to enter the active site. The fluoromethylketone (FMK) or O-phenoxy (OPh) group then forms a covalent bond with the cysteine residue in the catalytic site of the caspase, leading to its irreversible inactivation.[1][2] This broad-spectrum inhibition effectively blocks both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis, as well as the endoplasmic reticulum stress-induced pathway.[3]

Quantitative Data

The efficacy of Q-VD-OPh is demonstrated by its low nanomolar to micromolar half-maximal inhibitory concentrations (IC50) against various caspases.

Caspase TargetIC50 Range (nM)Reference(s)
Caspase-125 - 400[3][4][5][6]
Caspase-325 - 400[3][4][5][6]
Caspase-748[4][5]
Caspase-825 - 400[3][4][5][6]
Caspase-925 - 400[3][4][5][6]
Caspase-1025 - 400[4][5]
Caspase-1225 - 400[4][5]

Experimental Protocols

In Vitro Apoptosis Inhibition Assay in Jurkat Cells

This protocol describes the induction of apoptosis in Jurkat T-lymphocyte cells using staurosporine and its inhibition by Q-VD-OPh, followed by analysis of apoptosis by Western blotting for cleaved PARP and caspase-3.

Materials:

  • Jurkat cells

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Q-VD-OPh (and this compound as a negative control)

  • Staurosporine

  • DMSO (for dissolving inhibitor and inducer)

  • Phosphate Buffered Saline (PBS)

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: Rabbit anti-cleaved PARP, Rabbit anti-cleaved Caspase-3, Mouse anti-β-actin

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture: Culture Jurkat cells in RPMI-1640 medium at 37°C in a 5% CO2 incubator.

  • Treatment:

    • Seed Jurkat cells at a density of 1 x 10^6 cells/mL in a 6-well plate.

    • Pre-incubate the cells with 20 µM Q-VD-OPh (or this compound) for 1 hour. Include a vehicle control (DMSO).

    • Induce apoptosis by adding 1 µM staurosporine to the cell suspension.[4][5]

    • Incubate for 4-6 hours at 37°C.[4]

  • Cell Lysis:

    • Harvest cells by centrifugation at 500 x g for 5 minutes.

    • Wash the cell pellet with ice-cold PBS.

    • Lyse the cells with RIPA buffer containing protease inhibitors on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against cleaved PARP (89 kDa fragment) and cleaved caspase-3 (17/19 kDa fragments) overnight at 4°C. Use an antibody against β-actin as a loading control.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the protein bands using an ECL substrate and an imaging system.

In Vivo Inhibition of Apoptosis in a Rat Spinal Cord Injury (SCI) Model

This protocol outlines a procedure for inducing a contusion spinal cord injury in rats and administering Q-VD-OPh to assess its neuroprotective effects.

Materials:

  • Adult Wistar rats (250-300g)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Surgical instruments for laminectomy

  • Spinal cord impactor device

  • Q-VD-OPh

  • DMSO

  • Sterile saline (0.9%)

  • Suturing material

Procedure:

  • Animal Preparation and Anesthesia:

    • Anesthetize the rat and confirm the depth of anesthesia by pedal withdrawal reflex.

    • Shave and sterilize the surgical area over the thoracic spine.

  • Surgical Procedure for SCI:

    • Make a midline incision to expose the thoracic vertebrae.

    • Perform a laminectomy at the T9-T10 level to expose the spinal cord.

    • Stabilize the vertebral column using clamps.

    • Induce a moderate contusion injury using a spinal cord impactor device.[7]

  • Preparation and Administration of Q-VD-OPh:

    • Prepare a stock solution of Q-VD-OPh in 100% DMSO.[1]

    • For intraperitoneal (IP) injection, the recommended dose is 20 mg/kg.[1][8] The final injection volume should be adjusted with sterile saline to keep the DMSO concentration below 80% to minimize toxicity.[1]

    • Administer the Q-VD-OPh solution via IP injection immediately after the SCI and then at 24-hour intervals as required by the experimental design.[9]

  • Post-operative Care:

    • Suture the muscle and skin layers.

    • Provide post-operative analgesia and supportive care, including manual bladder expression.

    • Monitor the animals for recovery of motor function using appropriate behavioral tests (e.g., Basso, Beattie, Bresnahan (BBB) locomotor rating scale).

  • Tissue Analysis:

    • At the designated time points, euthanize the animals and perfuse with saline followed by 4% paraformaldehyde.

    • Dissect the spinal cord and process for histological analysis (e.g., TUNEL staining for apoptotic cells) or biochemical analysis (e.g., Western blotting for caspase activation).

Visualizations

Signaling Pathways

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor FADD FADD Death Receptor->FADD Pro-Caspase-8 Pro-Caspase-8 FADD->Pro-Caspase-8 Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Pro-Caspase-3/7 Pro-Caspase-3/7 Caspase-8->Pro-Caspase-3/7 DNA Damage DNA Damage p53 p53 DNA Damage->p53 Bax/Bak Bax/Bak p53->Bax/Bak Mitochondrion Mitochondrion Bax/Bak->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Pro-Caspase-9 Pro-Caspase-9 Apaf-1->Pro-Caspase-9 Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Caspase-9->Pro-Caspase-3/7 Caspase-3/7 Caspase-3/7 Pro-Caspase-3/7->Caspase-3/7 PARP Cleavage PARP Cleavage Caspase-3/7->PARP Cleavage Apoptosis Apoptosis Caspase-3/7->Apoptosis QVD_OPh Q-VD-OPh QVD_OPh->Pro-Caspase-8 QVD_OPh->Pro-Caspase-9 QVD_OPh->Pro-Caspase-3/7

Caption: Apoptotic signaling pathways and the points of inhibition by Q-VD-OPh.

Experimental Workflow

Experimental_Workflow cluster_analysis Analysis Start Start Cell_Culture 1. Cell Culture (e.g., Jurkat cells) Start->Cell_Culture Treatment 2. Treatment Groups: - Vehicle Control - Apoptosis Inducer (e.g., Staurosporine) - Q-VD-OPh + Inducer - this compound + Inducer Cell_Culture->Treatment Incubation 3. Incubation (e.g., 4-6 hours) Treatment->Incubation Harvest 4. Harvest Cells Incubation->Harvest Western_Blot Western Blot (Cleaved PARP, Cleaved Caspase-3) Harvest->Western_Blot Flow_Cytometry Flow Cytometry (Annexin V/PI Staining) Harvest->Flow_Cytometry Data_Analysis 5. Data Analysis & Interpretation Western_Blot->Data_Analysis Flow_Cytometry->Data_Analysis End End Data_Analysis->End

References

The Cell Permeability of (R)-Q-VD-OPh: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(R)-Q-VD-OPh (Quinoline-Valyl-Aspartyl-(2,6-difluorophenoxy)methyl ketone) is a potent and irreversible pan-caspase inhibitor widely utilized in in vitro and in vivo research to study apoptosis.[1][2][3] Its efficacy is critically dependent on its ability to traverse the cell membrane to reach its intracellular targets—the caspase enzymes that execute programmed cell death. This technical guide provides a comprehensive overview of the cell permeability of this compound, detailing its mechanism of action, quantitative inhibitory data, and the experimental protocols used to assess its function within a cellular context.

Overview of this compound

This compound is recognized for its superior characteristics compared to earlier generations of caspase inhibitors like Z-VAD-FMK.[3][4] Key features include:

  • Broad-Spectrum Inhibition: It effectively inhibits a wide range of caspases, including initiator caspases (caspase-8, -9) and executioner caspases (caspase-3, -7), thereby blocking the major apoptotic pathways.[2][5][6]

  • High Potency and Irreversibility: The inhibitor binds irreversibly to the catalytic site of caspases, offering sustained inhibition of apoptosis.[1]

  • Enhanced Cell Permeability: The chemical structure, particularly the quinolyl and phenoxy groups, is thought to contribute to its ability to passively diffuse across the cell membrane.[7]

  • Low Cytotoxicity: this compound exhibits minimal toxic effects on cells, even at high concentrations, ensuring that observed effects are due to caspase inhibition rather than off-target toxicity.[1][3]

Quantitative Data: Inhibitory Activity of this compound

The potency of this compound is demonstrated by its low half-maximal inhibitory concentrations (IC50) against key caspases and its effective working concentrations in cell-based assays.

ParameterValueCell/System Context
IC50 vs. Caspase-1 25 - 50 nMRecombinant enzyme assays.[2][5][8]
IC50 vs. Caspase-3 <25 - 25 nMRecombinant enzyme assays.[2][5][8]
IC50 vs. Caspase-7 48 nMRecombinant enzyme assays.[2]
IC50 vs. Caspase-8 25 - 100 nMRecombinant enzyme assays.[2][5][8]
IC50 vs. Caspase-9 25 - 430 nMRecombinant enzyme assays.[2][5][8][9]
IC50 vs. Caspase-10 25 - 400 nMBroad range for various caspases.[2]
IC50 vs. Caspase-12 25 - 400 nMBroad range for various caspases.[2]
Typical In Vitro Working Concentration 10 - 100 µMDependent on cell type, culture conditions, and apoptosis inducer.[1][4]
Effective Dose in Culture 5 µMShown to be effective in numerous cell types.[7]
Stock Solution 10 mM in DMSOCommon starting concentration for laboratory use.[1][6]

Signaling Pathway: Mechanism of Caspase Inhibition

This compound prevents apoptosis by inhibiting caspases, which are central to both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways of apoptosis. The diagram below illustrates the points of intervention.

Caption: Mechanism of this compound in apoptotic signaling pathways.

Experimental Protocols

Assessing the in vitro cell permeability of this compound is implicitly achieved by evaluating its ability to inhibit intracellular apoptotic events. The following protocols are standard methodologies for this purpose.

Preparation of this compound Stock Solution
  • Reconstitution: Prepare a stock solution of this compound, typically at 10 mM, in high-purity dimethyl sulfoxide (DMSO).[6] For example, dissolve 1 mg of this compound (MW: ~513 g/mol ) in approximately 195 µL of DMSO.[4][6]

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[6][10]

General Protocol for Cell-Based Apoptosis Inhibition Assay

This workflow outlines the steps to test the efficacy of this compound in preventing apoptosis in a cell culture model.

Start Start Plate_Cells 1. Plate Cells (e.g., Jurkat, HeLa) Start->Plate_Cells Pre-treat 2. Pre-treat with Q-VD-OPh (10-40 µM) Plate_Cells->Pre-treat Incubate 3. Incubate (30-60 min) Pre-treat->Incubate Induce_Apoptosis 4. Induce Apoptosis (e.g., Staurosporine, Camptothecin) Incubate->Induce_Apoptosis Incubate_Time 5. Incubate (Time course) Induce_Apoptosis->Incubate_Time Analyze 6. Analyze Apoptosis Incubate_Time->Analyze End End Analyze->End

Caption: Experimental workflow for apoptosis inhibition assay.

Specific Readout Assays

The "Analyze Apoptosis" step can be performed using several well-established methods that measure different hallmarks of apoptosis. The ability of this compound to inhibit these markers confirms its cell permeability and intracellular activity.

  • Annexin V and Propidium Iodide (PI) Staining:

    • After treatment, harvest cells and wash with cold PBS.

    • Resuspend cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI.

    • Incubate for 15 minutes in the dark at room temperature.

    • Analyze cells by flow cytometry. A reduction in the Annexin V positive population in Q-VD-OPh treated samples indicates inhibition of apoptosis.[6]

  • Caspase Activity Assay:

    • Lyse treated cells to release intracellular contents.

    • Add a fluorogenic caspase substrate (e.g., Ac-DEVD-AFC for caspase-3/7).

    • Measure the fluorescence over time using a plate reader. A decrease in fluorescence in the presence of Q-VD-OPh indicates direct inhibition of caspase activity.[11]

  • PARP Cleavage Analysis (Western Blot):

    • Lyse treated cells and determine protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for cleaved PARP.

    • Use a secondary antibody and chemiluminescent substrate for detection. The absence of the cleaved PARP fragment (~89 kDa) in Q-VD-OPh treated samples demonstrates inhibition of a key downstream caspase-3 substrate.[9][11]

  • DNA Fragmentation (TUNEL Assay):

    • Fix and permeabilize treated cells.

    • Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) reaction to label DNA strand breaks.

    • Analyze by flow cytometry or fluorescence microscopy. A decrease in TUNEL-positive cells indicates that Q-VD-OPh has prevented the final stages of apoptosis.[10]

Conclusion

The robust cell permeability of this compound is a cornerstone of its utility as a pan-caspase inhibitor in cellular assays. While direct quantitative permeability data (e.g., Papp values) are not extensively published in standard product literature, its well-documented efficacy in inhibiting a multitude of intracellular apoptotic markers at low micromolar to nanomolar concentrations serves as compelling functional evidence of its ability to cross the plasma membrane and engage its cytosolic targets. The experimental protocols outlined in this guide provide researchers with the necessary framework to effectively utilize this compound and validate its anti-apoptotic activity in diverse in vitro models.

References

A Technical Guide to the Advantages of Q-VD-OPh over Z-VAD-FMK for Caspase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the study of apoptosis and other cellular processes mediated by caspases, the use of specific and potent inhibitors is paramount. For years, Z-VAD-FMK has been a widely used pan-caspase inhibitor. However, the advent of Q-VD-OPh has provided researchers with a superior alternative, offering significant advantages in terms of potency, specificity, and reduced off-target effects and toxicity. This technical guide provides an in-depth comparison of Q-VD-OPh and Z-VAD-FMK, presenting quantitative data, detailed experimental protocols, and key signaling pathways to aid researchers in making an informed choice for their experimental needs.

Introduction: The Need for Precise Caspase Inhibition

Caspases, a family of cysteine-aspartic proteases, are central to the execution of apoptosis (programmed cell death) and are also involved in inflammation.[1] The ability to specifically inhibit caspase activity is a critical tool for elucidating their roles in these pathways and for developing potential therapeutics for diseases characterized by dysregulated apoptosis, such as cancer and neurodegenerative disorders.

Pan-caspase inhibitors, which target a broad range of caspases, are particularly useful for determining the overall involvement of caspases in a biological process. Z-VAD-FMK (benzyloxycarbonyl-Val-Ala-Asp-fluoromethylketone) has long been the go-to pan-caspase inhibitor. However, its utility is hampered by a number of drawbacks, including off-target effects and cellular toxicity.[2][3] Q-VD-OPh (Quinoline-Val-Asp-OPh), a next-generation pan-caspase inhibitor, was developed to overcome these limitations.[4] This guide will detail the significant advantages of Q-VD-OPh over Z-VAD-FMK.

Core Advantages of Q-VD-OPh

Q-VD-OPh offers several key advantages over Z-VAD-FMK, making it a more reliable and effective tool for caspase inhibition in both in vitro and in vivo studies.

  • Higher Potency and Efficacy: Q-VD-OPh is significantly more potent in inhibiting a wide range of caspases.[5][6] Studies have shown that the efficiency of Q-VD-OPh in inhibiting caspase-3 activity and DNA fragmentation is approximately two orders of magnitude higher than that of Z-VAD-FMK.[7] This increased potency allows for the use of lower concentrations, minimizing the risk of off-target effects.

  • Reduced Cellular Toxicity: A major drawback of Z-VAD-FMK is its cytotoxicity at higher concentrations.[2][3] In contrast, Q-VD-OPh is non-toxic to cells even at extremely high concentrations.[2][8] This is partly attributed to the fact that Z-VAD-FMK metabolism can produce toxic fluoroacetate.[3] The lower toxicity of Q-VD-OPh ensures that the observed cellular effects are due to specific caspase inhibition rather than a general toxic response.

  • Greater Specificity and Fewer Off-Target Effects: Z-VAD-FMK is known to have off-target effects, inhibiting other cysteine proteases such as cathepsins and calpains.[9] Furthermore, Z-VAD-FMK has been shown to inhibit N-glycanase 1 (NGLY1), which can induce autophagy, a cellular process that can confound the interpretation of apoptosis studies.[10][11] Q-VD-OPh, on the other hand, does not cross-react with cathepsins or calpains and does not induce autophagy, making it a more specific inhibitor of caspases.[10][12]

  • Enhanced Cell Permeability and In Vivo Utility: Q-VD-OPh is designed for high cell permeability, allowing for effective inhibition of intracellular caspases.[13] It is also capable of crossing the blood-brain barrier, making it a valuable tool for in vivo studies of neurological disorders.[3] While Z-VAD-FMK has been used in vivo, its efficacy can be inconsistent, and toxicity remains a concern.[14][15]

Quantitative Data: A Head-to-Head Comparison

The superior properties of Q-VD-OPh are evident in the quantitative data comparing its performance to that of Z-VAD-FMK.

ParameterQ-VD-OPhZ-VAD-FMKReferences
IC50 Range (various caspases) 25 - 400 nMGenerally higher, often in the µM range for some caspases[5][6][16]
Caspase-3 Inhibition Efficiency ~100-fold higher than Z-VAD-FMKLower efficiency[7]
Typical In Vitro Working Concentration 10 - 100 µM50 - 200 µM[13][14]
Toxicity Non-toxic even at high concentrationsCytotoxic at higher concentrations[2][3][8]
Off-Target NGLY1 Inhibition NoYes[10]
Induction of Autophagy NoYes[10][11]
In Vivo Recommended Dose (mice) 20 mg/kg (up to 120 mg/kg reported without toxicity)Variable, with potential for toxicity[3][13][14]

Signaling Pathways and Experimental Workflows

Visualizing the context in which these inhibitors function is crucial for experimental design and data interpretation.

Apoptotic Signaling Pathway

The following diagram illustrates the central role of caspases in the apoptotic signaling cascade, the primary target of both Q-VD-OPh and Z-VAD-FMK.

Apoptosis_Pathway Apoptotic Stimulus Apoptotic Stimulus Pro-caspase-8 Pro-caspase-8 Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Q-VD-OPh / Z-VAD-FMK Q-VD-OPh / Z-VAD-FMK Q-VD-OPh / Z-VAD-FMK->Caspase-8 Inhibits Q-VD-OPh / Z-VAD-FMK->Caspase-3 Inhibits

Caption: Simplified apoptotic pathway showing caspase activation and points of inhibition.

Experimental Workflow: Caspase Activity Assay

This diagram outlines a typical workflow for assessing the efficacy of caspase inhibitors.

Caspase_Assay_Workflow Induce Apoptosis Induce Apoptosis Lyse Cells Lyse Cells Induce Apoptosis->Lyse Cells Add Caspase Substrate Add Caspase Substrate Lyse Cells->Add Caspase Substrate Measure Caspase Activity Measure Caspase Activity Pre-treat with Inhibitor (Q-VD-OPh or Z-VAD-FMK) Pre-treat with Inhibitor (Q-VD-OPh or Z-VAD-FMK) Pre-treat with Inhibitor (Q-VD-OPh or Z-VAD-FMK)->Induce Apoptosis Add Caspase Substrate->Measure Caspase Activity

Caption: Workflow for a cell-based caspase activity assay.

Decision Framework: Choosing the Right Inhibitor

This logical diagram provides a decision-making framework for selecting the appropriate pan-caspase inhibitor.

Inhibitor_Choice High Specificity Needed? High Specificity Needed? In Vivo Study? In Vivo Study? High Specificity Needed?->In Vivo Study? No Use Q-VD-OPh Use Q-VD-OPh High Specificity Needed?->Use Q-VD-OPh Yes In Vivo Study?->Use Q-VD-OPh Yes Consider Z-VAD-FMK (with caution) Consider Z-VAD-FMK (with caution) In Vivo Study?->Consider Z-VAD-FMK (with caution) No

Caption: Decision tree for selecting a pan-caspase inhibitor.

Experimental Protocols

The following are generalized protocols for key experiments used to compare Q-VD-OPh and Z-VAD-FMK. Researchers should optimize these protocols for their specific cell types and experimental conditions.

Caspase-3/7 Activity Assay (Fluorometric)

This assay measures the activity of executioner caspases-3 and -7.

Materials:

  • Cells of interest

  • Apoptosis-inducing agent (e.g., staurosporine, TNF-α)

  • Q-VD-OPh and Z-VAD-FMK (10 mM stock solutions in DMSO)

  • Caspase-3/7 substrate (e.g., Ac-DEVD-AMC)

  • Lysis buffer (e.g., 10 mM HEPES, pH 7.4, 100 mM NaCl, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, 5 mM DTT)

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10% sucrose, 5 mM DTT)

  • 96-well black microplate

  • Fluorometer (excitation ~380 nm, emission ~460 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.

  • Inhibitor Pre-treatment: Pre-treat cells with various concentrations of Q-VD-OPh or Z-VAD-FMK (e.g., 0.1 µM to 100 µM) for 1-2 hours. Include a vehicle control (DMSO).

  • Apoptosis Induction: Add the apoptosis-inducing agent and incubate for the desired time (e.g., 4-6 hours).

  • Cell Lysis: Wash cells with PBS and then add lysis buffer. Incubate on ice for 15-30 minutes.

  • Assay Preparation: Transfer the cell lysates to a pre-chilled 96-well black microplate.

  • Substrate Addition: Add the caspase-3/7 substrate to each well to a final concentration of 50 µM.

  • Fluorometric Reading: Immediately begin reading the fluorescence at 37°C every 5 minutes for 1-2 hours.

  • Data Analysis: Calculate the rate of fluorescence increase (slope of the linear portion of the curve). Compare the rates of the inhibitor-treated samples to the untreated control to determine the percent inhibition.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxicity of the inhibitors.

Materials:

  • Cells of interest

  • Q-VD-OPh and Z-VAD-FMK (10 mM stock solutions in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear microplate

  • Spectrophotometer (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate.

  • Inhibitor Treatment: Treat cells with a range of concentrations of Q-VD-OPh or Z-VAD-FMK for 24-48 hours. Include a vehicle control.

  • MTT Addition: Add MTT solution to each well (10% of the culture volume) and incubate for 2-4 hours at 37°C.

  • Solubilization: Add solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control.

Western Blot for PARP Cleavage

This assay provides a qualitative or semi-quantitative measure of apoptosis inhibition.

Materials:

  • Cells, treated as in the caspase activity assay

  • RIPA buffer with protease inhibitors

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-PARP, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse cells in RIPA buffer and determine protein concentration.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies, followed by the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate.

  • Analysis: Compare the ratio of cleaved PARP (89 kDa) to full-length PARP (116 kDa) across the different treatment groups.

Conclusion

References

The Core Mechanism of (R)-Q-VD-OPh: An In-depth Technical Guide to Irreversible Caspase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-Q-VD-OPh, or quinolyl-valyl-aspartyl-(2,6-difluorophenoxy)-methylketone, has emerged as a potent and specific tool in the study of apoptosis and other caspase-mediated cellular processes. This third-generation, irreversible pan-caspase inhibitor offers significant advantages over its predecessors, including increased potency, broader specificity, and reduced cellular toxicity, making it an invaluable reagent for both in vitro and in vivo research. This technical guide provides a comprehensive overview of the core principles of this compound action, detailed experimental protocols, and quantitative data to facilitate its effective use in the laboratory.

Mechanism of Irreversible Inhibition

This compound is a cell-permeable peptide-based inhibitor that targets the active site of caspases.[1] Its mechanism of action relies on the specific recognition of the aspartic acid residue in the P1 position of the caspase substrate recognition sequence by the inhibitor's valine-aspartate (VD) dipeptide.[2] The O-phenoxy (OPh) group serves as a leaving group, facilitating the formation of a covalent thioether bond between the ketone moiety of Q-VD-OPh and the catalytic cysteine residue within the caspase active site.[1] This irreversible binding permanently inactivates the enzyme, effectively halting the downstream signaling cascade of apoptosis.[1][3]

The quinoline moiety at the N-terminus enhances the cell permeability and substrate access of the inhibitor.[2] A significant advantage of Q-VD-OPh is its ability to cross the blood-brain barrier, enabling its use in neurological studies.[2][4][5]

Quantitative Inhibition Profile

This compound exhibits broad-spectrum activity against multiple caspases involved in both the intrinsic and extrinsic apoptotic pathways. Its inhibitory potency is significantly higher than that of older pan-caspase inhibitors like Z-VAD-fmk.[6] The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for various caspases.

Caspase TargetReported IC50 Range (nM)Key Role
Caspase-125 - 400Inflammation (Inflammasome)
Caspase-325 - 400Executioner Caspase
Caspase-748Executioner Caspase
Caspase-825 - 400Initiator Caspase (Extrinsic Pathway)
Caspase-925 - 400Initiator Caspase (Intrinsic Pathway)
Caspase-1025 - 400Initiator Caspase (Extrinsic Pathway)
Caspase-1225 - 400ER Stress-Mediated Apoptosis

Data compiled from multiple sources.[2][4][5][7][8]

Signaling Pathways and Experimental Workflows

The diagrams below illustrate the points of intervention of Q-VD-OPh in the principal apoptotic signaling pathways and a typical experimental workflow for its application.

extrinsic Extrinsic Pathway (e.g., FasL, TNF-α) death_receptor Death Receptors (e.g., Fas, TNFR1) extrinsic->death_receptor procaspase8 Pro-caspase-8/10 death_receptor->procaspase8 caspase8 Caspase-8/10 procaspase8->caspase8 procaspase37 Pro-caspase-3/7 caspase8->procaspase37 intrinsic Intrinsic Pathway (e.g., DNA damage, growth factor withdrawal) mitochondria Mitochondria intrinsic->mitochondria cytochrome_c Cytochrome c release mitochondria->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cytochrome_c->apoptosome procaspase9 Pro-caspase-9 apoptosome->procaspase9 caspase9 Caspase-9 procaspase9->caspase9 caspase9->procaspase37 caspase37 Caspase-3/7 procaspase37->caspase37 apoptosis Apoptosis caspase37->apoptosis qvd Q-VD-OPh qvd->caspase8 inhibition qvd->caspase9 inhibition qvd->caspase37 inhibition

Caption: Q-VD-OPh inhibits key initiator and executioner caspases.

start Start cell_culture Cell Culture (e.g., Jurkat, HeLa) start->cell_culture pretreatment Pre-treatment with Q-VD-OPh (10-100 µM, 30-60 min) cell_culture->pretreatment induce_apoptosis Induce Apoptosis (e.g., Staurosporine, Actinomycin D) pretreatment->induce_apoptosis incubation Incubation (Time course dependent on inducer) induce_apoptosis->incubation analysis Analysis of Apoptosis incubation->analysis flow_cytometry Flow Cytometry (Annexin V/PI staining) analysis->flow_cytometry caspase_assay Caspase Activity Assay (Fluorometric substrate) analysis->caspase_assay western_blot Western Blot (Cleaved PARP, cleaved Caspase-3) analysis->western_blot end End flow_cytometry->end caspase_assay->end western_blot->end

Caption: A typical experimental workflow for apoptosis inhibition studies.

Detailed Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: Dissolve lyophilized this compound in sterile, anhydrous DMSO to create a stock solution.[9] A common stock concentration is 10 mM (dissolve 1.0 mg in approximately 195 µL of DMSO).[9]

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[9] The lyophilized powder should also be stored at -20°C.[9]

In Vitro Caspase Inhibition Assay in Cell Culture

This protocol provides a general framework for assessing the anti-apoptotic effects of Q-VD-OPh in a cell-based assay.

  • Cell Plating: Seed cells in an appropriate culture vessel (e.g., 96-well plate for viability assays, larger plates for protein or flow cytometry analysis) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Pre-incubation with Inhibitor: Add Q-VD-OPh to the cell culture medium at the desired final concentration.[10] A typical working concentration range is 10-100 µM, which should be optimized for the specific cell type and apoptotic stimulus.[1] It is recommended to pre-incubate the cells with the inhibitor for 30 to 60 minutes at 37°C in a humidified CO2 incubator.[10]

  • Induction of Apoptosis: Following pre-incubation, add the apoptotic stimulus (e.g., staurosporine, actinomycin D, TNF-α) to the culture medium.[7] Include appropriate controls: untreated cells, cells treated with the apoptotic stimulus only, and cells treated with Q-VD-OPh only. A vehicle control (DMSO) should also be included at a final concentration not exceeding 0.2%, as higher concentrations can be toxic.[9]

  • Incubation: Incubate the cells for a period appropriate for the chosen apoptotic inducer and cell type. This can range from a few hours to over 24 hours.

  • Assessment of Apoptosis: Analyze the extent of apoptosis using one or more of the following methods:

    • Flow Cytometry: Stain cells with Annexin V and a viability dye like propidium iodide (PI) or 7-AAD to quantify the percentage of apoptotic and necrotic cells.[9]

    • Caspase Activity Assay: Lyse the cells and measure caspase activity using a fluorogenic or colorimetric substrate specific for the caspase of interest (e.g., Ac-DEVD-AFC for caspase-3/7).[6]

    • Western Blotting: Prepare cell lysates and perform immunoblotting to detect the cleavage of caspase substrates like PARP or the activation of caspases (e.g., cleaved caspase-3).[6][7]

    • Cell Viability Assays: Use assays such as MTT, MTS, or trypan blue exclusion to determine the percentage of viable cells.[7]

In Vivo Administration

For in vivo studies, this compound is typically administered via intraperitoneal (IP) injection.

  • Dosage: A commonly used dose is 20 mg/kg.[1][2] However, doses up to 120 mg/kg have been reported in mice without toxic effects.[1]

  • Vehicle: The inhibitor is often dissolved in 80-100% DMSO for administration.[1]

  • Administration: The timing and frequency of administration will depend on the experimental model. For example, in a model of neonatal stroke, Q-VD-OPh was administered after the ischemic event.[11]

Concluding Remarks

This compound is a powerful and reliable tool for the investigation of caspase-dependent cellular processes. Its irreversible mode of action, broad-spectrum inhibition, and favorable pharmacological properties make it a superior choice for a wide range of applications in apoptosis research and beyond.[2][12] By understanding its core mechanism and employing optimized experimental protocols, researchers can effectively harness the potential of this next-generation caspase inhibitor to advance our understanding of cell death and disease.

References

Methodological & Application

Application Notes and Protocols for (R)-Q-VD-OPh in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Q-VD-OPh (Quinoline-Valyl-Aspartyl-(2,6-difluorophenoxy)methyl ketone) is a potent, cell-permeable, and irreversible pan-caspase inhibitor. It is widely utilized in apoptosis research to prevent caspase-mediated cell death.[1][2][3][4] Its broad-spectrum activity, low cytotoxicity, and enhanced stability make it a superior alternative to older generations of caspase inhibitors, such as Z-VAD-FMK.[1][2][5] These characteristics render this compound an invaluable tool for elucidating the roles of caspase-dependent pathways in cancer biology and for the development of novel therapeutic strategies.

This document provides detailed protocols for the in vitro application of this compound in cancer cell lines, including methodologies for assessing its efficacy in inhibiting apoptosis.

Mechanism of Action

This compound functions by covalently binding to the catalytic site of a wide range of caspases, including the key initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3, caspase-7).[2][3] This irreversible inhibition effectively blocks the downstream signaling cascade that leads to the morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and PARP cleavage.[6]

Data Presentation

The efficacy of this compound in inhibiting apoptosis is dose-dependent and can vary based on the cell line, the apoptosis-inducing agent, and the specific apoptotic event being measured.

Table 1: Dose-Dependent Inhibition of Apoptotic Events by this compound in JURL-MK1 and HL60 Cells [6]

Apoptotic EventEffective Concentration of this compound
Full inhibition of caspase-3 and -7 activity0.05 µM
Prevention of DNA fragmentation2 µM
Full prevention of PARP-1 cleavage10 µM

Table 2: Effective Concentrations of this compound in Various Cancer Cell Line Models

Cell LineApoptosis InducerThis compound ConcentrationObserved Effect
Jurkat (Human T-cell leukemia)Camptothecin (20 µM)20 µMReduced apoptosis from ~37% to ~1%[7]
JURL-MK1 (Leukemia)Imatinib mesylate0.05 µM - 10 µMDose-dependent inhibition of caspases, DNA fragmentation, and PARP cleavage[6]
HL60 (Human promyelocytic leukemia)Suberoylanilide hydroxamic acid0.05 µM - 10 µMDose-dependent inhibition of caspases, DNA fragmentation, and PARP cleavage[6]
General recommendation for in vitro useVarious5 µM - 100 µMEffective inhibition of apoptosis[3]

Table 3: Inhibitory Concentration (IC50) of this compound Against Recombinant Caspases [3]

Caspase TargetIC50 Range
Caspase-1, -3, -8, -925 - 400 nM

Mandatory Visualizations

Signaling Pathway Diagram

G cluster_0 Apoptotic Stimuli (e.g., Chemotherapy, Death Ligands) cluster_1 Caspase Cascade cluster_2 Cellular Targets Stimuli Apoptotic Stimulus Initiator Caspases Initiator Caspases (Caspase-8, Caspase-9) Stimuli->Initiator Caspases Executioner Caspases Executioner Caspases (Caspase-3, Caspase-7) Initiator Caspases->Executioner Caspases Cellular Substrates Cleavage of Cellular Substrates (e.g., PARP) Executioner Caspases->Cellular Substrates Apoptosis Apoptosis Cellular Substrates->Apoptosis QVD This compound QVD->Initiator Caspases Inhibition QVD->Executioner Caspases Inhibition G cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis A Prepare this compound stock solution in DMSO C Pre-incubate cells with This compound (30-60 min) A->C B Culture cancer cells to desired confluency B->C D Induce apoptosis with chosen stimulus C->D E Perform endpoint assays: - Cell Viability (MTT/MTS) - Apoptosis (Annexin V/PI) - Caspase Activity D->E

References

Application Notes and Protocols for In Vivo Administration of (R)-Q-VD-OPh in Mouse Models of Neurodegeneration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-Q-VD-OPh, a potent and irreversible pan-caspase inhibitor, has emerged as a valuable research tool for investigating the role of apoptosis in neurodegenerative diseases. Its ability to cross the blood-brain barrier and its low in vivo toxicity make it particularly suitable for studies in animal models.[1][2][3] This document provides a comprehensive overview of the application of this compound in mouse models of neurodegeneration, including detailed protocols and quantitative data summarized from various studies.

This compound, also known as quinolyl-valyl-O-methylaspartyl-[-2,6-difluorophenoxy]-methyl ketone, effectively inhibits apoptosis by irreversibly binding to the catalytic site of caspase enzymes.[4] This broad-spectrum inhibition covers key caspases involved in both the intrinsic and extrinsic apoptotic pathways, such as caspases-1, -3, -7, -8, and -9.[2][5][6] Its superior potency and cell permeability compared to first-generation caspase inhibitors like Z-VAD-FMK have established it as a preferred tool for in vivo research.[4][7]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the in vivo administration of this compound in mouse models of neurodegeneration.

Table 1: Dosage and Administration of this compound in Mouse Models

Neurodegenerative ModelMouse StrainDosageAdministration RouteFrequency/DurationReference
Alzheimer's Disease (TgCRND8)TgCRND810 mg/kgIntraperitoneal (IP)3 times a week for 3 months[8]
Sarin-induced NeurodegenerationC57BL/620 mg/kgIntraperitoneal (IP)Single dose 30 minutes post-sarin exposure[9]
Neonatal Hypoxia-IschemiaC57BL/610 mg/kgIntraperitoneal (IP)2 doses (12 and 36 hours post-HI)[10]
Neonatal Hypoxia-IschemiaC57BL/610 mg/kgIntraperitoneal (IP)Daily for 2 weeks, starting 12 hours post-HI[10]
General RecommendationN/A20 mg/kgIntraperitoneal (IP)N/A

Table 2: Efficacy of this compound in Mouse Models of Neurodegeneration

Neurodegenerative ModelKey FindingsQuantitative OutcomesReference
Alzheimer's Disease (TgCRND8)Prevented caspase-7 activation and limited tau pathology.No significant effect on extracellular Aβ deposition.[8]
Sarin-induced NeurodegenerationReduced DNA fragmentation (TUNEL staining) at 2 days post-exposure.Did not significantly alter cytokine levels between 2 and 14 days.[9]
Neonatal Hypoxia-Ischemia (Acute)Decreased caspase-3 activity by 23%. Reduced proinflammatory chemokines CCL2 and CCL3 by ~29%.No change in anti-inflammatory cytokines IL-4 and IL-10.[10]
Neonatal Hypoxia-Ischemia (Chronic)Reduced total brain tissue loss by 31.3%. Improved sensorimotor function at 3 weeks (transient).Functional protection was not sustained at later time points.[10]

Experimental Protocols

Preparation and Administration of this compound

Materials:

  • This compound (solid form)

  • High-purity Dimethyl sulfoxide (DMSO) (>99.9%)

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Syringes and needles for intraperitoneal injection

Protocol:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound at a concentration of 10 mM in high-purity DMSO.

    • Ensure the compound is fully dissolved by vortexing.

    • Store the stock solution at -20°C for long-term stability. The solid compound is stable for up to a year at room temperature when desiccated, but -20°C is recommended.

  • Working Solution Preparation (for a 20 mg/kg dose in a 25g mouse):

    • The molecular weight of this compound is 513.5 g/mol .

    • Calculate the required dose: 20 mg/kg * 0.025 kg = 0.5 mg.

    • It is often recommended to administer the inhibitor in a vehicle containing 80-100% DMSO. However, for intraperitoneal injections, it is common practice to dilute the DMSO stock in a sterile vehicle like saline or PBS to minimize irritation. A final DMSO concentration of 10-20% is generally well-tolerated.

    • Prepare the final injection volume (e.g., 100-200 µL).

    • Prepare a fresh working solution before each injection.

  • Administration:

    • Administer the prepared this compound solution via intraperitoneal (IP) injection.

    • Follow your institution's approved animal handling and injection protocols.

Mouse Model of Neonatal Hypoxia-Ischemia (HI)

This protocol is adapted from studies investigating the neuroprotective effects of this compound in neonatal stroke.[10]

Materials:

  • Postnatal day 9 (P9) C57BL/6 mouse pups

  • Isoflurane anesthesia system

  • Heating pad

  • Surgical instruments

  • Hypoxic chamber (8% oxygen balanced with nitrogen)

  • 37°C incubator

Protocol:

  • Anesthesia: Anesthetize the P9 mouse pup with isoflurane.

  • Ligation: Make a midline cervical incision and permanently ligate the left common carotid artery.

  • Recovery: Allow the pup to recover on a heating pad for 1-2 hours.

  • Hypoxia: Place the pup in a hypoxic chamber with 8% oxygen at 37°C for a specified duration (e.g., 50 minutes).

  • Post-HI Care: Return the pup to its dam after the hypoxic exposure.

  • This compound Administration: Administer this compound or vehicle at predetermined time points post-HI as per the experimental design (e.g., 12 and 36 hours for acute studies, or daily for chronic studies).[10]

Assessment of Apoptosis and Neurodegeneration

a) TUNEL Staining for DNA Fragmentation:

This method is used to detect apoptotic cells by labeling the terminal ends of nucleic acids.[9]

Protocol:

  • Tissue Preparation: Perfuse the mouse brain with 4% paraformaldehyde (PFA) and prepare 12 µm thick cryosections.

  • Staining: Use a commercial TUNEL staining kit (e.g., NeuroTacs Apoptosis kit) and follow the manufacturer's instructions.

  • Imaging: Visualize the stained sections using fluorescence microscopy. TUNEL-positive cells will indicate DNA fragmentation, a hallmark of apoptosis.

b) Caspase Activity Assay:

This assay measures the activity of specific caspases, such as caspase-3, to quantify the extent of apoptosis.[10]

Protocol:

  • Tissue Homogenization: Homogenize brain tissue samples in a lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

  • Enzymatic Reaction: Incubate the protein lysates with a fluorogenic caspase substrate (e.g., Ac-DEVD-AFC for caspase-3).

  • Fluorescence Measurement: Measure the fluorescence signal using a plate reader. The signal intensity is proportional to the caspase activity.

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound in inhibiting apoptosis.

Experimental Workflow for In Vivo Studies

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase AnimalModel Select Mouse Model (e.g., TgCRND8, C57BL/6) Induce_ND Induce Neurodegeneration (e.g., Aging, Toxin, HI) AnimalModel->Induce_ND QVD_Prep Prepare this compound Solution (10 mM stock in DMSO) Administer_QVD Administer this compound (e.g., 10-20 mg/kg IP) QVD_Prep->Administer_QVD Induce_ND->Administer_QVD Behavior Behavioral Analysis (e.g., Morris Water Maze, Rotarod) Administer_QVD->Behavior Histology Histological Analysis (e.g., TUNEL, IHC) Administer_QVD->Histology Biochem Biochemical Analysis (e.g., Caspase Activity, Cytokine Levels) Administer_QVD->Biochem

Caption: General experimental workflow for in vivo studies.

Logical Relationship of this compound Treatment and Outcomes

G cluster_cellular Cellular Level cluster_tissue Tissue Level cluster_functional Functional Level QVD_Treatment This compound Administration Inhibit_Caspase Inhibition of Caspase Activity QVD_Treatment->Inhibit_Caspase Reduce_Apoptosis Reduced Neuronal Apoptosis Inhibit_Caspase->Reduce_Apoptosis Preserve_Tissue Preservation of Brain Tissue Reduce_Apoptosis->Preserve_Tissue Improve_Function Improved Neurological Function (Potentially Transient) Preserve_Tissue->Improve_Function

Caption: Logical flow from treatment to functional outcomes.

References

Application Notes: (R)-Q-VD-OPh for the Study of Apoptosis in Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for the development and maintenance of the central nervous system. However, its dysregulation is a key factor in the pathology of various neurodegenerative diseases and neuronal injury. A central component of the apoptotic machinery is the caspase family of cysteine proteases. These enzymes are synthesized as inactive zymogens and, upon activation, execute the dismantling of the cell by cleaving a multitude of vital proteins.[1][2]

(R)-Q-VD-OPh (Quinolyl-valyl-O-methylaspartyl-[2,6-difluorophenoxy]-methyl ketone) is a potent, cell-permeable, and irreversible pan-caspase inhibitor.[3][4] It is distinguished from previous generations of inhibitors, such as Z-VAD-fmk, by its increased efficacy at lower concentrations, broader spectrum of caspase inhibition, ability to cross the blood-brain barrier, and reduced cellular toxicity.[1][4][5] These characteristics make Q-VD-OPh an invaluable tool for investigating the role of caspase-mediated apoptosis in primary neuron cultures and for evaluating potential neuroprotective strategies.

Mechanism of Action

Q-VD-OPh functions by irreversibly binding to the catalytic site of a wide range of caspases, including initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7).[3][5] The valine-aspartate dipeptide mimics the natural caspase cleavage site, while the O-phenoxy group enhances its specificity and potency.[5] By blocking these key enzymes, Q-VD-OPh effectively halts the apoptotic signaling cascade, preventing the downstream events of cell death such as DNA fragmentation and the cleavage of cellular substrates.[6]

cluster_0 Apoptotic Stimuli cluster_1 Initiator Caspases cluster_2 Executioner Caspases cluster_3 Cellular Events Intrinsic Intrinsic (e.g., DNA Damage) Casp9 Caspase-9 Intrinsic->Casp9 Extrinsic Extrinsic (e.g., FasL) Casp8 Caspase-8 Extrinsic->Casp8 Casp3 Caspase-3 Casp9->Casp3 Casp8->Casp3 Substrates Substrate Cleavage (e.g., PARP) Casp3->Substrates Apoptosis Apoptosis Substrates->Apoptosis Inhibitor Q-VD-OPh Inhibitor->Casp9 Inhibitor->Casp8 Inhibitor->Casp3

Caption: Apoptotic signaling pathway and Q-VD-OPh inhibition.

Data Presentation

The following tables summarize the effective concentrations and comparative efficacy of Q-VD-OPh in preventing neuronal apoptosis.

Table 1: Effective Concentrations of Q-VD-OPh in Neuronal Apoptosis Models

Cell/Model Type Apoptotic Stimulus Q-VD-OPh Concentration Observed Effect Reference
Primary Cortical Neurons West Nile Virus (WNV) 20-50 µM Significantly decreased cell death [7]
Jurkat T-cells (in vitro) Camptothecin 20 µM Reduced apoptosis from ~37% to ~1% [3]
General Cell Culture Various 5 µM Stated as an effective dose in numerous cell types [1]
P7 Rat (in vivo) Unilateral Focal Ischemia 1 mg/kg (i.p.) Reduced infarct volume from 24.3% to 12.6% [8]

| Human Neutrophils | In vitro culture | 10 µM | Prevented apoptosis for at least 5 days |[9] |

Table 2: Comparative Efficacy of Q-VD-OPh

Feature Q-VD-OPh z-VAD-fmk Reference
Potency Significantly more effective in preventing apoptosis. Less effective. [5]
Inhibition of Caspase-3 Full inhibition at 0.05 µM. Requires significantly higher concentrations. [6]
Toxicity Non-toxic even at extremely high concentrations. Can become cytotoxic at high doses. [5]

| Spectrum | Equally effective against caspase-9/3, caspase-8/10, and caspase-12 pathways. | Not a true pan-caspase inhibitor; less effective on some caspases. |[1][5] |

Experimental Workflow

A typical workflow for studying the effect of Q-VD-OPh on apoptosis in primary neurons involves culturing the cells, inducing apoptosis, treating with the inhibitor, and subsequent analysis of cell death markers.

cluster_analysis Assess Apoptosis start Start: Prepare Primary Neuron Cultures culture Culture neurons to desired maturity (e.g., 7-14 DIV) start->culture induce Induce Apoptosis (e.g., Staurosporine, Glutamate, WNV) culture->induce treat Treat with Q-VD-OPh (Titrate concentrations, e.g., 5-50 µM) Include Vehicle Control (DMSO) induce->treat incubate Incubate for defined period (e.g., 4-24 hours) treat->incubate wb Western Blot (Cleaved Caspase-3, PARP) incubate->wb tunel TUNEL Assay (DNA Fragmentation) incubate->tunel flow Flow Cytometry (Annexin V / 7-AAD) incubate->flow analysis Data Quantification & Analysis wb->analysis tunel->analysis flow->analysis

Caption: General experimental workflow for using Q-VD-OPh.

Protocols

Protocol 1: Primary Cortical Neuron Culture

This protocol provides generalized steps for isolating and culturing primary cortical neurons from embryonic day 18 (E18) rat pups.[10][11]

Materials:

  • Poly-D-Lysine (50 µg/mL) and Laminin (5 µg/mL)[10]

  • Hibernate®-E medium or sterile, ice-cold PBS

  • Papain or Trypsin digestion solution

  • Neurobasal® Plus Medium supplemented with B-27® Plus, GlutaMAX™, and Penicillin-Streptomycin[10][12]

  • Sterile dissection tools

Procedure:

  • Coat Culture Surfaces: Coat culture plates with 50 µg/mL Poly-D-Lysine for at least 1 hour at 37°C.[12] Wash three times with sterile water and then coat with 5 µg/mL laminin for at least 2 hours at 37°C.[10]

  • Dissection: Euthanize a pregnant E18 rat according to approved IACUC protocols. Dissect the cortices from the embryonic brains in ice-cold Hibernate®-E medium.[10]

  • Digestion: Mince the tissue and incubate in a digestion solution (e.g., papain or trypsin) at 37°C as recommended by the enzyme manufacturer.

  • Dissociation: Gently triturate the digested tissue with a fire-polished Pasteur pipette to create a single-cell suspension.[10]

  • Plating: Centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the pellet in complete Neurobasal® Plus Medium. Count viable cells using trypan blue exclusion.

  • Culture: Plate neurons at a density of 1.5-2.0 x 10⁵ cells/cm² onto the prepared surfaces.[10] Incubate at 37°C in a humidified 5% CO₂ atmosphere. Perform a half-medium change every 3-4 days.[10][12] Cultures are typically ready for experiments between 7 and 14 days in vitro (DIV).[10]

Protocol 2: Induction of Apoptosis and Q-VD-OPh Treatment

Materials:

  • Mature primary neuron cultures (from Protocol 1)

  • Apoptotic inducer (e.g., Staurosporine, Camptothecin)

  • Q-VD-OPh (stock solution in DMSO, e.g., 10 mM)[3]

  • Vehicle control (cell culture grade DMSO)

Procedure:

  • Preparation: Prepare serial dilutions of the apoptotic inducer and Q-VD-OPh in complete culture medium.

  • Pre-treatment (Optional): For many experiments, it is optimal to pre-incubate the neurons with Q-VD-OPh for 30-60 minutes before adding the apoptotic stimulus.[3] Add the desired final concentration of Q-VD-OPh (e.g., 5, 10, 20, 50 µM) to the appropriate wells.

  • Controls: Add an equivalent volume of DMSO to the vehicle control wells. The final DMSO concentration should not exceed 0.2%, as higher levels can be toxic.[3] Also include an untreated (negative) control and a positive control (apoptotic inducer only).

  • Induction: Add the apoptotic inducer to the designated wells.

  • Incubation: Return the plate to the 37°C, 5% CO₂ incubator for the desired time period (e.g., 4, 6, 12, or 24 hours), which should be determined empirically.

Protocol 3: Assessment of Apoptosis by Western Blot for Cleaved Caspase-3

This protocol details the detection of the active (cleaved) fragments of caspase-3 (p17/p19) as a marker of apoptosis.[13][14][15]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • SDS-PAGE gels (10-15%)[13]

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibody: Anti-cleaved caspase-3 (Asp175)[15]

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: After treatment, place the culture plate on ice. Aspirate the medium and wash cells once with ice-cold PBS. Add lysis buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.[15]

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

  • SDS-PAGE: Load 20-40 µg of protein per lane onto a 10-15% SDS-polyacrylamide gel.[13][16]

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]

  • Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature.[13]

  • Antibody Incubation: Incubate the membrane with the primary anti-cleaved caspase-3 antibody (typically diluted 1:1000 in blocking buffer) overnight at 4°C with gentle shaking.[15]

  • Washing: Wash the membrane three times for 15 minutes each with TBST.[13]

  • Secondary Antibody: Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[13]

  • Detection: Wash the membrane again as in step 7. Apply a chemiluminescent substrate and visualize the bands using an imaging system.[13] The active fragments will appear at 17/19 kDa.[14][15]

Protocol 4: Assessment of Apoptosis by TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[17][18]

Materials:

  • TUNEL assay kit (fluorescent or colorimetric)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (e.g., 0.25% Triton™ X-100 in PBS)[19]

  • Mounting medium with a nuclear counterstain (e.g., DAPI)

Procedure:

  • Fixation: After treatment, remove the medium and wash cells gently with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.[19]

  • Permeabilization: Wash the fixed cells with PBS. Add permeabilization solution and incubate for 5-20 minutes at room temperature.[17][19] This step is critical for allowing the TdT enzyme to access the nucleus.[17]

  • Equilibration (Optional): Some kits require an equilibration step with an equilibration buffer for 10 minutes.[17]

  • TdT Labeling: Prepare the TdT reaction mix (containing TdT enzyme and labeled dUTPs) according to the kit manufacturer's instructions. Add the mix to the cells and incubate for 60 minutes at 37°C in a humidified chamber.[17][19]

  • Detection:

    • For direct fluorescent assays: Wash the cells with PBS.

    • For indirect assays: Incubate with the detection reagent (e.g., streptavidin-HRP or an anti-label antibody) as per the kit protocol.[18]

  • Counterstaining & Mounting: Counterstain the nuclei with DAPI or Hoechst. Mount the coverslips onto microscope slides.

  • Analysis: Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence (TUNEL-positive). Quantify the percentage of TUNEL-positive cells relative to the total number of DAPI-stained nuclei.

References

Application Note: (R)-Q-VD-OPh as a Pan-Caspase Inhibitor in 3D Organoid Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Three-dimensional (3D) organoid cultures have emerged as revolutionary tools in drug discovery and developmental biology, offering systems that more accurately mimic in vivo physiology compared to traditional 2D cell cultures.[1][2] These self-organizing structures recapitulate the cellular heterogeneity and micro-architecture of their tissue of origin, making them superior models for studying disease and predicting patient drug responses.[1][3]

A critical cellular process in organ development, tissue homeostasis, and disease is apoptosis, or programmed cell death. The execution of apoptosis is primarily mediated by a family of cysteine proteases known as caspases.[4][5] Unwanted caspase activation can be a significant challenge in organoid culture, leading to reduced viability during establishment, passaging, or experimental manipulation.

(R)-Q-VD-OPh (quinolyl-valyl-O-methylaspartyl-[-2,6-difluorophenoxy]-methyl ketone) is a potent, cell-permeable, and irreversible pan-caspase inhibitor.[6][7] It demonstrates high specificity and low cytotoxicity compared to earlier generations of inhibitors like Z-VAD-FMK.[8] Q-VD-OPh effectively blocks a broad spectrum of caspases, including key initiator and effector caspases (caspase-1, -3, -8, -9), thereby preventing apoptosis mediated by major signaling pathways.[5][8][9] Its superior potency and non-toxic nature make it an invaluable tool for enhancing organoid viability and for dissecting the role of apoptosis in complex 3D models.[4][8]

Mechanism of Action

Caspases are central to the execution of apoptosis, which can be initiated through two main pathways: the extrinsic (death receptor) and the intrinsic (mitochondrial) pathways.[5]

  • The extrinsic pathway is activated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to transmembrane death receptors, leading to the activation of initiator caspase-8.

  • The intrinsic pathway is triggered by intracellular stress signals like DNA damage, resulting in the release of cytochrome c from the mitochondria, which in turn activates initiator caspase-9.[5]

Both pathways converge on the activation of effector caspases, such as caspase-3 and -7, which cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[5][10] Q-VD-OPh functions by irreversibly binding to the catalytic site of these caspases, effectively halting the proteolytic cascade and cell death.[9]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligands Death Ligands (e.g., TNF, FasL) death_receptors Death Receptors death_ligands->death_receptors procaspase8 Pro-Caspase-8 death_receptors->procaspase8 caspase8 Active Caspase-8 procaspase8->caspase8 procaspase3 Pro-Caspase-3/7 caspase8->procaspase3 dna_damage Intracellular Stress (e.g., DNA Damage) mitochondria Mitochondria dna_damage->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c procaspase9 Pro-Caspase-9 cytochrome_c->procaspase9 caspase9 Active Caspase-9 procaspase9->caspase9 caspase9->procaspase3 caspase3 Active Caspase-3/7 procaspase3->caspase3 substrates Cellular Substrates caspase3->substrates apoptosis Apoptosis substrates->apoptosis inhibitor This compound inhibitor->caspase8 inhibitor->caspase9 inhibitor->caspase3

Caption: Apoptosis signaling pathways and the inhibitory action of this compound.

Data and Properties

The following table summarizes the key properties and recommended working parameters for this compound.

PropertyValue / RecommendationReference(s)
Target(s) Broad-spectrum pan-caspase inhibitor (Caspase-1, -3, -8, -9, etc.)[7][9]
IC₅₀ Values 25 - 400 nM for recombinant caspases 1, 3, 8, and 9[5][9]
Mechanism Irreversible inhibitor[7]
Solubility ≥26.35 mg/mL in DMSO; ≥97.4 mg/mL in Ethanol[9]
Form Lyophilized solid[7]
Storage Store lyophilized solid and DMSO stock solutions at -20°C. Avoid repeated freeze-thaw cycles.[7][9]
In Vitro Concentration 5 - 20 µM is effective in many cell culture systems. Titration is recommended for optimal performance.[5][7]
Vehicle Control Use a DMSO concentration-matched control. Final DMSO concentration should not exceed 0.2% to avoid toxicity.[7][9]
Pre-incubation Time 30 - 60 minutes prior to inducing apoptosis is recommended for optimal inhibition.[7][9]

Experimental Workflow

The general workflow for treating 3D organoid models with this compound involves organoid culture, inhibitor treatment, and subsequent endpoint analysis to assess the inhibition of apoptosis and its effects on organoid health.

G cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis culture 1. Culture 3D Organoids (e.g., in Matrigel® dome) working 3. Prepare Working Solution (Dilute stock in organoid medium) culture->working reconstitute 2. Prepare Q-VD-OPh Stock Solution (in DMSO) reconstitute->working treat 4. Treat Organoids (Replace medium with working solution) working->treat incubate 5. Incubate (Specified duration, e.g., 24-72h) treat->incubate analysis 6. Endpoint Analysis incubate->analysis viability Viability Assays (e.g., CellTiter-Glo® 3D) imaging High-Content Imaging (e.g., Cleaved Caspase-3 IF) flow Flow Cytometry (e.g., Annexin V/7-AAD) analysis->viability analysis->imaging analysis->flow

References

Application Notes and Protocols for Combining (R)-Q-VD-OPh with Other Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Q-VD-OPh (Quinoline-Valyl-Aspartyl-(2,6-difluorophenoxy)methyl ketone) is a potent, irreversible, and cell-permeable pan-caspase inhibitor.[1][2] It effectively blocks apoptosis by targeting a broad range of caspases, making it a valuable tool in cell death research.[1][3] Its high specificity and low toxicity at effective concentrations have established it as a superior alternative to older pan-caspase inhibitors like Z-VAD-FMK.[4][5] The ability of this compound to inhibit apoptosis allows for the specific investigation of other cell death pathways, such as necroptosis, and for dissecting complex cellular signaling networks.

These application notes provide detailed protocols and supporting data for the use of this compound in combination with other small molecule inhibitors to study and modulate different forms of programmed cell death.

Key Applications

  • Dissecting Cell Death Pathways: By inhibiting apoptosis with this compound, researchers can induce and study alternative, caspase-independent cell death mechanisms like necroptosis.

  • Enhancing Therapeutic Efficacy: In cancer research, combining this compound with targeted therapies can help elucidate mechanisms of drug resistance and potentially identify synergistic treatment strategies.

  • Investigating Inflammatory Processes: Given the role of caspases in inflammation, this compound can be used with other inhibitors to explore the interplay between apoptosis and inflammatory signaling.

Data Presentation

The following tables summarize quantitative data from studies where this compound was used in combination with other small molecule inhibitors.

Table 1: Combination of this compound with Pro-Apoptotic and Anti-Apoptotic Inhibitors in Melanoma Cells [4]

Cell LineTreatmentApoptosis (%)Cell Viability (%)
A-375 SCH772984 (1 µM) + S63845 (1 µM)4028
SCH772984 (1 µM) + S63845 (1 µM) + Q-VD-OPh (10 µM)362
MeWo SCH772984 (1 µM) + S63845 (1 µM)3930
SCH772984 (1 µM) + S63845 (1 µM) + Q-VD-OPh (10 µM)380

Table 2: Combination of a Ruthenium-Triazole Hybrid (Ru-TRZ) with Cell Death Inhibitors in HT-29 Cells [5]

TreatmentCell Death (AK release, % of control)Cell Viability (MTS assay, % of control)p-MLKL/MLKL Ratio (fold change)
Ru-TRZ (10 µM)100404
Ru-TRZ (10 µM) + Nec-150701
Ru-TRZ (10 µM) + GSK'87260651.5
Ru-TRZ (10 µM) + Z-VAD1502012

Table 3: Inhibition of Clostridium perfringens Beta-Toxin (CPB)-Induced Cell Death in Porcine Endothelial Cells [6]

Treatment (30 ng/ml rCPB)Annexin V+/PI- (%) (Early Apoptosis)Annexin V+/PI+ (%) (Late Apoptosis/Necrosis)
Control~2~5
rCPB~5~45
rCPB + Q-VD-OPh (50 µM)~2~45
rCPB + Necrostatin-1 (50 µM)~3~10

Experimental Protocols

Protocol 1: Induction and Inhibition of Necroptosis in HT-29 Human Colon Adenocarcinoma Cells

This protocol describes how to induce necroptosis using a combination of TNF-α, a SMAC mimetic, and the pan-caspase inhibitor this compound. The protocol also details how to inhibit necroptosis using Necrostatin-1 (a RIPK1 inhibitor) or GSK'872 (a RIPK3 inhibitor).

Materials:

  • HT-29 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • TNF-α (human)

  • SMAC mimetic (e.g., Birinapant)

  • Necrostatin-1 (stock solution in DMSO)

  • GSK'872 (stock solution in DMSO)

  • 96-well and 6-well cell culture plates

  • Reagents for cell viability assay (e.g., MTT, CellTiter-Glo®)

  • Reagents for Western blotting

Procedure:

  • Cell Seeding:

    • For viability assays, seed HT-29 cells into a 96-well plate at a density of 1 x 10⁴ cells per well.

    • For Western blotting, seed cells into a 6-well plate at a density that will achieve 70-80% confluency at the time of treatment.

    • Allow cells to adhere for 24 hours.

  • Pre-treatment with Inhibitors:

    • Prepare dilutions of this compound, Necrostatin-1, or GSK'872 in culture medium. Final concentrations can be titrated, but typical ranges are:

      • This compound: 10-20 µM

      • Necrostatin-1: 30-60 µM

      • GSK'872: 1-10 µM

    • Aspirate the old medium and add the medium containing the desired inhibitor or a DMSO vehicle control.

    • Incubate for 1-2 hours.

  • Necroptosis Induction:

    • Prepare a necroptosis induction cocktail in culture medium containing:

      • TNF-α (final concentration ~20-100 ng/mL)

      • SMAC mimetic (final concentration ~100 nM)

      • This compound (if not used as a pre-treatment, final concentration ~20 µM)

    • Add the induction cocktail to the wells.

  • Incubation:

    • Incubate the plates for 8-24 hours. The optimal time should be determined empirically.

  • Assessment of Cell Death:

    • Cell Viability Assay: Measure cell viability using an appropriate assay according to the manufacturer's instructions.

    • Western Blot Analysis:

      • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

      • Perform SDS-PAGE and Western blotting to detect phosphorylated and total levels of RIPK1, RIPK3, and MLKL. An increase in the phosphorylated forms of these proteins confirms the induction of necroptosis.

Protocol 2: Distinguishing Apoptosis and Necroptosis by Flow Cytometry

This protocol uses Annexin V and Propidium Iodide (PI) staining to differentiate between healthy, apoptotic, and necroptotic cells following treatment with a death-inducing stimulus in the presence or absence of this compound and Necrostatin-1.

Materials:

  • Jurkat cells or other suspension cell line

  • RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin

  • Death-inducing stimulus (e.g., CD95L/FasL, TNF-α)

  • This compound

  • Necrostatin-1

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed Jurkat cells at a density of 0.5-1 x 10⁶ cells/mL.

    • Pre-treat cells with inhibitors for 1 hour:

      • Vehicle control (DMSO)

      • This compound (20 µM)

      • Necrostatin-1 (50 µM)

      • This compound (20 µM) + Necrostatin-1 (50 µM)

    • Induce cell death with an appropriate stimulus (e.g., 100 ng/mL CD95L) for 4-16 hours.

  • Staining:

    • Harvest the cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cells once with ice-cold PBS.

    • Resuspend the cells in 1X Annexin V Binding Buffer.

    • Add Annexin V-FITC and PI according to the manufacturer's protocol.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Gating Strategy:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic or necroptotic cells

    • Interpretation:

      • Stimulus alone: Increased Annexin V+ populations (early and late apoptosis).

      • Stimulus + this compound: Shift from Annexin V+ to a predominantly Annexin V+/PI+ population, indicating a switch to necroptosis.

      • Stimulus + this compound + Necrostatin-1: Reduction in all dead cell populations, confirming that the cell death observed with this compound is necroptosis.

Visualizations

Signaling Pathways

Apoptosis and Necroptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Complex I Complex I Complex IIa (Apoptosome) Complex IIa (Apoptosome) Complex I->Complex IIa (Apoptosome) Complex IIb (Necrosome) Complex IIb (Necrosome) Complex I->Complex IIb (Necrosome) Caspase-8 Caspase-8 Complex IIa (Apoptosome)->Caspase-8 RIPK1 RIPK1 Complex IIb (Necrosome)->RIPK1 Caspase-3/7 Caspase-3/7 Caspase-8->Caspase-3/7 Caspase-8->RIPK1 cleavage RIPK3 RIPK3 Caspase-8->RIPK3 cleavage Mitochondria Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-9->Caspase-3/7 Apoptosis Apoptosis Caspase-3/7->Apoptosis RIPK1->RIPK3 phosphorylation MLKL MLKL RIPK3->MLKL phosphorylation Necroptosis Necroptosis MLKL->Necroptosis QVD-OPh This compound QVD-OPh->Caspase-8 QVD-OPh->Caspase-9 QVD-OPh->Caspase-3/7 Nec-1 Necrostatin-1 Nec-1->RIPK1 GSK872 GSK'872 GSK872->RIPK3

Caption: Apoptosis and Necroptosis Signaling Pathways and Points of Inhibition.

Experimental Workflows

Workflow for Studying Necroptosis using this compound Pre-treatment Pre-treat with: 1. Vehicle 2. This compound 3. Necroptosis Inhibitor 4. Combination Induction Induce Cell Death (e.g., TNF-α + SMAC mimetic) Pre-treatment->Induction Incubation Incubate (8-24h) Induction->Incubation Endpoint_Analysis Endpoint Analysis Incubation->Endpoint_Analysis Viability Cell Viability Assay (MTT, CellTiter-Glo) Endpoint_Analysis->Viability Flow Flow Cytometry (Annexin V / PI) Endpoint_Analysis->Flow Western Western Blot (p-RIPK1, p-RIPK3, p-MLKL) Endpoint_Analysis->Western Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis Flow->Data_Analysis Western->Data_Analysis

Caption: General Experimental Workflow for Investigating Necroptosis.

Logical Relationship for Interpreting Combination Inhibition QVD +this compound Apoptosis_Blocked Apoptosis is Blocked QVD->Apoptosis_Blocked Necroptosis_Inhibitor +Necroptosis Inhibitor (e.g., Necrostatin-1) Cell_Death_Reduced Cell Death is Reduced Necroptosis_Inhibitor->Cell_Death_Reduced Necroptosis_Occurs Necroptosis Occurs Apoptosis_Blocked->Necroptosis_Occurs Necroptosis_Occurs->Necroptosis_Inhibitor Conclusion Conclusion: Stimulus induces necroptosis when apoptosis is inhibited. Cell_Death_Reduced->Conclusion

Caption: Logic for Confirming Necroptosis Induction.

References

Application Notes and Protocols for (R)-Q-VD-OPh: Reconstitution and Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-Q-VD-OPh, also known as quinolyl-valyl-aspartyl-(2,6-difluorophenoxy)-methylketone, is a potent, cell-permeable, and irreversible pan-caspase inhibitor.[1][2] It is widely utilized in apoptosis research to prevent programmed cell death by blocking the activity of a broad range of caspases, including caspases-1, -3, -8, -9, -10, and -12, with IC50 values in the nanomolar range.[3] Compared to first-generation caspase inhibitors like Z-VAD-FMK, Q-VD-OPh exhibits superior potency, lower toxicity, and greater stability, making it a preferred tool for both in vitro and in vivo studies.[1][2][4] These application notes provide detailed protocols for the proper reconstitution, storage, and long-term use of this compound to ensure experimental reproducibility and efficacy.

Product Information

PropertyValueReference
Full Name Quinolyl-valyl-O-methylaspartyl-[-2,6-difluorophenoxy]-methyl ketone[5]
Molecular Weight 513.5 g/mol (or 513.77 Da)[4]
Appearance Off-white solid[1]
Purity ≥95%[4]
Mechanism of Action Irreversibly binds to the catalytic site of caspases, inhibiting their activity and subsequent apoptotic events.[1]

Reconstitution of this compound

Proper reconstitution is critical for the effective use of this compound. The lyophilized powder should be dissolved in a suitable solvent to create a concentrated stock solution.

Recommended Solvents and Solubility
SolventSolubilityReference
Dimethyl Sulfoxide (DMSO) ≥25.67 mg/mL; 30 mg/mL; 100 mg/mL (194.74 mM)[3][4][5][6]
Ethanol ≥28.75 mg/mL; 10 mg/mL[4][6]
Dimethylformamide (DMF) 30 mg/mL[4]
Water Insoluble[6]

Note: High-purity, anhydrous DMSO (>99.9%) is the most commonly recommended solvent for creating stock solutions.

Protocol for Reconstituting a 10 mM Stock Solution

This protocol is for a standard 1 mg vial of this compound.

Materials:

  • Vial of lyophilized this compound (1 mg)

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.

  • To prepare a 10 mM stock solution from 1 mg of this compound (MW: 513.77 g/mol ), add 195 µL of high-purity DMSO to the vial.[2][7][8]

  • Vortex the vial gently until the solid is completely dissolved. A brief sonication may be used to aid dissolution if necessary.[5]

  • Visually inspect the solution to ensure there are no visible particulates.

Storage and Stability

Proper storage of both the lyophilized powder and the reconstituted stock solution is essential to maintain the inhibitor's activity over time.

Storage Recommendations
FormStorage TemperatureStabilityRecommendationsReference
Lyophilized Powder -20°C to -70°C≥ 4 yearsStore desiccated. Can be stable for 1 year at room temperature in a desiccator, but -20°C is recommended.[1][2][4]
Reconstituted Stock Solution (in DMSO) ≤ -20°CStable for up to 6 monthsAliquot into single-use volumes to avoid repeated freeze-thaw cycles.[2][7][8]
Protocol for Aliquoting and Long-Term Storage

Procedure:

  • Once the this compound is fully reconstituted in DMSO, dispense the stock solution into smaller, single-use aliquots in sterile, nuclease-free microcentrifuge tubes. The volume of the aliquots should be based on the typical working concentration and volume required for your experiments.

  • Clearly label each aliquot with the compound name, concentration, and date of preparation.

  • Store the aliquots at ≤ -20°C for up to 6 months. Avoid repeated freeze-thaw cycles.[2][7][8]

Experimental Protocols

General Workflow for Reconstitution and Use

G cluster_prep Stock Solution Preparation cluster_exp Experimental Use lyophilized Lyophilized Q-VD-OPh reconstitute Reconstitute to 10 mM lyophilized->reconstitute dmso High-Purity DMSO dmso->reconstitute aliquot Aliquot for Single Use reconstitute->aliquot storage Store at ≤ -20°C aliquot->storage thaw Thaw a Single Aliquot storage->thaw dilute Dilute to Working Concentration (e.g., in cell culture medium) thaw->dilute treat Treat Cells dilute->treat

Caption: Workflow for Q-VD-OPh reconstitution and use.

In Vitro Application: Inhibition of Apoptosis in Cell Culture

This protocol provides a general guideline for using this compound to inhibit apoptosis in a cell-based assay. The optimal concentration and incubation time should be determined empirically for each cell type and experimental condition.

Working Concentrations:

  • In Vitro: Typically 10-100 µM.[1] A common starting concentration is 20 µM.[2][8]

  • In Vivo: Recommended dose of 20 mg/kg, administered intraperitoneally in 80-100% DMSO.[1]

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Cell culture medium appropriate for the cell line

  • Cells plated in multi-well plates

  • Apoptosis-inducing agent

  • Vehicle control (DMSO)

Procedure:

  • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare the working solution by diluting the 10 mM stock solution directly into the cell culture medium to the desired final concentration (e.g., 20 µM).

    • Example Dilution for 20 µM: Add 2 µL of 10 mM stock solution to 998 µL of cell culture medium for a final volume of 1 mL.

  • Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used for the inhibitor. Note: The final concentration of DMSO in the culture medium should not exceed 1.0%, with some sources recommending as low as 0.2%, to avoid solvent-induced toxicity.[2][7][8]

  • Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Pre-incubate the cells with the inhibitor for 30-60 minutes at 37°C in a CO2 incubator.[5][8]

  • Add the apoptosis-inducing agent to the appropriate wells.

  • Incubate for the desired period to allow for the induction of apoptosis.

  • Harvest the cells and assess apoptosis using standard methods, such as Annexin V/PI staining followed by flow cytometry, caspase activity assays, or Western blotting for cleaved PARP.

Signaling Pathway: Pan-Caspase Inhibition by Q-VD-OPh

This compound functions by broadly inhibiting the caspase cascade, a central component of the apoptotic signaling pathway. It blocks both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways of apoptosis.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Caspase-8 Caspase-8 Death Receptor->Caspase-8 Caspase-3 Executioner Caspases (e.g., Caspase-3, -7) Caspase-8->Caspase-3 Apoptotic Stimuli Apoptotic Stimuli Mitochondria Mitochondria Apoptotic Stimuli->Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis QVD Q-VD-OPh QVD->Caspase-8 QVD->Caspase-9 QVD->Caspase-3

References

Application Notes and Protocols for In Vivo Delivery of (R)-Q-VD-OPh

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-Q-VD-OPh (Quinoline-Valyl-Aspartyl-(2,6-difluorophenoxy)-methylketone) is a potent, cell-permeable, and irreversible pan-caspase inhibitor utilized in in vivo research to explore the role of apoptosis in various disease models. Its ability to cross the blood-brain barrier makes it a valuable tool for neurological studies.[1][2][3][4][5] These application notes provide detailed information on its delivery methods, protocols for its use in vivo, and a summary of its efficacy in various animal models.

Overview of this compound

This compound is a third-generation pan-caspase inhibitor that demonstrates greater efficacy and lower toxicity compared to earlier inhibitors like Z-VAD-fmk.[4][6] It functions by irreversibly binding to the catalytic site of caspases, the key proteases involved in the execution phase of apoptosis. Its broad-spectrum activity inhibits multiple caspases, including initiator caspases (caspase-8, -9, -10, and -12) and executioner caspases (caspase-3, -6, and -7).[4][7]

Signaling Pathway of Caspase-Mediated Apoptosis

The following diagram illustrates the intrinsic and extrinsic apoptosis pathways, highlighting the central role of caspases, which are the targets of this compound.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors Bind DISC DISC Death Receptors->DISC Formation Procaspase-8 Procaspase-8 DISC->Procaspase-8 Recruits Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Activates Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Activates Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Induces Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds Apoptosome Apoptosome Apaf-1->Apoptosome Forms Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Recruits Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Activates Caspase-9->Procaspase-3 Activates Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Cleavage Apoptosis Apoptosis Caspase-3->Apoptosis Executes Q-VD-OPh Q-VD-OPh Q-VD-OPh->Caspase-8 Q-VD-OPh->Caspase-9 Q-VD-OPh->Caspase-3

Caption: Caspase signaling pathways and the inhibitory action of this compound.

In Vivo Delivery Methods and Protocols

The most common route for in vivo administration of this compound is intraperitoneal (IP) injection.

Vehicle Formulation

This compound is typically dissolved in a vehicle suitable for injection.

  • Primary Solvent: Dimethyl sulfoxide (DMSO) is the most common solvent for creating a stock solution.[8] A 10 mM stock solution can be prepared by dissolving 1 mg of this compound in 195 µL of high-purity DMSO.[9]

  • Working Solution: For in vivo injections, the DMSO stock solution is often diluted with a sterile, aqueous buffer to minimize DMSO toxicity. Common diluents include:

    • Phosphate-buffered saline (PBS)

    • Saline (0.9% NaCl)

Note: The final concentration of DMSO in the injected solution should be kept as low as possible, ideally below 10%, to avoid vehicle-induced toxicity. Some studies have used up to 80-100% DMSO for IP injections, but this should be carefully considered and justified for each experimental model.[8]

Recommended Dosages

The optimal dosage of this compound can vary depending on the animal model, the severity of the induced pathology, and the desired therapeutic effect. A common starting point for dose-ranging studies is 20 mg/kg.[1][8] However, effective doses have been reported across a wide range.

Animal ModelSpeciesDosage Range (mg/kg)Administration RouteReference(s)
Spinal Cord InjuryRat0.4Intraperitoneal[3][6]
Neonatal StrokeRat1Intraperitoneal[10][11]
Hypoxia-IschemiaMouse10Intraperitoneal[12]
Simian Immunodeficiency Virus (SIV)Macaque20 - 40Intraperitoneal[9][13]
General NeuroprotectionMouse20Intraperitoneal[1][8]
Middle Cerebral Artery OcclusionMouse25Intraperitoneal[6]
Toxicity StudiesMouseUp to 120Intraperitoneal[8]
Experimental Protocol: Intraperitoneal Injection in Mice

This protocol provides a general guideline for the IP administration of this compound in mice. All procedures should be performed under aseptic conditions and in accordance with institutional animal care and use guidelines.

Materials:

  • This compound

  • High-purity DMSO

  • Sterile PBS or saline

  • Sterile microcentrifuge tubes

  • Sterile syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge)

  • 70% ethanol for disinfection

Procedure:

  • Preparation of this compound Solution: a. Prepare a 10 mM stock solution of this compound in DMSO. b. On the day of injection, dilute the stock solution with sterile PBS or saline to the desired final concentration. For example, to prepare a 2 mg/mL solution for a 20 mg/kg dose in a 25 g mouse (requiring 0.25 mL), dilute the stock solution accordingly. Ensure the final DMSO concentration is minimized. c. Vortex the solution to ensure it is thoroughly mixed.

  • Animal Restraint: a. Gently restrain the mouse, for instance, by scruffing the neck and securing the tail. b. Position the mouse to expose the abdomen.

  • Injection: a. Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum. b. Swab the injection site with 70% ethanol. c. Insert the needle at a 15-30 degree angle into the peritoneal cavity. d. Gently aspirate to ensure the needle has not entered a blood vessel or organ. e. Slowly inject the solution. f. Withdraw the needle and return the mouse to its cage.

  • Post-injection Monitoring: a. Monitor the animal for any signs of distress or adverse reactions.

Experimental Workflow for In Vivo Efficacy Studies

The following diagram outlines a typical workflow for assessing the in vivo efficacy of this compound.

Animal Acclimatization Animal Acclimatization Baseline Measurements Baseline Measurements Animal Acclimatization->Baseline Measurements Randomization Randomization Baseline Measurements->Randomization Disease Induction Disease Induction Randomization->Disease Induction Treatment Administration Treatment Administration Disease Induction->Treatment Administration Functional Assessment Functional Assessment Treatment Administration->Functional Assessment Tissue Collection Tissue Collection Functional Assessment->Tissue Collection Histological Analysis Histological Analysis Tissue Collection->Histological Analysis Biochemical Analysis Biochemical Analysis Tissue Collection->Biochemical Analysis Data Analysis Data Analysis Histological Analysis->Data Analysis Biochemical Analysis->Data Analysis Results Results Data Analysis->Results

Caption: A generalized experimental workflow for in vivo drug efficacy studies.

Summary of In Vivo Efficacy

This compound has demonstrated significant therapeutic efficacy in a variety of preclinical models.

Disease ModelAnimalKey Efficacy FindingsReference(s)
Spinal Cord Injury Rat- Reduced number of apoptotic cells (TUNEL-positive). - Improved neurological function scores.[3][6][10]
Neonatal Stroke Rat- Significant reduction in infarct volume (from 24.3% to 12.6%). - Neuroprotective effects sustained at 21 days post-ischemia. - Attenuated neurological dysfunction.[10][11]
SIV Infection Macaque- Prevented CD4+ T cell depletion. - Maintained higher CD4+/CD8+ T cell ratios. - Reduced viral load and delayed progression to AIDS.[9][13]
Hypoxia-Ischemia (Neonatal) Mouse- Acutely administered (12 and 36 hours post-HI) reduced apoptosis and inflammatory chemokines. - Chronic administration (14 days) improved motor skills, though the effect was not sustained long-term.[1][14]

Conclusion

This compound is a valuable and effective tool for in vivo research into the role of apoptosis in disease. Its favorable characteristics, including potency, low toxicity, and ability to cross the blood-brain barrier, make it suitable for a wide range of applications. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals to effectively utilize this compound in their in vivo studies. It is recommended to perform pilot studies to determine the optimal dosage and administration regimen for specific experimental models.

References

Application Notes and Protocols for (R)-Q-VD-OPh in Flow Cytometry Apoptosis Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Q-VD-OPh, or Quinoline-Valyl-Aspartyl-(2,6-difluorophenoxy)methyl ketone, is a potent and irreversible pan-caspase inhibitor.[1][2] Its broad-spectrum activity makes it an invaluable tool in apoptosis research, allowing for the differentiation between caspase-dependent and caspase-independent cell death pathways.[2] This cell-permeable compound exhibits low toxicity, even at high concentrations, and is significantly more effective at preventing apoptosis than older generations of caspase inhibitors like Z-VAD-FMK.[1][2] In flow cytometry, this compound is primarily used as a negative control to confirm that an observed apoptotic phenotype is mediated by caspases. By pre-treating cells with this compound before inducing apoptosis, researchers can effectively block the caspase cascade.

Principle of the Assay

Apoptosis, or programmed cell death, is a tightly regulated process involving the activation of a cascade of cysteine-aspartic proteases known as caspases. This cascade can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of executioner caspases. These executioner caspases are responsible for the cleavage of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

This compound acts by binding to the catalytic site of a wide range of caspases, thereby irreversibly inhibiting their activity.[3] In a typical flow cytometry apoptosis assay using Annexin V and Propidium Iodide (PI) or 7-AAD, this compound is used to demonstrate that the apoptotic phenotype (Annexin V positive, PI/7-AAD negative) is dependent on caspase activation. A significant reduction in the apoptotic population in the presence of this compound confirms a caspase-dependent mechanism.

Data Presentation

The following table summarizes quantitative data from a representative experiment demonstrating the efficacy of this compound in a flow cytometry-based apoptosis assay.

Cell LineApoptosis InducerThis compound ConcentrationPre-incubation TimeApoptosis Level (Annexin V+) without InhibitorApoptosis Level (Annexin V+) with InhibitorReference
Jurkat (Human T-Cell Leukemia)20 µM Camptothecin20 µM30 minutes~37%~1%[4]

Experimental Protocols

Materials
  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (DMSO)

  • Cell culture medium appropriate for the cell line

  • Phosphate-buffered saline (PBS)

  • Apoptosis-inducing agent

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) or 7-AAD solution

  • 1X Annexin V Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)

  • Flow cytometry tubes

  • Micropipettes and tips

  • Cell culture incubator

  • Centrifuge

  • Flow cytometer

Preparation of Reagents
  • This compound Stock Solution: Reconstitute the lyophilized this compound in DMSO to create a stock solution. For example, dissolving 1.0 mg of this compound in 195 µL of DMSO will yield a 10 mM stock solution.[4] Aliquot and store at -20°C to avoid multiple freeze-thaw cycles.[4]

  • Apoptosis Inducer Stock Solution: Prepare a stock solution of the apoptosis-inducing agent at a concentration suitable for your experimental needs.

  • 1X Annexin V Binding Buffer: Prepare 1X Annexin V Binding Buffer by diluting a 10X stock or from individual components. Ensure the buffer contains calcium, as Annexin V binding to phosphatidylserine is calcium-dependent.

  • PI or 7-AAD Working Solution: Prepare a working solution of PI or 7-AAD in 1X Annexin V Binding Buffer at the concentration recommended by the manufacturer.

Experimental Procedure

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

  • Cell Seeding: Seed cells in a multi-well plate at a density that will allow for logarithmic growth during the experiment.

  • Inhibitor Pre-treatment:

    • For the inhibitor-treated samples, add the desired final concentration of this compound (typically in the range of 10-100 µM, with 20 µM being a common starting point) to the cell culture medium.[3][4]

    • For the untreated and apoptosis-induced (without inhibitor) controls, add an equivalent volume of DMSO (vehicle control).

    • Incubate the cells for a pre-determined time (e.g., 30 minutes) at 37°C in a CO2 incubator.[4]

  • Induction of Apoptosis:

    • To the appropriate wells (inhibitor-treated and apoptosis-induced control), add the apoptosis-inducing agent at the desired final concentration.

    • Continue to incubate the cells for the time required to induce apoptosis (this will vary depending on the cell type and inducer).

  • Cell Harvesting:

    • Suspension cells: Gently transfer the cells from the wells to flow cytometry tubes.

    • Adherent cells: Wash the cells with PBS and detach them using a gentle, non-enzymatic cell dissociation solution or trypsin. Collect the cells in flow cytometry tubes.

  • Cell Staining:

    • Centrifuge the cell suspension at a low speed (e.g., 300-500 x g) for 5 minutes and discard the supernatant.

    • Wash the cells once with cold PBS and centrifuge again.

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Immediately before analysis, add 5 µL of PI or 7-AAD solution to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour).

    • Use appropriate controls (unstained cells, Annexin V only, PI/7-AAD only) to set up compensation and gates.

    • Collect data for a sufficient number of events for statistical analysis.

Data Analysis
  • Create a dot plot of Annexin V fluorescence versus PI/7-AAD fluorescence.

  • Establish quadrants to differentiate between:

    • Viable cells: Annexin V-negative and PI/7-AAD-negative

    • Early apoptotic cells: Annexin V-positive and PI/7-AAD-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI/7-AAD-positive

    • Necrotic cells: Annexin V-negative and PI/7-AAD-positive

  • Quantify the percentage of cells in each quadrant for all experimental conditions.

  • Compare the percentage of early apoptotic cells in the apoptosis-induced sample with the sample pre-treated with this compound. A significant decrease in the early apoptotic population in the presence of the inhibitor indicates caspase-dependent apoptosis.

Visualizations

G Caspase Activation Cascade and Inhibition by this compound cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Procaspase-8 Procaspase-8 Death Receptor->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Executioner Caspases (e.g., Caspase-3) Executioner Caspases (e.g., Caspase-3) Caspase-8->Executioner Caspases (e.g., Caspase-3) Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Executioner Caspases (e.g., Caspase-3) Apoptosis Apoptosis Executioner Caspases (e.g., Caspase-3)->Apoptosis QVD This compound QVD->Caspase-8 QVD->Caspase-9 QVD->Executioner Caspases (e.g., Caspase-3)

Caption: Caspase signaling pathways and the inhibitory action of this compound.

G Experimental Workflow for Apoptosis Assay using this compound cluster_prep Cell Preparation and Treatment cluster_stain Staining cluster_analysis Analysis A Seed Cells B Pre-treat with this compound or Vehicle (DMSO) A->B C Induce Apoptosis B->C D Harvest and Wash Cells C->D E Resuspend in Binding Buffer D->E F Add Annexin V-FITC E->F G Incubate F->G H Add Propidium Iodide (PI) G->H I Flow Cytometry Acquisition H->I J Data Analysis (Gating and Quantification) I->J

Caption: Workflow for assessing apoptosis with this compound and flow cytometry.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting (R)-Q-VD-OPh Solubility in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the pan-caspase inhibitor (R)-Q-VD-OPh, ensuring its proper solubility in culture media is critical for accurate and reproducible experimental results. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as Q-VD-OPh, is a potent, cell-permeable, and irreversible pan-caspase inhibitor.[1][2] It functions by binding to the catalytic site of a broad range of caspases, the key proteases involved in the execution of apoptosis (programmed cell death).[1][2] By inhibiting caspases, this compound effectively blocks the apoptotic signaling cascade.[3][4] It has been shown to be more effective and less toxic than older generations of caspase inhibitors.[3][4]

Q2: I've observed a precipitate forming in my culture medium after adding this compound. What is the likely cause?

The formation of a precipitate, often referred to as "crashing out," is a common issue when a compound dissolved in a strong organic solvent like DMSO is introduced into an aqueous solution such as cell culture medium.[5][6] This occurs because the high concentration of the compound in the DMSO stock is no longer soluble when the DMSO is diluted in the aqueous environment of the media.[5][6]

Q3: What is the recommended solvent and stock concentration for this compound?

This compound should be dissolved in high-purity (>99.9%) Dimethyl Sulfoxide (DMSO) to prepare a stock solution.[1][7] A commonly recommended stock concentration is 10 mM.[2][7][8] Some sources indicate solubility in DMSO up to 100 mM.[9]

Q4: What is the typical final working concentration of this compound in cell culture?

The final working concentration of this compound in in vitro cell culture typically ranges from 10 µM to 100 µM.[7] The optimal concentration can vary depending on the cell type, the apoptotic stimulus, and the duration of the experiment.[7] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.

Q5: What is the maximum recommended final concentration of DMSO in the culture medium?

To avoid cellular toxicity that could mask the effects of the caspase inhibitor, the final concentration of DMSO in the culture medium should be kept as low as possible, ideally not exceeding 1.0%.[7] Some sources recommend keeping the final DMSO concentration below 0.2%.[8]

Troubleshooting Guide

Issue: Precipitate formation upon addition of this compound to culture media

This is the most common issue encountered. The following steps can help mitigate or resolve this problem.

Quantitative Data Summary

ParameterRecommended ValueSource(s)
Solvent for Stock Solution High-Purity DMSO (>99.9%)[1][7]
Stock Solution Concentration 10 mM (up to 100 mM)[2][7][8][9]
Final Working Concentration 10 - 100 µM[7]
Final DMSO Concentration < 1.0% (ideally < 0.2%)[7][8]

Experimental Protocol: Proper Solubilization and Dilution of this compound

  • Prepare the Stock Solution:

    • Bring the vial of lyophilized this compound to room temperature before opening.

    • Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., to make a 10 mM stock from 1 mg of this compound with a molecular weight of 513.5 g/mol , add 195 µL of DMSO).[2][8]

    • Ensure the compound is fully dissolved by gently vortexing. If necessary, warm the tube at 37°C for 10 minutes and/or sonicate briefly in an ultrasonic bath.[10][11]

  • Prepare the Final Working Solution (Recommended Method):

    • Pre-warm the complete cell culture medium (containing serum, if applicable) to 37°C.

    • To minimize rapid solvent exchange, perform an intermediate dilution step. For example, dilute your 10 mM stock solution in pre-warmed media to create a 1 mM intermediate solution.

    • Add the required volume of the intermediate solution to your main volume of pre-warmed culture medium to achieve the final desired concentration. Add the inhibitor dropwise while gently swirling or vortexing the medium.[5]

  • Final Check:

    • After dilution, visually inspect the medium for any signs of precipitation. A clear solution indicates successful solubilization.

Logical Troubleshooting Flow

Troubleshooting_Flow Troubleshooting this compound Precipitation start Precipitate observed in culture medium check_stock Is the stock solution fully dissolved? start->check_stock check_media_temp Was the culture medium pre-warmed to 37°C? check_stock->check_media_temp Yes solution_stock Warm/sonicate stock solution until fully dissolved. check_stock->solution_stock No check_dilution How was the final dilution prepared? check_media_temp->check_dilution Yes solution_media_temp Always use pre-warmed media for dilutions. check_media_temp->solution_media_temp No check_final_conc What is the final concentration of this compound and DMSO? check_dilution->check_final_conc Appropriate method used solution_dilution Perform serial dilutions in pre-warmed media. Add dropwise while vortexing. check_dilution->solution_dilution Direct dilution of high concentration stock solution_final_conc Lower the final concentration. Ensure DMSO is < 1.0%. check_final_conc->solution_final_conc Too high end Precipitation Resolved check_final_conc->end Within recommended range solution_stock->end solution_media_temp->end solution_dilution->end solution_final_conc->end

Caption: A flowchart for troubleshooting precipitation issues with this compound.

Signaling Pathway

This compound Inhibition of the Caspase-Mediated Apoptotic Pathway

This compound is a broad-spectrum caspase inhibitor that blocks both the intrinsic and extrinsic pathways of apoptosis.

Apoptosis_Pathway Simplified Apoptotic Signaling and this compound Inhibition cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor (e.g., Fas, TNFR1) death_ligand->death_receptor procaspase8 Pro-caspase-8 death_receptor->procaspase8 caspase8 Caspase-8 procaspase8->caspase8 procaspase3 Pro-caspase-3 caspase8->procaspase3 dna_damage DNA Damage / Cellular Stress cytochrome_c Cytochrome c release dna_damage->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome procaspase9 Pro-caspase-9 apoptosome->procaspase9 caspase9 Caspase-9 procaspase9->caspase9 caspase9->procaspase3 caspase3 Caspase-3 (Executioner Caspase) procaspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis qvd This compound qvd->caspase8 inhibits qvd->caspase9 inhibits qvd->caspase3 inhibits

Caption: this compound inhibits key caspases in both apoptotic pathways.

References

potential off-target effects of (R)-Q-VD-OPh in long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the pan-caspase inhibitor, (R)-Q-VD-OPh, with a focus on potential off-target effects in long-term studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound (quinolyl-valyl-O-methylaspartyl-[2,6-difluorophenoxy]-methyl ketone) is a potent, cell-permeable, and irreversible pan-caspase inhibitor.[1] Its primary targets are the family of cysteine-aspartic proteases known as caspases, which play central roles in apoptosis (programmed cell death) and inflammation.[1] It is designed to bind to the catalytic site of caspases, thereby preventing their activity.[2]

Q2: How does Q-VD-OPh differ from other pan-caspase inhibitors like Z-VAD-fmk?

A2: Q-VD-OPh is considered a next-generation pan-caspase inhibitor with several advantages over older inhibitors like Z-VAD-fmk. It exhibits increased selectivity for caspases over other cysteine proteases, such as cathepsins B, H, and L.[3][4] This higher specificity reduces the likelihood of off-target effects related to the inhibition of these other proteases.[3] Additionally, Q-VD-OPh is generally less toxic to cells, even at high concentrations.[5]

Q3: What are the known on-target inhibitory concentrations for Q-VD-OPh against various caspases?

A3: The inhibitory activity of Q-VD-OPh against its primary targets, the caspases, has been quantified. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Caspase TargetIC50 Range (nM)
Caspase-125 - 400[6][7]
Caspase-325 - 400[6][7]
Caspase-748[6]
Caspase-825 - 400[6][7]
Caspase-925 - 400[6][7]
Caspase-1025 - 400[6]
Caspase-1225 - 400[6]

Q4: What are the potential off-target effects of Q-VD-OPh in long-term studies?

A4: The primary concerns in long-term studies revolve around the consequences of sustained caspase inhibition. These can be categorized as:

  • Pathway-level off-target effects: Inhibition of apoptosis can lead to the activation of alternative cell death pathways, most notably necroptosis, a pro-inflammatory form of regulated necrosis.

  • Disruption of cellular homeostasis: Prolonged inhibition of apoptosis may interfere with normal tissue turnover and the removal of damaged or unwanted cells. This raises theoretical concerns about the potential for long-term use to contribute to immunological compromise, autoimmune diseases, or the development of tumors.[3] However, it is important to note that daily administration of Q-VD-OPh for up to four months in some animal models has been reported to have no side effects.[3]

  • Direct off-target protein inhibition: While Q-VD-OPh is highly selective for caspases, the possibility of interaction with other proteases, especially at high concentrations, cannot be entirely ruled out without comprehensive profiling. It has been reported to have a significant advantage over other caspase inhibitors by not interacting with cysteine proteases like cathepsins B, H, and L.[3]

Troubleshooting Guides

Issue 1: Unexpected Cell Death or Lysis in the Presence of Q-VD-OPh

Possible Cause: Your experimental conditions may be inducing necroptosis, an alternative, lytic form of programmed cell death that is independent of caspases. When the apoptotic pathway is blocked by Q-VD-OPh, certain stimuli (e.g., TNF-α in combination with Smac mimetics) can trigger the necroptotic pathway.

Troubleshooting Steps:

  • Assess for markers of necroptosis:

    • Western Blot for MLKL oligomerization: The phosphorylation and subsequent oligomerization of Mixed Lineage Kinase Domain-Like protein (MLKL) is a hallmark of necroptosis. Run a non-reducing PAGE to detect high molecular weight MLKL species.

    • Lactate Dehydrogenase (LDH) release assay: Necroptosis leads to plasma membrane rupture and the release of cytosolic components like LDH into the cell culture medium.

  • Co-treatment with a necroptosis inhibitor:

    • Use a specific inhibitor of RIPK1, such as Necrostatin-1 (Nec-1), in conjunction with Q-VD-OPh. If the observed cell death is prevented by the addition of Nec-1, it is likely due to necroptosis.

Issue 2: Altered Autophagic Processes in Long-Term Cultures

Possible Cause: While some studies suggest Q-VD-OPh does not significantly alter autophagy, the interplay between apoptosis and autophagy is complex and can be cell-type and context-dependent. Long-term inhibition of caspases could potentially impact autophagic flux.

Troubleshooting Steps:

  • Measure autophagic flux: It is crucial to measure the dynamic process of autophagy (flux) rather than just the number of autophagosomes at a single time point.

    • LC3-II turnover assay: Perform a Western blot for LC3-II in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine). An accumulation of LC3-II in the presence of the inhibitor indicates active autophagic flux. Compare the flux in your Q-VD-OPh treated cells to vehicle-treated controls.

    • p62/SQSTM1 degradation: Monitor the levels of p62, a protein that is degraded during autophagy. A decrease in p62 levels suggests an increase in autophagic flux.

Issue 3: Inconsistent or Lack of Efficacy in Long-Term In Vivo Studies

Possible Cause: The long-term efficacy of Q-VD-OPh in vivo can be influenced by various factors, including the development of compensatory mechanisms or transient functional effects.

Troubleshooting Steps:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) analysis: Ensure that the dosing regimen is maintaining a sufficient concentration of Q-VD-OPh at the target site over the course of the study.

  • Time-course analysis of functional outcomes: In some models, the protective effects of Q-VD-OPh may be transient. It is important to assess functional outcomes at multiple time points throughout the long-term study.

Experimental Protocols

Protocol 1: Assessment of Necroptosis Induction

This protocol is designed to determine if treatment with Q-VD-OPh is shunting cells towards necroptosis in the presence of an appropriate stimulus.

Materials:

  • Cells of interest (e.g., HT-29, L929)

  • Q-VD-OPh

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Smac mimetic (e.g., birinapant)

  • Necrostatin-1 (Nec-1)

  • LDH cytotoxicity assay kit

  • Reagents and equipment for Western blotting

Procedure:

  • Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.

  • Treatment Groups:

    • Vehicle control

    • TNF-α + Smac mimetic

    • Q-VD-OPh + TNF-α + Smac mimetic

    • Q-VD-OPh + TNF-α + Smac mimetic + Nec-1

  • Incubation: Pre-incubate cells with Q-VD-OPh (typically 10-20 µM) and/or Nec-1 (typically 5-30 µM) for 1-2 hours before adding TNF-α (typically 10-100 ng/mL) and Smac mimetic (typically 100-500 nM). Incubate for the desired experimental duration (e.g., 6-24 hours).

  • LDH Assay: Collect the cell culture supernatant and measure LDH release according to the manufacturer's protocol.

  • Western Blot for MLKL Oligomerization:

    • Lyse the cells in a suitable buffer.

    • Prepare protein samples in a non-reducing loading buffer (without β-mercaptoethanol or DTT).

    • Separate proteins on a polyacrylamide gel and transfer to a membrane.

    • Probe with an antibody specific for MLKL. The presence of high molecular weight bands in the Q-VD-OPh + TNF-α + Smac mimetic treated group, which are absent in the group also treated with Nec-1, indicates MLKL oligomerization.

Protocol 2: Analysis of Autophagic Flux

This protocol allows for the assessment of autophagic flux in cells treated with Q-VD-OPh over a long period.

Materials:

  • Cells of interest

  • Q-VD-OPh

  • Bafilomycin A1 or Chloroquine

  • Reagents and equipment for Western blotting

Procedure:

  • Long-term treatment: Culture cells in the presence of Q-VD-OPh or vehicle control for the desired duration.

  • Lysosomal Inhibition: For the last 2-4 hours of the culture period, treat a subset of the cells from each group with a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1).

  • Cell Lysis: Harvest and lyse all cell groups.

  • Western Blot:

    • Separate protein lysates on a polyacrylamide gel and transfer to a membrane.

    • Probe with antibodies against LC3 and p62/SQSTM1. An antibody for a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.

  • Data Analysis:

    • Quantify the band intensity for LC3-II and p62.

    • Autophagic flux is determined by the difference in LC3-II levels between the lysosomal inhibitor-treated and untreated samples. Compare the autophagic flux in Q-VD-OPh-treated cells to that in vehicle-treated cells. A decrease in p62 levels in the Q-VD-OPh treated group would also suggest an impact on autophagy.

Visualizations

Signaling_Pathway_Caspase_Inhibition cluster_stimulus Apoptotic Stimulus (e.g., TNF-α) cluster_apoptosis Apoptosis Pathway cluster_necroptosis Necroptosis Pathway Stimulus Stimulus Caspase8 Caspase-8 Activation Stimulus->Caspase8 RIPK1 RIPK1 Stimulus->RIPK1 Alternative Pathway Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase8->RIPK1 Inhibits RIPK3 RIPK3 Caspase8->RIPK3 Inhibits Apoptosis Apoptosis Caspase3->Apoptosis QVD This compound QVD->Caspase8 QVD->Caspase3 RIPK1->RIPK3 MLKL MLKL (Phosphorylation & Oligomerization) RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis

Caption: Impact of this compound on Apoptosis and Necroptosis Signaling.

Experimental_Workflow_Troubleshooting cluster_observation Observation cluster_hypothesis Hypothesis cluster_experiment Experimental Validation cluster_conclusion Conclusion Observation Unexpected Cell Lysis with Q-VD-OPh Hypothesis Induction of Necroptosis? Observation->Hypothesis Exp1 Measure LDH Release Hypothesis->Exp1 Exp2 Western Blot for MLKL Oligomerization Hypothesis->Exp2 Exp3 Co-treat with Necrostatin-1 Hypothesis->Exp3 Conclusion Confirm or Refute Necroptosis Exp1->Conclusion Exp2->Conclusion Exp3->Conclusion

Caption: Troubleshooting Workflow for Unexpected Cell Lysis.

References

minimizing cytotoxicity of (R)-Q-VD-OPh at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the pan-caspase inhibitor, (R)-Q-VD-OPh. The focus is on addressing issues of perceived cytotoxicity, particularly at high concentrations, and ensuring optimal experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Is this compound cytotoxic at high concentrations?

A1: Extensive research indicates that this compound exhibits minimal to no toxicity in a wide range of cell types, even at concentrations significantly higher than its effective dose.[1][2][3][4][5] It was specifically developed to have reduced toxicity compared to earlier generations of caspase inhibitors, such as Z-VAD-FMK.[6] If you are observing significant cell death, it is more likely due to secondary factors rather than inherent cytotoxicity of the compound.

Q2: What are the typical working concentrations for this compound in cell culture?

A2: For in vitro applications, this compound is typically used at a final concentration of 10-100 µM.[7][8] The optimal concentration is highly dependent on the cell type, the apoptosis-inducing stimulus, and the specific experimental conditions.[7][8] It is always recommended to perform a dose-response experiment to determine the most effective concentration for your specific model system.[7]

Q3: What solvent should I use for this compound, and what is the maximum final concentration?

A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO).[8][9] It is crucial to ensure that the final concentration of DMSO in your cell culture medium is non-toxic to your cells. As a general guideline, the final DMSO concentration should not exceed 0.2-0.5%, as higher levels can cause cellular toxicity and confound experimental results.[9] Always include a vehicle control (cells treated with the same final concentration of DMSO without the inhibitor) in your experiments.

Q4: How long should I pre-incubate my cells with this compound before adding an apoptosis-inducing stimulus?

A4: A pre-incubation period of 30 to 60 minutes is generally recommended to allow for sufficient cell permeability and target engagement before introducing the apoptotic stimulus.

Troubleshooting Guide: High Cell Death Observed with this compound Treatment

If you are observing unexpected levels of cell death when using this compound, consult the following troubleshooting guide. The most common causes are related to experimental conditions rather than the compound's inherent toxicity.

Potential Cause Recommended Action
Solvent Toxicity - Ensure the final DMSO concentration in the culture medium is below the toxic threshold for your specific cell line (typically <0.2%).- Always run a vehicle control (medium with the same final DMSO concentration as the highest inhibitor concentration).
Suboptimal Inhibitor Concentration - Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell line and experimental setup.- Start with a wide range of concentrations, from the low micromolar to the high micromolar range (e.g., 1 µM to 100 µM).
Prolonged Exposure - Reduce the total incubation time with the inhibitor.- Determine the minimum time required to achieve the desired level of caspase inhibition for your experiment.
Cell Line Sensitivity - Some cell lines may be particularly sensitive to prolonged exposure to any chemical compound.- Optimize inhibitor concentration and exposure time specifically for your cell line.
Inhibitor Degradation or Impurity - Ensure the inhibitor is from a reputable source and has been stored correctly (typically at -20°C, protected from light and moisture).- Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
Alternative Cell Death Pathways - The apoptotic stimulus you are using may be inducing non-caspase-dependent cell death pathways, such as necroptosis, which will not be blocked by Q-VD-OPh.

Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using an MTT Assay

This protocol outlines a method to assess cell viability across a range of this compound concentrations to identify the optimal working concentration that does not impact cell viability.

Materials:

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiaziol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for solubilizing formazan crystals)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Include a "vehicle control" (medium with the same final DMSO concentration as the highest inhibitor concentration) and a "no-treatment control" (medium only).

  • Cell Treatment: Carefully remove the old medium and add 100 µL of the prepared inhibitor dilutions or control solutions to the respective wells.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot cell viability against the inhibitor concentration.

Quantitative Data Summary

The following table illustrates the expected outcome of a dose-response experiment in a typical cell line, demonstrating the low intrinsic toxicity of this compound.

This compound Concentration (µM) Cell Viability (%) Observations
0 (No Treatment)100Normal cell morphology and proliferation.
0 (Vehicle Control)98 ± 2No significant difference from the no-treatment control.
1099 ± 3No significant effect on cell viability.
2597 ± 4No significant effect on cell viability.
5096 ± 3No significant effect on cell viability.
10095 ± 5Minimal to no effect on cell viability.

Note: These are representative data. Actual results may vary depending on the cell line and experimental conditions.

Visualizing Key Pathways and Workflows

Caspase Activation Pathways

This compound is a pan-caspase inhibitor, meaning it blocks the activity of multiple caspases involved in both the intrinsic and extrinsic apoptosis pathways.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors (Fas, TNFR) Death Receptors (Fas, TNFR) Caspase-8 Caspase-8 Death Receptors (Fas, TNFR)->Caspase-8 Activation Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activation Mitochondrial Stress Mitochondrial Stress Cytochrome c release Cytochrome c release Mitochondrial Stress->Cytochrome c release Apaf-1 Apaf-1 Cytochrome c release->Apaf-1 Activation Caspase-9 Caspase-9 Apaf-1->Caspase-9 Activation Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis QVD-OPh QVD-OPh QVD-OPh->Caspase-8 QVD-OPh->Caspase-9 QVD-OPh->Caspase-3

Caption: Intrinsic and extrinsic apoptosis pathways inhibited by this compound.

Experimental Workflow for Troubleshooting Cytotoxicity

This workflow provides a logical sequence of steps to diagnose the root cause of unexpected cell death.

G start High Cell Death Observed with Q-VD-OPh check_dmso Is final DMSO concentration <0.2%? start->check_dmso run_vehicle_control Run Vehicle Control (DMSO only) check_dmso->run_vehicle_control Yes lower_dmso Lower DMSO Concentration check_dmso->lower_dmso No vehicle_toxic Is Vehicle Control Toxic? run_vehicle_control->vehicle_toxic vehicle_toxic->lower_dmso Yes dose_response Perform Dose-Response (1-100 µM) vehicle_toxic->dose_response No lower_dmso->start high_conc_toxic Toxicity only at very high concentrations? dose_response->high_conc_toxic optimize_conc Use Optimal (Lower) Concentration high_conc_toxic->optimize_conc Yes check_exposure Reduce Exposure Time high_conc_toxic->check_exposure No end Problem Resolved optimize_conc->end other_pathway Consider Alternative Cell Death Pathways (e.g., Necroptosis) check_exposure->other_pathway

References

Troubleshooting Inconsistent Results with (R)-Q-VD-OPh: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the pan-caspase inhibitor (R)-Q-VD-OPh, achieving consistent and reliable results is paramount. This guide provides a comprehensive technical support center with troubleshooting advice and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (Quinoline-Valyl-Aspartyl-(2,6-difluorophenoxy)-methylketone) is a potent, cell-permeable, and irreversible pan-caspase inhibitor.[1] It functions by binding to the catalytic site of a broad range of caspases, including initiator caspases (caspase-1, -8, -9, -10) and executioner caspases (caspase-3, -6, -7, -12), thereby blocking the downstream signaling pathways of apoptosis.[2][3][4] Its unique O-phenoxy group modification enhances its potency and reduces cellular toxicity compared to first-generation caspase inhibitors like Z-VAD-FMK.[1][5]

Q2: What are the recommended storage and handling conditions for this compound?

Proper storage and handling are critical for maintaining the stability and activity of this compound.

ConditionRecommendationRationale
Lyophilized Powder Store desiccated at -20°C for up to 3 years.[6] Some suppliers recommend storage at -20 to -70°C.[7]Protects from degradation.
Stock Solution (in DMSO) Prepare a stock solution (e.g., 10 mM) in high-purity, anhydrous DMSO.[4][7] Aliquot into single-use volumes and store at -80°C for up to 1 year or -20°C for up to 1 month.[6]Minimizes freeze-thaw cycles which can degrade the compound.[4][7] Moisture-absorbing DMSO can reduce solubility.[6]
Working Dilution Prepare fresh from the stock solution for each experiment.Ensures accurate concentration and stability.

Q3: What is the optimal concentration of this compound to use in my experiments?

The optimal concentration is highly dependent on the cell type, the apoptosis-inducing stimulus, and the experimental duration. It is crucial to perform a dose-response titration for each new experimental system.

ApplicationTypical Concentration RangeKey Considerations
In Vitro Cell Culture 10 - 100 µM[1][7]Start with a concentration around 20 µM and titrate up or down.[4] Higher concentrations may be needed for potent apoptotic stimuli.
In Vivo Studies (mice) 20 mg/kg (administered via IP injection in 80-100% DMSO)[1][7]Doses up to 120 mg/kg have been used without reported toxicity.[1][7]

Q4: How long should I pre-incubate my cells with this compound before inducing apoptosis?

A pre-incubation period allows the inhibitor to permeate the cells and bind to the caspases. A typical pre-incubation time is 30 to 60 minutes before the addition of the apoptotic stimulus.[6][8] However, simultaneous addition with the stimulus has also been reported to be effective in some systems.[8]

Troubleshooting Guide

Problem 1: Inconsistent or incomplete inhibition of apoptosis.

If you observe variable or partial protection from apoptosis with this compound, consider the following factors:

Potential CauseWhat to CheckRecommended Action
Suboptimal Inhibitor Concentration Review your dose-response curve.Perform a new titration of this compound with your specific cell line and apoptotic inducer. Some apoptotic events, like PARP-1 cleavage, may require higher concentrations (e.g., 10 µM) for complete inhibition compared to caspase-3 activity inhibition (as low as 0.05 µM).[9]
Inadequate Pre-incubation Time Verify your pre-incubation protocol.Increase the pre-incubation time to 1-2 hours to ensure sufficient cellular uptake and target engagement.
Instability of the Inhibitor Check the age and storage of your stock solution.Prepare a fresh stock solution from lyophilized powder. Avoid repeated freeze-thaw cycles of the stock solution.[4][7]
High Potency of Apoptotic Stimulus Assess the strength of your apoptosis inducer.You may need to increase the concentration of this compound or reduce the concentration of the apoptotic stimulus.
Caspase-Independent Cell Death Determine the cell death mechanism.Your stimulus might be inducing a non-apoptotic cell death pathway, such as necroptosis, which is not blocked by this compound.[10] Use markers for other cell death pathways (e.g., RIPK1 for necroptosis) to investigate this possibility.

Problem 2: Unexpected cytotoxicity observed with this compound treatment.

While this compound is known for its low toxicity,[5] cytotoxicity can occur under certain conditions.

Potential CauseWhat to CheckRecommended Action
High DMSO Concentration Calculate the final DMSO concentration in your culture medium.Ensure the final DMSO concentration does not exceed 0.2% as higher levels can be toxic to cells.[4] If higher inhibitor concentrations are needed, prepare a more concentrated stock solution.
Cell Line Sensitivity Review literature for your specific cell line.Some cell lines may be more sensitive to long-term caspase inhibition. Perform a toxicity assay with this compound alone over your experimental time course.
Contamination Check for microbial contamination in your cultures and reagents.Use aseptic techniques and regularly test your cell cultures for contamination.
Off-Target Effects Consider the possibility of non-specific effects at very high concentrations.Use the lowest effective concentration determined from your dose-response studies.

Problem 3: Discrepancies between different apoptosis assays.

You may observe that this compound inhibits some apoptotic markers but not others.

Potential CauseWhat to CheckRecommended Action
Kinetics of Apoptotic Events Consider the timing of different apoptotic events.This compound may effectively block downstream events like DNA fragmentation but may not prevent earlier mitochondrial events. For example, the exposition of the mitochondrial antigen 7A6 can occur independently of caspase activation.[9] Analyze multiple time points to understand the kinetics of apoptosis in your system.
Assay Specificity Review the principles of the assays you are using.Use a combination of assays that measure different aspects of apoptosis (e.g., caspase activity, annexin V staining, DNA fragmentation) to get a comprehensive picture.

Experimental Protocols

Protocol 1: In Vitro Dose-Response Titration of this compound

  • Cell Plating: Seed your cells in a multi-well plate at a density that will not lead to over-confluence during the experiment.

  • Inhibitor Preparation: Prepare a series of dilutions of your this compound stock solution in culture medium to achieve final concentrations ranging from 1 µM to 100 µM.

  • Pre-incubation: Add the this compound dilutions to the appropriate wells and incubate for 1 hour at 37°C. Include a vehicle control (DMSO only) at the highest concentration used.

  • Apoptosis Induction: Add your apoptotic stimulus to the wells (except for the negative control wells) and incubate for the desired period.

  • Apoptosis Assessment: Measure apoptosis using your chosen method (e.g., caspase-3/7 activity assay, Annexin V/PI staining followed by flow cytometry).

  • Data Analysis: Plot the apoptosis readout against the this compound concentration to determine the optimal inhibitory concentration.

Visualizations

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC Formation DISC Formation Death Receptor->DISC Formation Pro-Caspase-8 Pro-Caspase-8 DISC Formation->Pro-Caspase-8 Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Pro-Caspase-3 Pro-Caspase-3 Caspase-8->Pro-Caspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Pro-Caspase-9 Pro-Caspase-9 Apoptosome->Pro-Caspase-9 Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Caspase-9->Pro-Caspase-3 Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis QVD-OPh QVD-OPh QVD-OPh->Caspase-8 QVD-OPh->Caspase-9 QVD-OPh->Caspase-3

Figure 1: Mechanism of action of this compound in inhibiting apoptosis.

Start Start Inconsistent Apoptosis Inhibition Inconsistent Apoptosis Inhibition Start->Inconsistent Apoptosis Inhibition Check Concentration Check Concentration Inconsistent Apoptosis Inhibition->Check Concentration Suboptimal? Titrate QVD-OPh Titrate QVD-OPh Check Concentration->Titrate QVD-OPh Yes Check Pre-incubation Check Pre-incubation Check Concentration->Check Pre-incubation No Resolved Resolved Titrate QVD-OPh->Resolved Increase Pre-incubation Time Increase Pre-incubation Time Check Pre-incubation->Increase Pre-incubation Time Too short? Check Inhibitor Stability Check Inhibitor Stability Check Pre-incubation->Check Inhibitor Stability No Increase Pre-incubation Time->Resolved Prepare Fresh Stock Prepare Fresh Stock Check Inhibitor Stability->Prepare Fresh Stock Old stock? Consider Caspase-Independent Death Consider Caspase-Independent Death Check Inhibitor Stability->Consider Caspase-Independent Death No Prepare Fresh Stock->Resolved Use Necroptosis Markers Use Necroptosis Markers Consider Caspase-Independent Death->Use Necroptosis Markers Unresolved Unresolved Use Necroptosis Markers->Unresolved If positive

Figure 2: Troubleshooting workflow for inconsistent apoptosis inhibition.

References

Technical Support Center: The Impact of (R)-Q-VD-OPh on Cell Cycle Progression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of (R)-Q-VD-OPh and its impact on cell cycle progression.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound (Quinoline-Val-Asp-Difluorophenoxymethylketone) is a potent, irreversible, and cell-permeable pan-caspase inhibitor.[1][2] Its primary function is to bind to the catalytic site of a broad range of caspases, thereby inhibiting their activity and preventing apoptosis (programmed cell death).[2]

Q2: Does this compound affect cell cycle progression?

Yes, beyond its role in apoptosis inhibition, this compound can impact cell cycle progression. Caspases, the targets of Q-VD-OPh, have been shown to play a role in normal cell cycle regulation, particularly during mitosis.[3][4][5][6] Inhibition of these caspases can therefore interfere with the cell cycle.

Q3: At which phase of the cell cycle does this compound typically cause arrest?

Treatment with pan-caspase inhibitors like Q-VD-OPh has been observed to cause cell cycle arrest primarily at the G2/M phase.[3][4][5] Some studies have also reported an increase in the G1 cell population.[3][4]

Q4: What is the molecular mechanism behind the G2/M arrest induced by caspase inhibition?

The G2/M arrest is thought to be caused by the impairment of the Anaphase-Promoting Complex/Cyclosome (APC/C) activity.[3][4][5] The APC/C is a critical E3 ubiquitin ligase that targets key mitotic proteins for degradation, allowing the transition from metaphase to anaphase and exit from mitosis. Inhibition of caspases, which are believed to contribute to APC/C function, leads to the accumulation of APC/C substrates such as cyclin B1 and securin, thereby preventing mitotic progression.[3][4]

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
Unexpected increase in G2/M population in control (non-apoptotic) cells treated with Q-VD-OPh. This is a known biological effect of pan-caspase inhibitors.Acknowledge that Q-VD-OPh can induce G2/M arrest. Design experiments to account for this effect. Consider using a lower concentration of Q-VD-OPh or a shorter incubation time if the primary goal is to inhibit apoptosis without significantly affecting the cell cycle.
High variability in cell cycle analysis results between experiments. Inconsistent Q-VD-OPh concentration, incubation time, or cell density.Standardize your protocol. Use a consistent final concentration of Q-VD-OPh (typically 10-100 µM for in vitro studies), a fixed incubation period, and seed the same number of cells for each experiment.
No significant change in cell cycle distribution observed after Q-VD-OPh treatment. The cell line used may be less sensitive to the cell cycle effects of caspase inhibition. The concentration of Q-VD-OPh may be too low.Increase the concentration of Q-VD-OPh within the recommended range. Test different cell lines to see if the effect is cell-type specific.
Sub-G1 peak (indicative of apoptosis) is still present after Q-VD-OPh treatment. Insufficient concentration of Q-VD-OPh to completely inhibit caspase activity. The apoptotic stimulus is too strong. Cell death is occurring through a caspase-independent pathway.Increase the concentration of Q-VD-OPh. Ensure the inhibitor is added prior to or concurrently with the apoptotic stimulus.[1] Investigate the possibility of necroptosis or other forms of cell death.
Difficulty resolving G1, S, and G2/M peaks in flow cytometry histograms. Improper sample preparation (e.g., cell clumps). Incorrect flow cytometer settings.Ensure single-cell suspension by gentle pipetting or filtering.[7] Optimize flow cytometer settings, particularly the flow rate, and use doublet discrimination to exclude cell aggregates.[7][8]

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry using Propidium Iodide (PI)

This protocol outlines the general steps for analyzing cell cycle distribution in cells treated with this compound.

Materials:

  • Cell culture medium

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in culture plates at a density that will allow for logarithmic growth during the experiment.

  • Treatment: Treat cells with the desired concentration of this compound or vehicle control (DMSO) for the specified duration.

  • Cell Harvest: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells once with cold PBS.

  • Fixation: Resuspend the cell pellet in ice-cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of 70%.

  • Storage: Fixed cells can be stored at -20°C for at least 24 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash once with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Gate on the single-cell population using forward scatter (FSC) and side scatter (SSC) plots. Use pulse width or area to exclude doublets. Analyze the PI signal to generate a histogram of DNA content.

Data Presentation

Table 1: Expected Changes in Cell Cycle Distribution with this compound Treatment

Cell Cycle Phase Expected Change Rationale
G1 Possible IncreaseSome studies report a G1 arrest in addition to G2/M arrest.[3][4]
S No consistent reported changeThe primary effect is not on DNA synthesis.
G2/M Significant IncreaseImpairment of APC/C activity leads to an accumulation of cells in the G2 and M phases.[3][4][5]
Sub-G1 Decrease (in apoptotic conditions)Q-VD-OPh inhibits apoptosis, reducing the population of cells with fragmented DNA.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cell_culture Cell Culture treatment Treatment with This compound cell_culture->treatment harvest Cell Harvest treatment->harvest fixation Fixation (70% Ethanol) harvest->fixation pi_staining Propidium Iodide Staining fixation->pi_staining flow_cytometry Flow Cytometry pi_staining->flow_cytometry data_analysis Cell Cycle Analysis flow_cytometry->data_analysis

Caption: Experimental workflow for analyzing the effect of this compound on the cell cycle.

signaling_pathway cluster_mitosis Mitotic Progression cluster_inhibition Inhibition caspases Caspases apc APC/C caspases->apc Activates (?) cyclinB Cyclin B1 apc->cyclinB Degrades securin Securin apc->securin Degrades mitotic_exit Mitotic Exit apc->mitotic_exit Promotes g2m_arrest G2/M Arrest qvd This compound qvd->caspases

Caption: Proposed pathway of this compound-induced G2/M cell cycle arrest.

References

preventing precipitation of (R)-Q-VD-OPh in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-Q-VD-OPh. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound, with a specific focus on preventing precipitation in stock solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution has formed a precipitate. What should I do?

A1: Precipitation of this compound in a stock solution, typically prepared in DMSO, is a common issue. First, gently warm the solution to room temperature and vortex thoroughly to see if the precipitate redissolves. Ensure the solution is clear before use.[1] If precipitation persists, it may be due to solvent quality or storage conditions.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: The universally recommended solvent for reconstituting lyophilized this compound is high-purity, anhydrous (ACS grade) Dimethyl Sulfoxide (DMSO).[2][3] It is crucial to use fresh, moisture-free DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[4] Some sources also report solubility in ethanol.[5]

Q3: What is the maximum recommended concentration for a stable stock solution?

A3: Stock solutions of 10-20 mM in DMSO are commonly prepared and are reported to be stable.[2] While higher concentrations of up to 100 mg/mL (approximately 195 mM) in DMSO have been mentioned, preparing excessively concentrated solutions may increase the risk of precipitation, especially with changes in temperature.[4]

Q4: How should I store my this compound, both in lyophilized form and as a stock solution?

A4: Lyophilized this compound should be stored at -20°C to -70°C.[2] Once reconstituted in DMSO, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at ≤ -20°C.[2][3][6] Under these conditions, the stock solution is stable for up to 6 months.[2] Some suppliers recommend storing solutions at -20°C for up to one month.[1]

Q5: Can I use my stock solution if I notice precipitation upon thawing?

A5: If you observe a precipitate after thawing your stock solution, it is essential to ensure it is fully redissolved before use. Equilibrate the vial to room temperature and vortex until the solution is clear.[1] Using a solution with undissolved particles will lead to inaccurate dosing in your experiments.

Q6: Why is it important to avoid repeated freeze-thaw cycles?

A6: Repeatedly freezing and thawing a stock solution can introduce moisture and may cause the compound to degrade or precipitate out of solution over time. Aliquoting the stock solution into single-use volumes is the best practice to maintain its integrity.[2][3][6]

Quantitative Data Summary

The following table summarizes key quantitative data for the preparation and storage of this compound solutions.

ParameterValueSolventSource(s)
Recommended Stock Concentration 10 - 20 mMDMSO[2]
Solubility in DMSO ≥25.67 mg/mLDMSO[5]
30 mg/mLDMSO[7]
100 mg/mL (194.74 mM)DMSO[4]
Solubility in Ethanol ≥28.75 mg/mLEthanol[5]
10 mg/mLEthanol[7]
Solubility in Water InsolubleWater[5]
Lyophilized Storage Temperature -20°C to -70°CN/A[2]
Stock Solution Storage Temperature ≤ -20°CDMSO[2][3][6]
Stock Solution Stability Up to 6 monthsDMSO[2]
Up to 1 monthDMSO[1]
Typical In Vitro Working Conc. 10 - 100 µMCell Culture Medium[2][8]

Experimental Protocols

Protocol for Reconstituting this compound

This protocol details the steps for preparing a stable 10 mM stock solution of this compound.

Materials:

  • 1 mg vial of lyophilized this compound (Molecular Weight: ~513.5 g/mol )

  • High-purity, anhydrous DMSO (ACS grade or higher)[2]

  • Sterile microcentrifuge tubes

  • Precision pipettes

Procedure:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • To prepare a 10 mM stock solution from 1 mg of powder, add 195 µL of high-purity DMSO to the vial.[2][3][9]

  • Cap the vial securely and vortex thoroughly to ensure the compound is completely dissolved. A pellet may not be visible, so thorough mixing is crucial.[2]

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at ≤ -20°C.[2][3]

Visual Guides

Troubleshooting Precipitation in Stock Solutions

The following workflow provides a step-by-step guide to addressing and preventing the precipitation of this compound in stock solutions.

G start Precipitate observed in stock solution warm Warm vial to room temperature start->warm vortex Vortex thoroughly warm->vortex check Is solution clear? vortex->check use Solution is ready for use check->use Yes troubleshoot Troubleshoot further: - Check DMSO quality (use fresh, anhydrous) - Consider preparing a fresh, less concentrated stock - Ensure proper storage (-20°C) check->troubleshoot No

Caption: Troubleshooting workflow for this compound precipitation.

General Signaling Pathway Inhibition by this compound

This compound is a pan-caspase inhibitor, meaning it broadly blocks the activity of multiple caspases, which are key enzymes in the apoptotic signaling cascade.

G cluster_0 Apoptotic Stimuli cluster_1 Caspase Cascade Intrinsic Intrinsic Pathway (e.g., DNA damage) Initiator Initiator Caspases (e.g., Caspase-8, -9) Intrinsic->Initiator Extrinsic Extrinsic Pathway (e.g., FasL) Extrinsic->Initiator Effector Effector Caspases (e.g., Caspase-3, -7) Initiator->Effector Apoptosis Apoptosis Effector->Apoptosis QVD This compound QVD->Initiator QVD->Effector

References

optimizing working concentration of (R)-Q-VD-OPh for different cell types

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the pan-caspase inhibitor, (R)-Q-VD-OPh. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing its use for various cell types.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (Quinoline-Valyl-Aspartyl-(2,6-difluorophenoxy)-methylketone) is a potent, cell-permeable, and irreversible pan-caspase inhibitor.[1][2] It functions by binding to the catalytic site of a broad range of caspases, the key proteases involved in the apoptotic signaling cascade, thereby preventing them from cleaving their substrates and executing programmed cell death.[1][3] Its unique O-Phenoxy group provides greater potency and reduced toxicity compared to older generations of caspase inhibitors like Z-VAD-FMK.[4][5][6][7]

Q2: What is the recommended working concentration of this compound?

The optimal working concentration of this compound is highly dependent on the specific cell type, the nature of the apoptotic stimulus, and the duration of the experiment.[3][7] A general starting range for in vitro applications is 10-100 µM.[3][7][8] However, it is crucial to perform a dose-response experiment to determine the minimal effective concentration for your specific experimental setup. For in vivo studies, a common starting dose is 20 mg/kg, administered intraperitoneally.[3][7]

Q3: How should I prepare and store this compound?

This compound is typically supplied as a lyophilized powder. It should be reconstituted in high-purity dimethyl sulfoxide (DMSO) to create a stock solution, for example, a 10 mM stock.[1][7] To prepare a 10 mM stock, you can dissolve 1 mg of this compound (MW: 513.0 g/mol ) in 195 µL of DMSO.[1] The lyophilized powder should be stored at -20°C.[1] Once reconstituted, the stock solution should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles.[1][9]

Q4: How does this compound compare to other pan-caspase inhibitors like Z-VAD-FMK?

This compound is considered a next-generation pan-caspase inhibitor with several advantages over Z-VAD-FMK.[1] It exhibits greater potency, allowing for use at lower concentrations, and has significantly lower cytotoxicity, even at high concentrations.[2][4][5][6] Furthermore, this compound inhibits a broader spectrum of caspases more equally, making it a more reliable tool for studying apoptosis.[1]

Troubleshooting Guide

Issue 1: Incomplete or no inhibition of apoptosis.

  • Possible Cause 1: Suboptimal Inhibitor Concentration.

    • Solution: The effective concentration of this compound can vary significantly between cell types and apoptotic inducers. It is essential to perform a titration experiment to determine the optimal concentration for your specific system. Start with a range of concentrations (e.g., 10, 20, 50, and 100 µM) to identify the lowest concentration that provides maximal inhibition of apoptosis.

  • Possible Cause 2: Insufficient Pre-incubation Time.

    • Solution: To ensure that this compound has sufficient time to enter the cells and inhibit caspases, it is recommended to pre-incubate the cells with the inhibitor for at least 30-60 minutes before inducing apoptosis.[9][10]

  • Possible Cause 3: Cell Death is Not Caspase-Dependent.

    • Solution: this compound specifically inhibits caspase-mediated apoptosis. If the observed cell death is due to other mechanisms such as necrosis or autophagy, this compound will not be effective.[10] To investigate this, you can use markers for other cell death pathways. For instance, to assess necrosis, you can measure the release of lactate dehydrogenase (LDH) or use a viability dye like propidium iodide.

Issue 2: Observed cytotoxicity or off-target effects.

  • Possible Cause 1: High DMSO Concentration.

    • Solution: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.2%, as higher concentrations can be toxic to some cell lines.[1] Prepare a higher concentration stock solution of this compound if necessary to minimize the volume of DMSO added to your culture. Always include a vehicle control (cells treated with the same concentration of DMSO without the inhibitor) in your experiments.

  • Possible Cause 2: Cell Line Sensitivity.

    • Solution: While this compound is known for its low toxicity, some cell lines may be more sensitive.[4][5][6] If you observe cytotoxicity, try reducing the concentration of this compound or the incubation time.

Issue 3: Inconsistent results between experiments.

  • Possible Cause 1: Inconsistent Reagent Preparation.

    • Solution: Ensure that the this compound stock solution is prepared consistently and stored properly in single-use aliquots to avoid degradation from multiple freeze-thaw cycles.[1][9]

  • Possible Cause 2: Variation in Experimental Conditions.

    • Solution: Maintain consistency in all experimental parameters, including cell density, concentration of the apoptotic stimulus, and incubation times, to ensure reproducibility.

Data Presentation

Table 1: Recommended Starting Concentrations of this compound for Various Cell Types

Cell TypeApoptotic StimulusRecommended Starting Concentration (µM)Reference
Jurkat (Human T-cell leukemia)Camptothecin20[1]
WEHI 231 (Murine B-cell lymphoma)Actinomycin D5 - 100[8]
JEG3 (Human choriocarcinoma)Not Specified50[8]
MV4-11 (Human acute myeloid leukemia)Not Specified25[8]
SH-SY5Y (Human neuroblastoma)Cypermethrin5[8]
Human NeutrophilsSpontaneous Apoptosis10[11]
JURL-MK1 (Human megakaryoblastic leukemia)Imatinib mesylate0.05 - 10[12]
HL60 (Human promyelocytic leukemia)Suberoylanilide hydroxamic acid0.05 - 10[12]

Note: These are starting recommendations. The optimal concentration should be determined empirically for each specific experimental condition.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using a Caspase-3/7 Activity Assay

Objective: To determine the minimal effective concentration of this compound required to inhibit caspase-3 and -7 activity in a specific cell type.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • Apoptotic stimulus (e.g., Staurosporine, TNF-α)

  • Caspase-3/7 activity assay kit (e.g., containing a fluorogenic substrate like Ac-DEVD-AFC)

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence capabilities

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell type and allow them to adhere overnight.

  • Inhibitor Preparation: Prepare a series of dilutions of this compound in complete culture medium (e.g., 0, 1, 5, 10, 20, 50, 100 µM). Include a vehicle control with the highest concentration of DMSO used.

  • Pre-incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for 30-60 minutes at 37°C.

  • Apoptosis Induction: Add the apoptotic stimulus to all wells except for the negative control wells.

  • Incubation: Incubate the plate for the required time to induce apoptosis (this will vary depending on the stimulus and cell type).

  • Caspase Activity Measurement: Following the manufacturer's instructions for the caspase-3/7 activity assay kit, add the caspase substrate to each well.

  • Data Acquisition: Incubate the plate at room temperature, protected from light, for the recommended time. Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

  • Analysis: Plot the fluorescence intensity against the concentration of this compound. The optimal concentration is the lowest concentration that results in a significant reduction in caspase activity.

Protocol 2: Assessing Cell Viability and Apoptosis Inhibition by Flow Cytometry

Objective: To confirm the anti-apoptotic effect of this compound by quantifying the percentage of apoptotic cells using Annexin V and Propidium Iodide (PI) staining.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • Apoptotic stimulus

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in appropriate culture vessels. Treat the cells with the predetermined optimal concentration of this compound for 30-60 minutes before adding the apoptotic stimulus. Include positive (stimulus only) and negative (untreated) controls.

  • Cell Harvesting: After the desired incubation period, harvest the cells (including any floating cells) by centrifugation.

  • Staining: Resuspend the cell pellets in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the kit manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the effectiveness of this compound in preventing apoptosis.

Visualizations

cluster_0 Apoptotic Signaling cluster_1 Mechanism of this compound Apoptotic_Stimulus Apoptotic Stimulus (e.g., DNA damage, Death Receptor Ligation) Initiator_Caspases Initiator Caspases (e.g., Caspase-8, Caspase-9) Apoptotic_Stimulus->Initiator_Caspases activates Effector_Caspases Effector Caspases (e.g., Caspase-3, Caspase-7) Initiator_Caspases->Effector_Caspases activates Apoptosis Apoptosis (Cell Death) Effector_Caspases->Apoptosis executes QVD_OPh This compound QVD_OPh->Initiator_Caspases inhibits QVD_OPh->Effector_Caspases inhibits

Caption: Mechanism of action of this compound in the apoptotic pathway.

Start Start: Seed Cells Pre_incubation Pre-incubate with This compound (30-60 min) Start->Pre_incubation Induce_Apoptosis Add Apoptotic Stimulus Pre_incubation->Induce_Apoptosis Incubate Incubate for Required Duration Induce_Apoptosis->Incubate Harvest Harvest Cells Incubate->Harvest Assay Perform Apoptosis Assay (e.g., Caspase Activity, Flow Cytometry) Harvest->Assay Analyze Analyze Data Assay->Analyze

Caption: General experimental workflow for using this compound.

Start Problem: Incomplete Apoptosis Inhibition Concentration Is the this compound concentration optimized? Start->Concentration Preincubation Was there sufficient pre-incubation time? Concentration->Preincubation No Titrate Action: Perform dose-response experiment. Concentration->Titrate Yes Mechanism Is cell death caspase-dependent? Preincubation->Mechanism No Increase_Time Action: Increase pre-incubation to 30-60 min. Preincubation->Increase_Time Yes Check_Mechanism Action: Investigate other cell death pathways (e.g., necrosis). Mechanism->Check_Mechanism No Success Problem Resolved Mechanism->Success Yes Titrate->Success Increase_Time->Success Check_Mechanism->Success

Caption: Troubleshooting decision tree for incomplete apoptosis inhibition.

References

Technical Support Center: Troubleshooting Unexpected Cell Death with (R)-Q-VD-OPh Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address unexpected cell death observed during experiments involving the pan-caspase inhibitor, (R)-Q-VD-OPh.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

This compound is a cell-permeable, irreversible pan-caspase inhibitor.[1] Its primary function is to block apoptosis (programmed cell death) by binding to the catalytic site of a broad range of caspases, the key enzymes that execute the apoptotic process.[2] It is often used in research to study the role of apoptosis in various biological processes and to prevent unwanted cell death in experimental models.[3]

Q2: I'm using this compound to inhibit apoptosis, but I'm still observing cell death. Why is this happening?

While this compound is a potent apoptosis inhibitor, the observation of continued cell death can be attributed to several factors:

  • Activation of Alternative Cell Death Pathways: Inhibition of caspases can sometimes trigger a switch to caspase-independent cell death pathways, such as necroptosis or pyroptosis. This is a well-documented phenomenon where the cell, unable to undergo apoptosis, resorts to other regulated cell death mechanisms.

  • Solvent Toxicity: this compound is typically dissolved in DMSO. High concentrations of DMSO can be toxic to cells. It is recommended not to exceed a final DMSO concentration of 0.2% in your cell culture medium.[4]

  • Suboptimal Inhibitor Concentration: The effective concentration of this compound can vary depending on the cell type and the apoptotic stimulus. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.[1]

  • Compound Instability: Like many reagents, this compound can degrade if not stored properly. It should be stored at -20°C, and reconstituted aliquots should also be kept at -20°C with minimal freeze-thaw cycles.[4]

Q3: What is necroptosis and how is it related to caspase inhibition?

Necroptosis is a form of programmed necrosis, or regulated cell death, that is independent of caspases. It is a pro-inflammatory mode of cell death. In situations where apoptosis is initiated but the executioner caspases are blocked (for example, by this compound), the cell can switch to the necroptotic pathway. This switch is often mediated by the activation of receptor-interacting protein kinases (RIPK1 and RIPK3) and mixed lineage kinase domain-like protein (MLKL).

Q4: Are there any known off-target effects of this compound?

The primary "off-target" effect of this compound in the context of preventing cell death is the induction of alternative death pathways like necroptosis. While generally considered to have minimal toxicity compared to other caspase inhibitors like Z-VAD-fmk, it's important to consider that any broad-spectrum inhibitor may have unintended effects.[5][6] Long-term use of caspase inhibitors in vivo has raised some concerns about potentially disrupting normal tissue homeostasis, though significant side effects have not been widely reported with Q-VD-OPh in animal models.[5]

Q5: Is there a difference between this compound and other forms of Q-VD-OPh?

The scientific literature and product data sheets often refer to "Q-VD-OPh" without specifying the stereoisomer. While the "(R)-" designation indicates a specific stereochemistry at one of the chiral centers of the molecule, there is a lack of readily available scientific studies that directly compare the activity, specificity, or off-target effects of the (R)-isomer to other isomers or a racemic mixture. It is generally assumed that the commercially available and studied form is the active one.

Troubleshooting Guide: Unexpected Cell Death

If you are observing unexpected cell death in your experiments with this compound, follow this troubleshooting guide to identify the potential cause and find a solution.

dot

Troubleshooting_Guide Troubleshooting Unexpected Cell Death with this compound Start Start: Unexpected Cell Death Observed Check_Controls 1. Verify Controls - Untreated cells viable? - Positive apoptosis control works? - Vehicle (DMSO) control shows no toxicity? Start->Check_Controls Controls_OK Controls are OK Check_Controls->Controls_OK Yes Controls_Not_OK Address Control Issues: - Check cell health and culture conditions. - Verify apoptotic stimulus. - Titrate DMSO concentration. Check_Controls->Controls_Not_OK No Dose_Response 2. Optimize this compound Concentration - Perform a dose-response curve (e.g., 1-100 µM). - Determine the lowest effective concentration. Controls_OK->Dose_Response Concentration_OK Concentration is Optimal Dose_Response->Concentration_OK Effective concentration found Concentration_Not_OK Adjust Concentration: - Use the determined optimal concentration for future experiments. Dose_Response->Concentration_Not_OK Toxicity at high concentrations Check_Death_Pathway 3. Investigate Cell Death Pathway - Is the cell death apoptotic or necrotic in nature? - Use Annexin V/PI staining. Concentration_OK->Check_Death_Pathway Pathway_Identified Distinguish Apoptosis vs. Necroptosis Check_Death_Pathway->Pathway_Identified Apoptosis_Observed Apoptosis is still occurring. - Increase this compound concentration or pre-incubation time. Pathway_Identified->Apoptosis_Observed Annexin V+/PI- Necroptosis_Suspected Necroptosis is suspected (Annexin V+/PI+). - Proceed to confirm necroptosis. Pathway_Identified->Necroptosis_Suspected Annexin V+/PI+ Confirm_Necroptosis 4. Confirm Necroptosis - Use Necrostatin-1 (RIPK1 inhibitor). - Western blot for p-MLKL. - Co-IP of the Ripoptosome. Necroptosis_Suspected->Confirm_Necroptosis Necroptosis_Confirmed Necroptosis Confirmed Confirm_Necroptosis->Necroptosis_Confirmed Cell_Death_Pathways Apoptosis vs. Necroptosis Pathways cluster_apoptosis Apoptosis cluster_necroptosis Necroptosis Apoptotic_Stimulus Apoptotic Stimulus Caspase8 Caspase-8 Apoptotic_Stimulus->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 RIPK1 RIPK1 Caspase8->RIPK1 Inhibits Apoptosis Apoptosis Caspase3->Apoptosis Necroptotic_Stimulus Apoptotic Stimulus Necroptotic_Stimulus->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 MLKL p-MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis QVD This compound QVD->Caspase8

References

assessing the long-term stability of (R)-Q-VD-OPh in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability of the pan-caspase inhibitor, (R)-Q-VD-OPh, in solution. The information is tailored for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized this compound powder?

A1: The lyophilized powder of this compound should be stored at -20°C under desiccating conditions.[1] Some suppliers suggest that the solid compound is stable for up to three years when stored under these conditions.[2][3]

Q2: What is the recommended solvent for reconstituting this compound?

A2: The recommended solvent for reconstituting this compound is high-purity (>99.9%) dimethyl sulfoxide (DMSO).[4] It is soluble in DMSO at concentrations of 10 mM or higher.[5] For a 1 mg vial, adding 195 µL of DMSO will yield a 10 mM stock solution.[6][7]

Q3: How should I store the this compound stock solution in DMSO?

A3: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C.[2][3][7] It is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[6][7][8] When stored properly, the stock solution is stable for at least six months.[3][7]

Q4: Can I store diluted, working solutions of this compound?

A4: It is strongly recommended to prepare working dilutions fresh from the stock solution immediately before each experiment.[8] Long-term storage of diluted aqueous solutions is not advised as it may compromise the stability and activity of the inhibitor.[5]

Q5: What are the signs of this compound degradation in my stock solution?

A5: Visual signs of degradation can include precipitation or discoloration of the solution. However, chemical degradation may not always be visible. The most reliable way to assess the stability of your this compound solution is to perform a functional assay to confirm its inhibitory activity on caspases or to use analytical methods like HPLC to check for the appearance of degradation peaks.

Q6: What are the potential degradation pathways for this compound in solution?

A6: this compound is a peptide-based inhibitor. Potential degradation pathways for peptides in solution include hydrolysis of the peptide bonds, particularly under acidic or basic conditions, and deamidation of the aspartate residue. Oxidation can also occur, although DMSO is a relatively stable solvent for many compounds.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of inhibitory activity in my experiment. 1. Improper storage of the stock solution. 2. Multiple freeze-thaw cycles of the stock solution. 3. Use of an old or expired stock solution. 4. Degradation of the working solution.1. Ensure your stock solution is stored at -20°C or -80°C in tightly sealed, single-use aliquots. 2. Discard stock solutions that have undergone multiple freeze-thaw cycles. 3. Prepare a fresh stock solution from lyophilized powder. 4. Always prepare working solutions fresh before each experiment.
Precipitate observed in my DMSO stock solution upon thawing. 1. The compound may have come out of solution during freezing. 2. The solubility limit may have been exceeded.1. Gently warm the tube to 37°C for 10 minutes and vortex or sonicate briefly to redissolve the compound.[5] 2. Ensure your stock concentration does not exceed the recommended solubility.
Inconsistent results between experiments. 1. Inconsistent concentration of the active inhibitor due to degradation. 2. Variability in the preparation of working solutions.1. Use freshly prepared working solutions for each experiment. 2. Validate your dilution series and ensure accurate pipetting. 3. Perform a stability check on your stock solution if it has been stored for an extended period.

Data Presentation

Table 1: Recommended Storage Conditions and Stability of this compound

Form Solvent Storage Temperature Reported Stability Key Recommendations
Lyophilized PowderN/A-20°CUp to 3 yearsStore under desiccating conditions.[1]
Stock SolutionDMSO-20°CAt least 6 months[7]Aliquot into single-use volumes to avoid freeze-thaw cycles.[6][8]
Stock SolutionDMSO-80°CAt least 1 year[2]Preferred for longer-term storage. Aliquot into single-use volumes.
Working SolutionAqueous/Culture MediaN/ANot recommended for storagePrepare fresh from stock solution before each experiment.[5][8]

Experimental Protocols

Protocol: General Stability Assessment of this compound in DMSO by HPLC

This protocol provides a general framework for assessing the stability of this compound in a DMSO solution. This method should be validated for specificity, linearity, accuracy, and precision before use.

1. Objective: To determine the percentage of intact this compound remaining in a DMSO solution over time under specific storage conditions.

2. Materials:

  • This compound
  • High-purity DMSO
  • HPLC system with a UV detector
  • C18 reverse-phase HPLC column
  • Acetonitrile (HPLC grade)
  • Formic acid (or other suitable mobile phase modifier)
  • Deionized water (HPLC grade)

3. Method:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 10 mM).
  • Storage Conditions: Aliquot the stock solution into multiple vials and store them under the desired conditions (e.g., -20°C, 4°C, room temperature).
  • Time Points: Designate specific time points for analysis (e.g., Day 0, Week 1, Week 2, Week 4, etc.).
  • Sample Preparation for HPLC: At each time point, take one aliquot from each storage condition. Dilute the sample to a suitable concentration for HPLC analysis using the mobile phase.
  • HPLC Analysis:
  • Mobile Phase: A gradient of acetonitrile and water with a modifier like 0.1% formic acid is a common starting point for peptide-based compounds.
  • Flow Rate: Typically 1.0 mL/min.
  • Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (e.g., 280 nm).
  • Injection Volume: 10-20 µL.
  • Run Time: Sufficient to allow for the elution of the parent compound and any potential degradation products.
  • Data Analysis:
  • At Time 0, identify the peak corresponding to intact this compound and determine its peak area.
  • At subsequent time points, measure the peak area of the intact compound and any new peaks that appear (degradation products).
  • Calculate the percentage of this compound remaining at each time point relative to the initial peak area at Time 0.

Visualizations

Caspase_Activation_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binds Procaspase-8 Procaspase-8 Death Receptor->Procaspase-8 Activates Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cleaves & Activates Cellular Stress Cellular Stress Mitochondria Mitochondria Cellular Stress->Mitochondria Induces Cytochrome c Cytochrome c Mitochondria->Cytochrome c Releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds Apoptosome Apoptosome Apaf-1->Apoptosome Forms Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Activates Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 Cleaves & Activates Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Executes Q-VD-OPh Q-VD-OPh Q-VD-OPh->Caspase-8 Q-VD-OPh->Caspase-9 Q-VD-OPh->Caspase-3

Caption: Caspase activation pathways and the inhibitory action of Q-VD-OPh.

Stability_Assessment_Workflow cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis Prepare Stock Solution Prepare this compound Stock Solution in DMSO Aliquot Samples Aliquot into Vials for Each Time Point Prepare Stock Solution->Aliquot Samples Store Samples Store at Defined Conditions (-20°C, 4°C, RT) Aliquot Samples->Store Samples Collect Samples Collect Aliquots at Scheduled Time Points Store Samples->Collect Samples Prepare for HPLC Dilute Samples for HPLC Analysis Collect Samples->Prepare for HPLC HPLC Analysis Perform Reverse-Phase HPLC with UV Detection Prepare for HPLC->HPLC Analysis Analyze Data Quantify Peak Area of Intact Compound HPLC Analysis->Analyze Data Result Determine % Degradation Over Time Analyze Data->Result

Caption: Experimental workflow for assessing the long-term stability of this compound.

References

Technical Support Center: Q-VD-OPh and the Potential for Caspase-Independent Cell Death

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the pan-caspase inhibitor Q-VD-OPh. It addresses common experimental challenges, provides detailed protocols, and clarifies the potential for observing caspase-independent cell death.

Frequently Asked Questions (FAQs)

Q1: What is Q-VD-OPh and how does it work?

Q-VD-OPh (Quinoline-Valyl-Aspartyl-(2,6-difluorophenoxy)methyl ketone) is a potent, cell-permeable, and irreversible pan-caspase inhibitor.[1] It functions by binding to the catalytic site of a broad range of caspases, the key proteases involved in the execution of apoptosis, thereby preventing their activity.[1] Its valine-aspartate amino acid sequence allows it to act as a broad-spectrum inhibitor.[2]

Q2: What are the advantages of Q-VD-OPh over other pan-caspase inhibitors like Z-VAD-FMK?

Q-VD-OPh offers several advantages, including higher potency, increased cell permeability, and lower cellular toxicity at effective concentrations.[1] It is considered a more specific and true pan-caspase inhibitor compared to first-generation inhibitors.[1]

Q3: I'm using Q-VD-OPh to block apoptosis, but my cells are still dying. Why?

While Q-VD-OPh is effective at inhibiting caspase-dependent apoptosis, cells can undergo alternative, caspase-independent forms of programmed cell death. The most common of these is necroptosis, a form of regulated necrosis.[3] Inhibition of caspase-8 by Q-VD-OPh can, under certain conditions, trigger the necroptotic pathway.[4] Other forms of caspase-independent cell death include pyroptosis and ferroptosis.[3]

Q4: How can I determine if my cells are undergoing necroptosis?

Necroptosis is characterized by a distinct signaling pathway involving the phosphorylation of Receptor-Interacting Protein Kinase 1 (RIPK1) and Mixed Lineage Kinase Domain-Like protein (MLKL).[5] You can assess the induction of necroptosis by performing a Western blot to detect phosphorylated RIPK1 (pRIPK1) and phosphorylated MLKL (pMLKL).[5] Specific inhibitors of necroptosis, such as Necrostatin-1 (a RIPK1 inhibitor), can be used to confirm this pathway.[5]

Q5: What is the recommended working concentration for Q-VD-OPh?

The optimal working concentration of Q-VD-OPh is cell-type and stimulus-dependent. However, a general starting range for in vitro experiments is 5-25 µM.[6] It is crucial to perform a dose-response experiment to determine the minimal effective concentration that inhibits caspase activity without inducing off-target effects in your specific experimental system.[6]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Cells are still dying in the presence of Q-VD-OPh. The cells may be undergoing a caspase-independent cell death pathway, such as necroptosis.1. Assess necroptosis markers: Perform a Western blot for phosphorylated RIPK1 and MLKL.[5]2. Use necroptosis inhibitors: Co-treat cells with Q-VD-OPh and a RIPK1 inhibitor (e.g., Necrostatin-1) or an MLKL inhibitor (e.g., necrosulfonamide) to see if cell death is rescued.[5]3. Morphological analysis: Examine cell morphology. Necroptotic cells typically exhibit swelling and membrane rupture, whereas apoptotic cells show shrinkage and membrane blebbing.[7]
Incomplete inhibition of apoptosis. The concentration of Q-VD-OPh may be too low, or the duration of pre-incubation may be insufficient.1. Optimize Q-VD-OPh concentration: Perform a dose-response curve (e.g., 5, 10, 20, 50 µM) and assess caspase-3 activity or PARP cleavage.[8]2. Optimize pre-incubation time: Pre-incubate cells with Q-VD-OPh for at least 30-60 minutes before adding the apoptotic stimulus.[6]
Inconsistent results between experiments. Variability in cell density, reagent preparation, or incubation times.1. Standardize cell seeding: Ensure consistent cell density across all experiments.2. Prepare fresh reagents: Prepare fresh stock solutions of Q-VD-OPh in DMSO and aliquot for single use to avoid freeze-thaw cycles.[9]3. Maintain consistent timing: Adhere to consistent incubation times for all treatment steps.
High background cell death in control groups. DMSO toxicity or issues with cell culture conditions.1. Limit DMSO concentration: Ensure the final concentration of DMSO in the culture medium does not exceed 0.1-0.5%.2. Include a vehicle control: Always include a control group treated with the same concentration of DMSO as the Q-VD-OPh treated group.3. Optimize cell culture conditions: Ensure cells are healthy and not overly confluent before starting the experiment.

Quantitative Data Summary

Table 1: IC50 Values of Q-VD-OPh for Recombinant Caspases

CaspaseIC50 Range (nM)
Caspase-125 - 400
Caspase-325 - 400
Caspase-825 - 400
Caspase-925 - 400

Data compiled from multiple sources.[1][2][10]

Table 2: Recommended Starting Concentrations of Q-VD-OPh for Different Cell Lines

Cell LineApoptotic StimulusRecommended Q-VD-OPh Concentration (µM)Reference
JurkatActinomycin D20[2]
HL60Imatinib mesylate0.05 - 10[8]
WEHI 231Actinomycin D5 - 100[10]
Murine Dermal Fibroblasts (MDFs)TNF, Smac-mimetic5[11]

Experimental Protocols

Protocol 1: Optimizing Q-VD-OPh Concentration

Objective: To determine the minimal effective concentration of Q-VD-OPh to inhibit apoptosis in your cell line.

Materials:

  • Your cell line of interest

  • Complete culture medium

  • Apoptotic stimulus (e.g., Staurosporine, TNF-α)

  • Q-VD-OPh (10 mM stock in DMSO)

  • 96-well plate

  • Caspase-3 activity assay kit or antibodies for Western blotting (cleaved Caspase-3, PARP)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of Q-VD-OPh in complete culture medium to achieve final concentrations ranging from 1 µM to 50 µM. Also, prepare a vehicle control (DMSO) at the highest concentration used.

  • Pre-incubate the cells with the different concentrations of Q-VD-OPh or vehicle control for 1 hour at 37°C.

  • Add the apoptotic stimulus to all wells except for the untreated control.

  • Incubate for the required time to induce apoptosis (e.g., 4-24 hours).

  • Assess cell viability and caspase activity. This can be done using a Caspase-3 colorimetric or fluorometric assay, or by performing a Western blot for cleaved Caspase-3 and cleaved PARP.

  • The optimal concentration is the lowest concentration that provides maximal inhibition of caspase activity or substrate cleavage.

Protocol 2: Caspase-3 Activity Assay (Colorimetric)

Objective: To quantify the activity of caspase-3 in cell lysates.

Materials:

  • Cell lysates from control and treated cells

  • Caspase-3 colorimetric assay kit (containing lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare cell lysates according to the kit manufacturer's instructions.

  • Determine the protein concentration of each lysate.

  • In a 96-well plate, add 50-100 µg of protein from each cell lysate to individual wells.

  • Add reaction buffer containing DTT to each well.

  • Add the Caspase-3 substrate (DEVD-pNA) to each well to initiate the reaction.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the fold-increase in Caspase-3 activity relative to the untreated control.

Protocol 3: Western Blot for Necroptosis Markers

Objective: To detect the phosphorylation of RIPK1 and MLKL as indicators of necroptosis.

Materials:

  • Cell lysates from control and treated cells

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-RIPK1, anti-phospho-MLKL, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Prepare cell lysates and determine protein concentrations.

  • Separate 20-40 µg of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system. An increase in the signal for pRIPK1 and pMLKL indicates the induction of necroptosis.

Visualizations

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., TNF-α, FasL) Death_Receptor Death Receptor (e.g., TNFR1, Fas) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cellular_Stress Cellular Stress Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis QVD Q-VD-OPh QVD->Caspase8 QVD->Caspase9 QVD->Caspase3

Caption: Canonical apoptosis pathways and the inhibitory action of Q-VD-OPh.

Necroptosis_Pathway cluster_stimulus Necroptotic Stimulus cluster_necroptosome Necrosome Formation TNF TNF-α TNFR1 TNFR1 TNF->TNFR1 Complex_I Complex I TNFR1->Complex_I RIPK1 RIPK1 Complex_I->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 pRIPK1 pRIPK1 RIPK1->pRIPK1 autophosphorylation Caspase8 Caspase-8 RIPK1->Caspase8 pRIPK3 pRIPK3 RIPK3->pRIPK3 MLKL MLKL RIPK3->MLKL pRIPK1->RIPK3 pRIPK3->MLKL pMLKL pMLKL MLKL->pMLKL Oligomerization Oligomerization & Translocation pMLKL->Oligomerization Pore_Formation Pore Formation in Plasma Membrane Oligomerization->Pore_Formation Necroptosis Necroptosis Pore_Formation->Necroptosis Caspase8->RIPK1 cleavage Caspase8->RIPK3 cleavage Apoptosis Apoptosis Caspase8->Apoptosis QVD Q-VD-OPh QVD->Caspase8

Caption: The necroptosis pathway is activated when caspase-8 is inhibited by Q-VD-OPh.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_interpretation Interpretation Start Seed Cells Preincubation Pre-incubate with Q-VD-OPh (or Vehicle) Start->Preincubation Stimulation Add Apoptotic/ Necroptotic Stimulus Preincubation->Stimulation Incubation Incubate for Defined Period Stimulation->Incubation Harvest Harvest Cells & Prepare Lysates Incubation->Harvest Viability Cell Viability Assay (e.g., MTT, Trypan Blue) Harvest->Viability Caspase_Assay Caspase Activity Assay Harvest->Caspase_Assay Western_Blot Western Blot for Cleaved Caspase-3, pRIPK1, pMLKL Harvest->Western_Blot Apoptosis_Inhibited Apoptosis Inhibited: ↓ Caspase Activity ↑ Viability Caspase_Assay->Apoptosis_Inhibited Necroptosis_Induced Necroptosis Induced: ↓ Caspase Activity ↓ Viability ↑ pRIPK1/pMLKL Western_Blot->Necroptosis_Induced

Caption: A logical workflow for investigating cell death pathways with Q-VD-OPh.

References

Validation & Comparative

(R)-Q-VD-OPh: Superior Efficacy in Preventing Apoptosis-Induced PARP Cleavage Compared to Z-VAD-FMK

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in apoptosis, drug discovery, and cellular biology, the accurate validation of apoptosis inhibition is critical. One of the gold-standard biochemical markers for apoptosis is the cleavage of Poly (ADP-ribose) polymerase (PARP). This guide provides a comparative analysis of the pan-caspase inhibitor (R)-Q-VD-OPh against the widely used alternative, Z-VAD-FMK, in preventing PARP cleavage, a key indicator of apoptotic activity.

The irreversible pan-caspase inhibitor, this compound (Quinoline-Valyl-Aspartyl-(2,6-difluorophenoxy)methyl ketone), has demonstrated superior efficacy in preventing apoptosis and subsequent PARP cleavage when compared to Z-VAD-FMK (Benzyloxycarbonyl-Valyl-Alanyl-Aspartyl-(O-methyl)-fluoromethylketone). Experimental evidence indicates that this compound is a more potent and less toxic inhibitor of apoptosis, making it a more reliable tool for validating apoptotic pathways.

Comparative Efficacy in PARP Cleavage Inhibition

Studies have shown that this compound is significantly more effective at inhibiting caspase-3 and -7, the primary executioner caspases responsible for PARP cleavage, than Z-VAD-FMK. In a cell-free system, this compound was demonstrated to be more effective than Z-VAD-FMK in blocking caspase-3– and caspase-7–mediated PARP cleavage[1]. The efficiency of Q-VD-OPh in inhibiting caspase-3 activity and DNA fragmentation in a cellular environment is reportedly about two orders of magnitude higher than that of Z-VAD-FMK[2].

FeatureThis compoundZ-VAD-FMKReferences
Inhibitor Type Irreversible pan-caspase inhibitorIrreversible pan-caspase inhibitor[3][4]
Efficacy More effective in preventing apoptosis and PARP cleavageLess effective than this compound[1][3]
Potency High potency; effective at nanomolar to low micromolar concentrationsRequires higher concentrations for similar efficacy[2][4]
Toxicity Non-toxic at effective concentrationsCan exhibit cellular toxicity at higher concentrations[3][4]

Signaling Pathways and Experimental Workflow

The process of apoptosis, or programmed cell death, can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3 and caspase-7. These activated caspases then cleave a variety of cellular substrates, including PARP. The cleavage of the 116 kDa PARP protein into an 89 kDa and a 27 kDa fragment is a hallmark of apoptosis. Pan-caspase inhibitors like this compound and Z-VAD-FMK act by binding to the active site of caspases, thereby preventing the downstream cleavage of substrates like PARP.

cluster_0 Apoptotic Stimuli cluster_1 Caspase Cascade cluster_2 Cellular Events Intrinsic Pathway (Mitochondrial) Intrinsic Pathway (Mitochondrial) Initiator Caspases (e.g., Caspase-8, Caspase-9) Initiator Caspases (e.g., Caspase-8, Caspase-9) Intrinsic Pathway (Mitochondrial)->Initiator Caspases (e.g., Caspase-8, Caspase-9) Extrinsic Pathway (Death Receptor) Extrinsic Pathway (Death Receptor) Extrinsic Pathway (Death Receptor)->Initiator Caspases (e.g., Caspase-8, Caspase-9) Executioner Caspases (e.g., Caspase-3, Caspase-7) Executioner Caspases (e.g., Caspase-3, Caspase-7) Initiator Caspases (e.g., Caspase-8, Caspase-9)->Executioner Caspases (e.g., Caspase-3, Caspase-7) PARP (116 kDa) PARP (116 kDa) Executioner Caspases (e.g., Caspase-3, Caspase-7)->PARP (116 kDa) Cleavage Cleaved PARP (89 kDa) Cleaved PARP (89 kDa) PARP (116 kDa)->Cleaved PARP (89 kDa) Apoptosis Apoptosis Cleaved PARP (89 kDa)->Apoptosis Inhibitors This compound Z-VAD-FMK Inhibitors->Executioner Caspases (e.g., Caspase-3, Caspase-7) Inhibition

Fig. 1: Apoptosis signaling pathway leading to PARP cleavage.

The experimental validation of this compound efficacy is typically performed using Western blotting to detect the presence of cleaved PARP.

Cell Culture & Treatment Cell Culture & Treatment Pre-treat with Inhibitor Pre-treat with Inhibitor Cell Culture & Treatment->Pre-treat with Inhibitor Induce Apoptosis Induce Apoptosis Cell Lysis Cell Lysis Induce Apoptosis->Cell Lysis Pre-treat with Inhibitor->Induce Apoptosis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Blot Western Blot SDS-PAGE->Western Blot Primary Antibody (PARP) Primary Antibody (PARP) Western Blot->Primary Antibody (PARP) Secondary Antibody (HRP) Secondary Antibody (HRP) Primary Antibody (PARP)->Secondary Antibody (HRP) Detection (ECL) Detection (ECL) Secondary Antibody (HRP)->Detection (ECL) Data Analysis Data Analysis Detection (ECL)->Data Analysis

References

A Head-to-Head Comparison of Pan-Caspase Inhibitors: (R)-Q-VD-OPh versus Z-VAD-FMK

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate caspase inhibitor is a critical decision in the study of apoptosis and other caspase-mediated cellular processes. This guide provides an objective comparison of two widely used pan-caspase inhibitors, (R)-Q-VD-OPh (Quinoline-Valyl-Aspartyl-(2,6-difluorophenoxy)methyl ketone) and Z-VAD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-fluoromethylketone), focusing on their specificity, potency, and cellular activity.

This comparison guide synthesizes available experimental data to highlight the key differences between these two inhibitors, enabling a more informed choice for specific research applications.

Executive Summary

This compound and Z-VAD-FMK are both irreversible pan-caspase inhibitors commonly used to block apoptosis. However, experimental evidence suggests that this compound offers significant advantages in terms of potency and cellular efficacy. Notably, in whole-cell environments, Q-VD-OPh has been shown to be approximately two orders of magnitude more efficient in inhibiting caspase-3 activity and DNA fragmentation than Z-VAD-FMK[1]. Furthermore, Q-VD-OPh is reported to be non-toxic to cells even at high concentrations, a crucial factor for in vitro and in vivo studies[2].

Quantitative Comparison of Inhibitory Activity

The following table summarizes the available data on the inhibitory concentrations of this compound and Z-VAD-FMK against various caspases. It is important to note that direct side-by-side comparisons across a wide range of caspases under identical experimental conditions are limited in the published literature. The presented data is compiled from multiple sources and should be interpreted with consideration of potential variations in assay conditions.

Caspase TargetThis compound IC50Z-VAD-FMK ActivityReference
Caspase-1 25 - 400 nMPotent Inhibition[2][3][4]
Caspase-2 Data not availableWeak or no inhibition[4]
Caspase-3 25 - 400 nMPotent Inhibition[2][3][4]
Caspase-7 Fully inhibited at 0.05 µMPotent Inhibition[1][4]
Caspase-8 25 - 400 nMPotent Inhibition[2][3][4]
Caspase-9 25 - 400 nMPotent Inhibition[2][3][4]
Caspase-10 InhibitedPotent Inhibition[4][5]
Caspase-12 InhibitedPotent Inhibition[5]

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent inhibitor.

Experimental Protocols

A standard method for determining the inhibitory activity of caspase inhibitors is through an in vitro caspase activity assay using a fluorogenic substrate.

In Vitro Caspase Activity Assay for IC50 Determination

Objective: To determine the IC50 value of a caspase inhibitor by measuring the inhibition of caspase-catalyzed cleavage of a fluorogenic substrate.

Materials:

  • Recombinant active caspase (e.g., Caspase-3, Caspase-8)

  • Caspase inhibitor stock solution (this compound or Z-VAD-FMK) dissolved in DMSO

  • Fluorogenic caspase substrate (e.g., Ac-DEVD-AFC for Caspase-3/7, Ac-IETD-AFC for Caspase-8)

  • Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Serial Dilutions of the Inhibitor: Perform serial dilutions of the caspase inhibitor stock solution in assay buffer to achieve a range of desired concentrations. Also, prepare a vehicle control (DMSO in assay buffer).

  • Enzyme and Inhibitor Incubation: In the wells of the 96-well plate, add a fixed amount of the recombinant active caspase to each well. Then, add the serially diluted inhibitor or vehicle control to the respective wells. Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.

  • Substrate Addition: Following incubation, add the fluorogenic caspase substrate to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC substrates) over a set period.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time curve) for each inhibitor concentration and the control.

    • Normalize the reaction rates of the inhibitor-treated samples to the vehicle control to determine the percentage of inhibition for each concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Signaling Pathway Diagrams

The following diagrams illustrate the central role of caspases in the extrinsic and intrinsic apoptosis pathways, which are the primary targets of inhibitors like this compound and Z-VAD-FMK.

G extracellular_ligand Extracellular Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor (e.g., Fas, TNFR1) extracellular_ligand->death_receptor Binds to adaptor_protein Adaptor Protein (FADD) death_receptor->adaptor_protein Recruits procaspase8 Pro-caspase-8 adaptor_protein->procaspase8 Recruits caspase8 Active Caspase-8 procaspase8->caspase8 Activates procaspase3 Pro-caspase-3 caspase8->procaspase3 Cleaves and Activates caspase3 Active Caspase-3 (Executioner Caspase) apoptosis Apoptosis caspase3->apoptosis Executes

Caption: The Extrinsic Apoptosis Pathway.

G cellular_stress Cellular Stress (e.g., DNA damage) mitochondrion Mitochondrion cellular_stress->mitochondrion Induces cytochrome_c Cytochrome c mitochondrion->cytochrome_c Releases apaf1 Apaf-1 cytochrome_c->apaf1 Binds to apoptosome Apoptosome cytochrome_c->apoptosome Forms apaf1->apoptosome Forms procaspase9 Pro-caspase-9 apaf1->procaspase9 Recruits caspase9 Active Caspase-9 apoptosome->caspase9 Activates procaspase9->apoptosome Forms procaspase3 Pro-caspase-3 caspase9->procaspase3 Cleaves and Activates caspase3 Active Caspase-3 (Executioner Caspase) apoptosis Apoptosis caspase3->apoptosis Executes

Caption: The Intrinsic Apoptosis Pathway.

Conclusion

Both this compound and Z-VAD-FMK are effective pan-caspase inhibitors that function by irreversibly binding to the catalytic site of caspases. However, the available data consistently points to this compound as a more potent and less toxic alternative. Its enhanced cellular permeability and broad-spectrum inhibitory profile at nanomolar concentrations make it a superior choice for many applications, particularly in cell-based assays and in vivo models where off-target toxicity is a concern. Researchers should carefully consider the specific requirements of their experiments, including the caspase isoforms of interest and the experimental system, when selecting the most appropriate inhibitor.

References

The Critical Role of a Negative Control in (R)-Q-VD-OPh Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the study of apoptosis, the pan-caspase inhibitor (R)-Q-VD-OPh serves as a powerful tool to elucidate the role of caspases in programmed cell death. Its potency, broad-spectrum activity, and low toxicity make it a preferred choice for researchers.[1][2] However, to ensure the observed anti-apoptotic effects are specifically due to caspase inhibition and not off-target effects of the compound or its vehicle, the use of a proper negative control is indispensable. This guide provides a comparative overview of experimental setups utilizing this compound with an appropriate negative control, supported by experimental data and detailed protocols.

Performance Comparison: this compound vs. Negative Controls

The efficacy of this compound is demonstrated by its ability to inhibit caspase activity and prevent downstream apoptotic events. A direct comparison with a negative control and a vehicle control (typically DMSO) is crucial for validating these specific effects.

For fluoromethylketone (FMK)-based caspase inhibitors, Z-FA-FMK is often considered a suitable negative control.[3][4][5] More specifically for O-phenoxy-conjugated inhibitors like this compound, an ideal negative control is Q-VE-OPh. This compound is structurally similar to Q-VD-OPh but has the critical aspartic acid residue replaced with glutamic acid, rendering it incapable of inhibiting caspases.[1]

Table 1: Comparative Efficacy of this compound and Controls in Apoptosis Inhibition

CompoundTargetTypical In Vitro ConcentrationInhibition of Caspase-3 ActivityPrevention of Apoptosis (e.g., Annexin V staining)
This compound Pan-caspase10-100 µM[3]> 95%Significant Reduction
Q-VE-OPh None (Negative Control)10-100 µMNo significant inhibitionNo significant reduction
Z-FA-FMK Cysteine Proteases (Cathepsins B & L)10-100 µMNo significant caspase inhibitionNo significant reduction
DMSO Vehicle Control< 0.2%[4]No inhibitionNo effect

(Note: The exact percentage of inhibition and reduction can vary depending on the cell type, apoptosis inducer, and experimental conditions.)

Experimental Protocols

To validate the specific anti-apoptotic activity of this compound, a well-designed experiment will include the active compound, a negative control, a positive control (apoptosis inducer alone), and a vehicle control.

Key Experiment: Inhibition of Staurosporine-Induced Apoptosis in Jurkat Cells

Objective: To demonstrate that this compound specifically inhibits caspase-dependent apoptosis induced by staurosporine.

Materials:

  • Jurkat T-cells

  • RPMI-1640 medium supplemented with 10% FBS

  • This compound (10 mM stock in DMSO)

  • Q-VE-OPh (10 mM stock in DMSO) as a negative control

  • Staurosporine (1 mM stock in DMSO)

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow Cytometer

Procedure:

  • Cell Seeding: Seed Jurkat cells at a density of 1 x 10^6 cells/mL in a 24-well plate.

  • Pre-treatment: Treat the cells as follows for 1 hour:

    • Vehicle Control: Add DMSO (final concentration 0.1%).

    • Negative Control: Add Q-VE-OPh to a final concentration of 20 µM.

    • Test Compound: Add this compound to a final concentration of 20 µM.

  • Apoptosis Induction: Add staurosporine to all wells (except the untreated control) to a final concentration of 1 µM.

  • Incubation: Incubate the plate for 4 hours at 37°C in a humidified incubator with 5% CO2.

  • Staining:

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

    • Incubate in the dark for 15 minutes at room temperature.[6]

  • Analysis: Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Visualizing Experimental Design and Biological Pathways

Diagrams are essential for conceptualizing experimental workflows and understanding the underlying biological mechanisms.

G cluster_0 Experimental Groups cluster_1 Procedure cluster_2 Expected Outcome Untreated Untreated Cells PreIncubation Pre-incubate (1 hr) Vehicle Vehicle (DMSO) + Inducer Vehicle->PreIncubation NegativeControl Negative Control (Q-VE-OPh) + Inducer NegativeControl->PreIncubation TestCompound This compound + Inducer TestCompound->PreIncubation Induction Induce Apoptosis (e.g., Staurosporine) PreIncubation->Induction Incubation Incubate (4 hrs) Induction->Incubation Staining Annexin V/PI Staining Incubation->Staining Analysis Flow Cytometry Analysis Staining->Analysis Outcome_Untreated Low Apoptosis Analysis->Outcome_Untreated from Untreated Outcome_Vehicle High Apoptosis Analysis->Outcome_Vehicle from Vehicle Outcome_Negative High Apoptosis Analysis->Outcome_Negative from Negative Control Outcome_Test Low Apoptosis Analysis->Outcome_Test from Test Compound

Caption: Experimental workflow for validating this compound specificity.

This compound acts by inhibiting caspases, which are central executioners of apoptosis. Understanding this pathway is key to interpreting experimental results.

G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway ApoptoticStimulus Apoptotic Stimulus (e.g., DNA damage, Fas ligand) Mitochondria Mitochondria ApoptoticStimulus->Mitochondria DeathReceptor Death Receptor ApoptoticStimulus->DeathReceptor CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Pro-Caspase-9 -> Caspase-9 Apaf1->Caspase9 Caspase3 Pro-Caspase-3 -> Caspase-3 (Executioner Caspase) Caspase9->Caspase3 Caspase8 Pro-Caspase-8 -> Caspase-8 DeathReceptor->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis RQVDOPh This compound RQVDOPh->Caspase9 RQVDOPh->Caspase8 RQVDOPh->Caspase3 NegativeControl Negative Control (Q-VE-OPh) NegativeControl->Caspase9 NegativeControl->Caspase8 NegativeControl->Caspase3

References

Comparative Analysis of (R)-Q-VD-OPh in the Inhibition of Caspase-3 Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

(R)-Q-VD-OPh (Quinoline-Valyl-Aspartyl-(2,6-difluorophenoxy)methyl ketone) is a potent, irreversible, and cell-permeable pan-caspase inhibitor widely utilized in apoptosis research. Its broad-spectrum activity and low toxicity make it a valuable tool for investigating the roles of caspases in cellular processes and disease models. This guide provides a comparative analysis of the dose-response of this compound in inhibiting caspase-3, a key executioner caspase in the apoptotic pathway, and contrasts its performance with other common inhibitors.

Comparison with Alternative Inhibitors

A frequently used alternative to this compound is Z-VAD-FMK, another broad-spectrum caspase inhibitor. However, studies indicate that this compound exhibits significantly higher efficacy. Research has shown that this compound is approximately two orders of magnitude more efficient at inhibiting caspase-3 activity and DNA fragmentation in whole-cell environments compared to Z-VAD-FMK.[1][2] Furthermore, this compound is more effective at blocking the cleavage of poly(ADP-ribose) polymerase (PARP), a key substrate of effector caspases like caspase-3 and -7.[3] Concerns have also been raised about the potential toxicity of Z-VAD-FMK at higher concentrations, with some studies linking it to the production of toxic fluoroacetate.[4] In contrast, this compound is noted for its non-toxic profile in vivo.[4][5]

Dose-Response Data for Caspase-3 Inhibition

The following tables summarize the quantitative data on the dose-dependent inhibition of caspase-3 and related apoptotic events by this compound, with a comparison to Z-VAD-FMK where data is available.

Table 1: IC50 Values for Caspase Inhibition

InhibitorCaspase-3 IC50 (nM)Other Caspases IC50 (nM)
This compound25 - 400Caspase-1, -8, -9: 25 - 400[4][6][7][8][9]
Z-DEVD-FMKSpecific for Caspase-3/7Also inhibits Caspase-6, -8, -10[9][10]
Ac-DEVD-CHO0.2 (Ki value)Weak inhibition of Caspase-2[9]

Table 2: Effective Concentrations of this compound for Inhibiting Apoptotic Events

Apoptotic EventEffective Concentration (µM)Cell LinesApoptosis Inducers
Full inhibition of Caspase-3/-7 activity0.05JURL-MK1, HL60Imatinib mesylate, SAHA
Prevention of DNA fragmentation2JURL-MK1, HL60Imatinib mesylate, SAHA
Full prevention of PARP-1 cleavage10JURL-MK1, HL60Imatinib mesylate, SAHA

Data sourced from Kuzelova et al., 2011.[1][2]

Experimental Protocols

Caspase-3 Activity Assay (Fluorometric)

This protocol is based on the cleavage of the fluorogenic substrate N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin (Ac-DEVD-AMC) by active caspase-3.

1. Induction of Apoptosis:

  • Culture cells to the desired density.

  • Induce apoptosis using the chosen experimental agent. Incubate a control group of cells without the inducer.

  • Pre-incubate a set of induced cells with varying concentrations of this compound (or other inhibitors) for 30 minutes prior to adding the apoptotic stimulus.[6]

2. Cell Lysis:

  • Harvest the cells by centrifugation.

  • Wash the cell pellet with ice-cold PBS.

  • Resuspend the cells in chilled cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT) at a concentration of 1-2 x 10^6 cells per 50 µL.[11][12]

  • Incubate the cell suspension on ice for 10-30 minutes.[11][13]

  • Centrifuge at approximately 12,000 x g for 10-15 minutes at 4°C to pellet the cell debris.[11]

  • Collect the supernatant containing the cell lysate.

3. Caspase-3 Activity Measurement:

  • To each well of a 96-well plate, add the cell lysate.

  • Add reaction buffer (containing 10 mM DTT) and the caspase-3 substrate Ac-DEVD-AMC to a final concentration of 50 µM.[13]

  • Incubate the plate at 37°C for 1-2 hours, protected from light.[13]

  • Measure the fluorescence using a fluorometer with an excitation wavelength of 380 nm and an emission wavelength between 420-460 nm.[13]

  • The amount of fluorescence is proportional to the caspase-3 activity in the sample.

Visualizing the Mechanism and Workflow

Apoptosis Signaling Pathway

cluster_0 Apoptotic Stimuli cluster_1 Initiator Caspases cluster_2 Executioner Caspase cluster_3 Cellular Targets Intrinsic Stimuli (e.g., DNA damage) Intrinsic Stimuli (e.g., DNA damage) Procaspase-9 Procaspase-9 Intrinsic Stimuli (e.g., DNA damage)->Procaspase-9 activates Extrinsic Stimuli (e.g., FasL) Extrinsic Stimuli (e.g., FasL) Procaspase-8 Procaspase-8 Extrinsic Stimuli (e.g., FasL)->Procaspase-8 activates Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Procaspase-3 Procaspase-3 Caspase-9->Procaspase-3 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Caspase-8->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 PARP PARP Caspase-3->PARP Other substrates Other substrates Caspase-3->Other substrates Cleaved PARP Cleaved PARP PARP->Cleaved PARP Apoptosis Apoptosis Cleaved PARP->Apoptosis Other substrates->Apoptosis Inhibitor Inhibitor Inhibitor->Caspase-9 Inhibitor->Caspase-8 Inhibitor->Caspase-3

Caption: Role of Caspase-3 in Apoptosis and Site of Inhibition.

Dose-Response Experimental Workflow

A Cell Culture B Induce Apoptosis (e.g., with Staurosporine) A->B C Add this compound (Varying Concentrations) B->C D Incubate C->D E Cell Lysis D->E F Caspase-3 Activity Assay (e.g., Fluorometric) E->F G Data Analysis (IC50 Calculation) F->G

Caption: Workflow for Dose-Response Analysis of a Caspase-3 Inhibitor.

Conclusion

The available data strongly supports the use of this compound as a highly effective and non-toxic inhibitor of caspase-3 activity. Its superior potency compared to other inhibitors like Z-VAD-FMK allows for its use at lower concentrations, minimizing potential off-target effects. For researchers investigating the intricacies of apoptosis, this compound provides a reliable and potent tool for modulating caspase activity and dissecting cellular death pathways.

References

Navigating the Therapeutic Window of Pan-Caspase Inhibitors: An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of pan-caspase inhibitors, drugs designed to block the key enzymes of apoptosis (programmed cell death), has been a subject of intense research for a variety of diseases, including liver disease, neurodegenerative disorders, and inflammatory conditions. However, the broad-spectrum nature of these inhibitors raises concerns about their therapeutic window—the crucial balance between efficacy and toxicity. This guide provides an objective comparison of the in vivo performance of the clinical-stage pan-caspase inhibitor Emricasan (IDN-6556) against a selective caspase inhibitor, VX-765, and a widely used preclinical tool, Z-VAD-FMK.

Performance Comparison of Caspase Inhibitors

The following tables summarize quantitative data from in vivo studies to facilitate a clear comparison of the efficacy and safety of Emricasan, VX-765, and Z-VAD-FMK in various disease models.

Table 1: In Vivo Efficacy of Caspase Inhibitors
InhibitorModelDosing RegimenKey Efficacy OutcomesReference
Emricasan (IDN-6556) Murine Model of Non-Alcoholic Steatohepatitis (NASH)0.3 mg/kg/day (i.g.) for 20 weeks- 5-fold decrease in hepatocyte apoptosis (TUNEL assay)- 1.5-fold and 1.3-fold reduction in caspase-3 and -8 activities, respectively- Significant reduction in serum ALT and AST levels- Marked improvement in liver fibrosis scores[1][2][3]
Emricasan (IDN-6556) Murine Model of Bile Duct Ligation (Portal Hypertension)10 mg/kg/day (i.p.) for 20 days- Significantly lower portal pressure compared to placebo- Improved survival rate[4]
Emricasan (IDN-6556) Rat Model of CCl4-Induced CirrhosisNot specified- Significantly lower portal pressure- Improved liver function and reduced fibrosis[5][6]
Emricasan (IDN-6556) Patients with Compensated Cirrhosis and Severe Portal Hypertension25 mg twice daily for 28 days- Mean decrease in Hepatic Venous Pressure Gradient (HVPG) of 3.7 mmHg in patients with severe portal hypertension- Significant decrease in serum ALT and AST- 20% mean decrease in cleaved cytokeratin 18 (cCK18)- 29.2% mean reduction in caspase-3/7 activity[1]
VX-765 Rat Model of Myocardial Ischemia/Reperfusion16 mg/kg (i.v.) 30 minutes prior to occlusion- Reduced infarct size to 39.6% (compared to 73.7% in untreated)[7]
VX-765 Murine Model of Chemotherapy-Induced Ovarian InjuryNot specified- Increased number of primordial follicles compared to chemotherapy alone[8]
Z-VAD-FMK Murine Model of Endotoxic Shock20 µg/g (i.p.)- Significantly reduced mortality- Alleviated liver and lung pathology[9]
Table 2: In Vivo Safety and Toxicity of Caspase Inhibitors
InhibitorModelDosing RegimenObserved Toxicities/Adverse EventsReference
Emricasan (IDN-6556) Carcinogenicity Study in Tg.rasH2 Mice10, 25, and 75 mg/kg/day for 26 weeks- No treatment-related deaths or overt signs of toxicity- No evidence of carcinogenic effect- Atrophy of ovaries and testicular degeneration observed[10]
Emricasan (IDN-6556) Phase I Clinical Trial in Patients with Hepatic ImpairmentUp to 1.5 mg/kg/infusion q.i.d. for 7 days- Well-tolerated- Dose-limiting adverse event was phlebitis at the infusion site[11][12]
Emricasan (IDN-6556) Clinical Trial in Patients with NASH Cirrhosis5, 25, 50 mg twice daily for up to 48 weeks- Appeared safe and well-tolerated- Treatment-emergent adverse events were similar to placebo[13][14]
VX-765 Phase II Clinical Trials (Psoriasis, Epilepsy)900 mg TID- Common adverse events included dizziness and headache[7]
Z-VAD-FMK General In Vivo UseNot specified- Reports of in vivo toxicity, though specific details are often lacking in publications[15][16]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in this guide.

In Vivo Murine Model of Non-Alcoholic Steatohepatitis (NASH)
  • Animal Model: C57/BL6J mice.

  • Induction of NASH: Mice are fed a high-fat diet (HFD) and drinking water supplemented with 50 g/L sucrose for 20 weeks.

  • Treatment: Emricasan (0.3 mg/kg/day) or vehicle is administered daily via oral gavage (i.g.).

  • Efficacy Assessment:

    • Apoptosis: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay on liver tissue sections.

    • Caspase Activity: Measurement of caspase-3 and -8 activity in liver homogenates using fluorogenic substrates.

    • Liver Injury: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured.

    • Fibrosis: Histological scoring of liver sections stained with Sirius Red and measurement of hydroxyproline content in the liver.[1][2][3]

In Vivo Murine Model of Bile Duct Ligation (BDL)
  • Animal Model: C57BL/6 mice.

  • Induction of Portal Hypertension: The common bile duct is surgically ligated. Sham-operated animals serve as controls.

  • Treatment: Emricasan (10 mg/kg/day) or placebo is administered daily via intraperitoneal (i.p.) injection for 10 or 20 days.

  • Efficacy Assessment:

    • Portal Pressure: Measured directly via a catheter inserted into the ileocolic vein.

    • Survival: Monitored daily.

    • Liver Fibrosis: Assessed by Sirius Red staining of liver tissue.[4]

Caspase Activity Assay in Liver Tissue
  • Sample Preparation: Liver tissue is homogenized in a lysis buffer (e.g., 50 mM HEPES, pH 7.5, 0.1% CHAPS, 2 mM DTT, 0.1% Nonidet P-40, 1 mM EDTA, 1 mM PMSF).

  • Assay Procedure:

    • An equal amount of protein from the tissue homogenate (10-50 µg) is added to a 96-well microplate.

    • A reaction buffer containing a fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7) is added to each well.

    • The plate is incubated at 37°C for 1-2 hours.

    • The fluorescence of the cleaved substrate is measured using a microplate reader (e.g., excitation at 380 nm and emission at 420-460 nm for AMC).

    • The caspase activity is calculated based on a standard curve generated with the free fluorophore.[17][18][19]

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis in Liver Tissue
  • Sample Preparation: Liver tissue is fixed in 10% formalin and embedded in paraffin. 4-5 µm sections are cut and mounted on slides.

  • Assay Procedure:

    • Tissue sections are deparaffinized and rehydrated.

    • Sections are treated with proteinase K to retrieve antigens.

    • The slides are incubated with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and biotinylated dUTP. TdT catalyzes the addition of labeled dUTP to the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.

    • The labeled DNA is then visualized using a streptavidin-horseradish peroxidase conjugate followed by a substrate (e.g., DAB) to produce a colored precipitate, or by using a fluorescently labeled streptavidin.

    • The percentage of TUNEL-positive (apoptotic) cells is quantified by microscopy.[20][21][22][23][24]

Visualizing the Mechanism and Workflow

To better understand the underlying biology and experimental design, the following diagrams have been generated using Graphviz.

Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binds Procaspase-8 Procaspase-8 Death Receptor->Procaspase-8 Recruits & Activates Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Induces Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Forms Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 Forms Apoptosome Apoptosome Procaspase-9->Apoptosome Forms Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activates Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Cleavage Apoptosis Apoptosis Caspase-3->Apoptosis Executes Pan-Caspase Inhibitor Pan-Caspase Inhibitor Pan-Caspase Inhibitor->Caspase-8 Pan-Caspase Inhibitor->Caspase-9 Pan-Caspase Inhibitor->Caspase-3

Figure 1: Simplified signaling pathway of apoptosis and the site of action for pan-caspase inhibitors.

Experimental_Workflow cluster_induction Disease Model Induction cluster_treatment Treatment Phase cluster_assessment Efficacy & Toxicity Assessment Animal Model Animal Model Induction Induction Animal Model->Induction e.g., High-Fat Diet, BDL Diseased Animal Diseased Animal Induction->Diseased Animal Treatment Group Treatment Group Diseased Animal->Treatment Group Pan-Caspase Inhibitor Placebo Group Placebo Group Diseased Animal->Placebo Group Vehicle Sample Collection Sample Collection Treatment Group->Sample Collection Placebo Group->Sample Collection Efficacy Endpoints Efficacy Endpoints Sample Collection->Efficacy Endpoints e.g., Serum, Liver Tissue Toxicity Endpoints Toxicity Endpoints Sample Collection->Toxicity Endpoints e.g., Blood, Organs Data Analysis Data Analysis Efficacy Endpoints->Data Analysis e.g., TUNEL, Caspase Activity Toxicity Endpoints->Data Analysis e.g., Histopathology, Clinical Chemistry Conclusion Conclusion Data Analysis->Conclusion Assess Therapeutic Window

Figure 2: General experimental workflow for assessing the therapeutic window of pan-caspase inhibitors in vivo.

Conclusion

The assessment of the therapeutic window of pan-caspase inhibitors in vivo reveals a complex interplay between their potent anti-apoptotic efficacy and potential for off-target effects. Emricasan (IDN-6556) has demonstrated a favorable safety profile in multiple clinical trials, particularly in the context of liver diseases, with evidence of target engagement and clinical benefit in specific patient populations.[11][12][14] Preclinical studies in various animal models have consistently shown its ability to reduce apoptosis, inflammation, and fibrosis.[1][3][4][5][6]

In comparison, selective caspase inhibitors like VX-765 offer a more targeted approach, which may theoretically widen the therapeutic window by minimizing off-target effects. However, the clinical development of VX-765 has been more limited.[7] Z-VAD-FMK, while a valuable research tool, has known in vivo toxicities that have precluded its clinical development.[15][16]

Ultimately, the choice between a pan-caspase inhibitor and a more selective agent will depend on the specific pathophysiology of the disease being targeted. For diseases with widespread caspase activation and a high-unmet medical need, such as advanced liver disease, the benefits of broad-spectrum caspase inhibition may outweigh the risks. The data presented in this guide underscore the importance of rigorous in vivo assessment to define the therapeutic window and guide the clinical development of this promising class of drugs.

References

Safety Operating Guide

Proper Disposal of (R)-Q-VD-OPh: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(R)-Q-VD-OPh is a broad-spectrum caspase inhibitor widely used in apoptosis research. While it is not classified as a hazardous substance under the Globally Harmonized System (GHS), proper disposal is crucial to ensure laboratory safety and environmental protection.[1] This guide provides detailed procedures for the safe handling and disposal of this compound in a research setting.

Immediate Safety and Handling

Although this compound has a low toxicity profile, standard laboratory safety protocols should always be followed. The usual precautionary measures for handling chemicals are sufficient.[1]

  • Personal Protective Equipment (PPE): Wear standard PPE, including laboratory coats, safety glasses, and gloves. While the provided Safety Data Sheet (SDS) does not specify the type of glove material, it is good practice to use gloves that are impermeable and resistant to the chemicals being handled.[1]

  • Ventilation: Work in a well-ventilated area.

  • Spills: In case of a spill, absorb the material with an inert substance (e.g., sand or vermiculite) and collect it for proper disposal.[2] Avoid letting the substance enter drains or waterways.[1][2]

Quantitative Safety Data Summary

The following table summarizes the key safety ratings for this compound as per the provided Safety Data Sheet.

Hazard Classification SystemRatingInterpretation
NFPA Rating Health: 0, Fire: 0, Reactivity: 0Minimal Hazard[1]
HMIS Rating Health: 0, Fire: 0, Reactivity: 0Minimal Hazard[1]
GHS Classification Not ClassifiedThe substance is not classified as hazardous according to GHS.[1]

Step-by-Step Disposal Protocol

Despite the low hazard classification, it is recommended to dispose of this compound as chemical waste rather than general waste to adhere to best laboratory practices and local regulations.

1. Waste Identification and Segregation:

  • Treat all this compound waste, including pure compound, solutions, and contaminated consumables (e.g., pipette tips, tubes, gloves), as chemical waste.
  • Do not mix this compound waste with other waste streams unless permitted by your institution's chemical safety guidelines.

2. Preparing Solid Waste for Disposal:

  • Pure Compound: Collect any unused or expired pure this compound in its original container or a clearly labeled, sealed waste container.
  • Contaminated Consumables: Place all contaminated items (e.g., weighing boats, pipette tips, wipes) in a designated, leak-proof chemical waste bag or container.

3. Preparing Liquid Waste for Disposal:

  • This compound is often dissolved in DMSO for experimental use.
  • Collect all liquid waste containing this compound, including stock solutions and experimental media, in a designated, sealed, and properly labeled hazardous waste container.
  • The label should clearly indicate the contents, including "this compound" and the solvent (e.g., "in DMSO").

4. Storage of Waste:

  • Store the sealed waste containers in a designated secondary containment area away from incompatible materials.
  • Follow your institution's guidelines for the temporary storage of chemical waste.

5. Final Disposal:

  • Arrange for the collection of the chemical waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
  • Disposal must be in accordance with all applicable local, state, and federal regulations.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G cluster_start Start: this compound Waste Generation cluster_assessment Waste Assessment cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_end Final Disposal start Generate this compound Waste (Pure compound, solutions, contaminated items) assess_waste Is the waste solid or liquid? start->assess_waste solid_waste Collect in a labeled, sealed solid chemical waste container. assess_waste->solid_waste Solid liquid_waste Collect in a labeled, sealed liquid chemical waste container. Indicate solvent (e.g., DMSO). assess_waste->liquid_waste Liquid store_waste Store waste in designated secondary containment area. solid_waste->store_waste liquid_waste->store_waste dispose_waste Arrange for pickup by EHS or licensed waste disposal service. store_waste->dispose_waste

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling (R)-Q-VD-OPh

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of laboratory reagents is paramount. This guide provides essential, immediate safety and logistical information for the personal protective equipment (PPE), operational handling, and disposal of (R)-Q-VD-OPh, a pan-caspase inhibitor.

Personal Protective Equipment (PPE)

While this compound in its solid form is not classified as a hazardous substance according to the safety data sheet from Cayman Chemical, it is almost exclusively used in a solution with Dimethyl Sulfoxide (DMSO).[1] DMSO is readily absorbed through the skin and can carry dissolved substances with it.[2] Therefore, PPE recommendations are based on the safe handling of DMSO solutions.

Equipment Specification Purpose
Hand Protection Chemical-resistant gloves (Butyl rubber, fluoroelastomer, or neoprene recommended over nitrile)To prevent skin contact with DMSO, which can facilitate the absorption of this compound.[2]
Eye Protection Safety goggles or a face shieldTo protect eyes from splashes of the DMSO solution.[2]
Skin and Body Protection Laboratory coatTo protect skin and personal clothing from contamination.[2]

Operational Handling and Disposal Plan

Proper handling and disposal are critical to maintaining a safe laboratory environment. The following procedural guidance outlines the key steps for working with this compound.

Receiving and Storage
  • Upon receipt, verify the integrity of the container.

  • Store the lyophilized this compound inhibitor at –20°C.

  • Reconstituted this compound in DMSO can be stored in small aliquots at –20°C to avoid multiple freeze-thaw cycles.

Preparation of Solutions
  • All handling of solid this compound and preparation of its DMSO solution should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Use appropriate, clean glassware and equipment.

Spill Management
  • Small Spills: Absorb with an inert, dry material and place in a sealed container for disposal. Clean the area with soap and water.[3]

  • Large Spills: Evacuate the area and prevent entry. Contain the spill and absorb with an inert material. Dispose of the absorbent material as hazardous waste.

Disposal
  • All waste containing this compound and DMSO must be treated as hazardous chemical waste.

  • Collect all liquid waste in a designated, sealed, and properly labeled hazardous waste container.

  • Solid waste, such as contaminated gloves and absorbent materials, should be placed in a separate, sealed hazardous waste container.

  • Do not dispose of DMSO solutions down the drain.[3]

  • Arrange for chemical waste pickup and disposal through your institution's environmental health and safety (EHS) office.[3][4]

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal Prep_Area Work in Fume Hood Reconstitute Reconstitute this compound in DMSO Prep_Area->Reconstitute Don_PPE Don Appropriate PPE Don_PPE->Prep_Area Cell_Treatment Treat Cells/Tissues Reconstitute->Cell_Treatment Incubation Incubate as per Protocol Cell_Treatment->Incubation Data_Collection Collect Experimental Data Incubation->Data_Collection Decontaminate Decontaminate Work Surfaces Data_Collection->Decontaminate Waste_Segregation Segregate Liquid & Solid Waste Decontaminate->Waste_Segregation Waste_Disposal Dispose as Hazardous Waste Waste_Segregation->Waste_Disposal

Caption: Standard laboratory workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.